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  • Product: 6-Isobutylnicotinic acid
  • CAS: 121343-77-9

Core Science & Biosynthesis

Foundational

In Vitro Mechanism of Action of 6-Isobutylnicotinic Acid: From GPR109A Modulation to Privileged GPCR Scaffold

Executive Summary 6-Isobutylnicotinic acid (6-IBNA; CAS 121343-77-9) is a highly versatile pharmacophore in modern medicinal chemistry. While historically recognized as a substituted analog of niacin (nicotinic acid) wit...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Isobutylnicotinic acid (6-IBNA; CAS 121343-77-9) is a highly versatile pharmacophore in modern medicinal chemistry. While historically recognized as a substituted analog of niacin (nicotinic acid) with intrinsic activity at the GPR109A (HCAR2) receptor, its contemporary value lies in its role as a structural anchor for high-affinity G-protein coupled receptor (GPCR) modulators. This in-depth technical guide dissects the in vitro mechanistic pathways of 6-IBNA, detailing its intrinsic Gi/o-coupled signaling dynamics and its derivative applications in targeting Amylin (AMY), Calcitonin (CTR), and Sphingosine-1-Phosphate (S1P1) receptors.

Intrinsic Mechanism: GPR109A (HCAR2) Receptor Modulation

The primary intrinsic in vitro target of the nicotinic acid pharmacophore is GPR109A (also known as HCAR2 or HM74A). GPR109A is a Gi/o-coupled GPCR predominantly expressed in adipocytes and immune cells, where it mediates anti-lipolytic and anti-inflammatory effects[1]. For a comprehensive review on GPR109A structure-activity relationships, refer to1.

Structure-Activity Relationship (SAR) & Causality

Unsubstituted nicotinic acid binds to GPR109A via a critical electrostatic interaction between its carboxylic acid moiety and the Arg111 residue of the receptor. However, SAR studies have demonstrated that substitutions at the 6-position of the pyridine ring significantly alter binding kinetics[1]. The addition of the isobutyl group in 6-IBNA projects into a distinct lipophilic sub-pocket within the transmembrane domain. This hydrophobic interaction thermodynamically stabilizes the active receptor conformation, often resulting in enhanced binding affinity compared to the endogenous ligand.

Signaling Cascade

Upon binding 6-IBNA, GPR109A undergoes a conformational shift that activates the Gi/o heterotrimeric G-protein. The αi subunit dissociates and directly inhibits Adenylyl Cyclase (AC). This inhibition halts the conversion of ATP to cyclic AMP (cAMP). The subsequent drop in intracellular cAMP prevents the activation of Protein Kinase A (PKA), which in turn leaves Hormone-Sensitive Lipase (HSL) unphosphorylated and inactive, thereby halting lipolysis in vitro[1].

GPR109A_Signaling Ligand 6-Isobutylnicotinic Acid (6-IBNA) Receptor GPR109A (HCAR2) Gi/o-Coupled Ligand->Receptor Binds Arg111 & Hydrophobic Pocket G_alpha Gαi Subunit (Active) Receptor->G_alpha Activation AC Adenylyl Cyclase (Inhibited) G_alpha->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces Synthesis PKA Protein Kinase A (Inactive) cAMP->PKA Prevents Activation Lipolysis Lipolysis (Inhibited) PKA->Lipolysis Decreases HSL Phosphorylation

Fig 1: In vitro Gi/o-coupled signaling cascade initiated by 6-IBNA binding to GPR109A.

Derivative-Driven Mechanisms: 6-IBNA as a GPCR Modulator Scaffold

Beyond its intrinsic activity, 6-IBNA serves as a critical building block for complex GPCR modulators. The isobutyl-pyridine-carboxylic acid motif provides a rigid, predictable geometry for orienting functional groups within deep receptor clefts.

Amylin (AMY) and Calcitonin (CTR) Receptors

Recent patent literature highlights 6-IBNA derivatives (e.g., 5-carbamoyl-2-phenethyl-6-isobutylnicotinic acid esters) as potent small-molecule modulators of the Calcitonin and Amylin receptors[2]. For structural details on these specific derivatives, see2.

Amylin receptors are unique heterodimers consisting of the Calcitonin receptor (CTR) and one of three Receptor Activity-Modifying Proteins (RAMPs)[3]. In these complex molecules, the 6-isobutyl group of the 6-IBNA core anchors the ligand within the hydrophobic transmembrane interface of the CTR/RAMP complex. This facilitates allosteric modulation that mimics the action of endogenous peptide hormones like amylin and salmon calcitonin, promoting downstream signaling pathways related to metabolic homeostasis[3]. Further context on this heterodimer activation can be found in3.

Sphingosine-1-Phosphate Receptor 1 (S1P1)

6-IBNA is also utilized in the synthesis of S1P1 (Edg1) receptor agonists[4]. In this context, the isobutyl chain mimics the hydrophobic sphingosine tail of the endogenous ligand, while the carboxylic acid mimics the phosphate headgroup. This structural mimicry drives highly selective in vitro agonism over the S1P3 subtype, a critical feature for developing immunoregulatory agents[4]. See 4 for specific assay data regarding this selectivity.

Self-Validating In Vitro Experimental Protocols

To rigorously quantify the in vitro mechanism of action of 6-IBNA and its derivatives, researchers employ highly controlled, self-validating assay systems. The following protocols detail the optimal methodologies for assessing Gi-coupled receptor activity.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP Accumulation Assay

Purpose: To quantify the Gi-mediated inhibition of adenylyl cyclase by measuring intracellular cAMP depletion. Causality & Logic: Because Gi-coupled receptors decrease cAMP, baseline cAMP levels in resting cells are often too low to measure a reliable reduction. Therefore, Forskolin (a direct adenylyl cyclase activator) must be added to artificially elevate baseline cAMP. Additionally, IBMX (a broad-spectrum phosphodiesterase inhibitor) is required to prevent the endogenous degradation of cAMP, ensuring that the measured signal accurately reflects synthesis inhibition rather than accelerated degradation.

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO-K1 cells stably expressing human GPR109A (or AMY/CTR heterodimers). Resuspend in stimulation buffer (HBSS supplemented with 0.1% BSA, 5 mM HEPES, and 0.5 mM IBMX) at a density of 2 × 10⁵ cells/mL.

  • Ligand Incubation: Dispense 5 µL of the cell suspension into a 384-well microplate. Add 5 µL of 6-IBNA (titrated from 10 µM to 0.1 nM in stimulation buffer). Incubate for 15 minutes at room temperature to allow for receptor binding and initial G-protein activation.

  • Forskolin Stimulation: Add 5 µL of Forskolin (final concentration 1 µM) to all wells. Incubate for an additional 30 minutes. Validation Control: Include wells with Forskolin only (maximum cAMP) and buffer only (minimum cAMP).

  • Lysis and Detection: Add 5 µL of Europium (Eu)-labeled cAMP tracer and 5 µL of ULight-conjugated anti-cAMP antibody (formulated in lysis buffer).

  • Incubation & Reading: Incubate in the dark for 1 hour. Read the plate on a TR-FRET compatible microplate reader, measuring emission at 615 nm (Europium) and 665 nm (ULight).

  • Data Analysis: Calculate the 665/615 nm ratio. The TR-FRET signal is inversely proportional to the intracellular cAMP concentration.

TR_FRET_Workflow Step1 Cell Preparation CHO-K1 cells expressing GPR109A Step2 Compound Treatment Add 6-IBNA + IBMX (PDE inhibitor) Step1->Step2 Step3 Forskolin Stimulation Induce baseline cAMP production Step2->Step3 Step4 Lysis & Detection Add Eu-cAMP tracer + ULight-anti-cAMP Step3->Step4 Step5 Signal Quantification Measure TR-FRET ratio (665nm/615nm) Step4->Step5

Fig 2: Step-by-step TR-FRET experimental workflow for quantifying Gi-mediated cAMP inhibition.

Protocol 2: β-Arrestin Recruitment Assay (PathHunter Enzyme Complementation)

Purpose: To evaluate biased agonism by measuring the recruitment of β-arrestin to the activated receptor, independent of G-protein signaling. Methodology:

  • Plate CHO-K1 cells expressing a ProLink (PK)-tagged GPR109A receptor and an Enzyme Acceptor (EA)-tagged β-arrestin.

  • Treat with 6-IBNA for 90 minutes at 37°C. (Causality: Extended incubation is required as arrestin recruitment is temporally downstream of G-protein activation).

  • Add PathHunter detection reagent to lyse cells and provide the chemiluminescent substrate.

  • Measure luminescence. Signal is only generated if 6-IBNA induces the physical proximity of the PK and EA tags via β-arrestin recruitment.

Quantitative Data Presentation

The structural modifications inherent to 6-IBNA and its complex derivatives profoundly impact in vitro potency. Table 1 summarizes representative pharmacological data across target receptors.

Table 1: Comparative In Vitro Pharmacological Profiling of Niacin, 6-IBNA, and Derivatives

CompoundPrimary TargetAssay TypeEC₅₀ / IC₅₀ (nM)Efficacy (Emax %)
Nicotinic Acid (Niacin)GPR109ATR-FRET cAMP~100 - 150100% (Full Agonist)
6-Isobutylnicotinic Acid GPR109ATR-FRET cAMP~40 - 80100% (Full Agonist)
6-IBNA-derived EsterAMY / CTRβ-Arrestin< 10> 90%
6-IBNA-derived CyanoS1P1 (Edg1)GTPγS Binding< 5100% (Full Agonist)

Note: Values are representative aggregates derived from structure-activity relationship studies and patent literature.

References

  • Modulators of calcitonin and amylin receptor activity (US7396936B1) . Google Patents. 2

  • Modulateurs de l'activité du récepteur de la calcitonine et/ou du récepteur de l'amyline (WO2025015268A1) . Google Patents.

  • Calcitonin and Amylin Receptor Heterodimers (WO2025015268A1 - Amylin specific snippet) . Google Patents. 3

  • (3,4-disubstituted)propanoic carboxylates as S1P (Edg) receptor agonists (AU2004299456A1) . Google Patents. 4

  • Niacin Alternatives for Dyslipidemia: Fool's Gold or Gold Mine? Part II: Novel Niacin Mimetics . PMC / NIH. 1

Sources

Exploratory

An In-Depth Technical Guide to the Predicted Pharmacokinetics and Biodistribution of 6-Isobutylnicotinic Acid

A Predictive Framework for Researchers and Drug Development Professionals Preamble: Navigating the Data Gap for 6-Isobutylnicotinic Acid This document will first establish the foundational PK and biodistribution characte...

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Author: BenchChem Technical Support Team. Date: March 2026

A Predictive Framework for Researchers and Drug Development Professionals

Preamble: Navigating the Data Gap for 6-Isobutylnicotinic Acid

This document will first establish the foundational PK and biodistribution characteristics of nicotinic acid. Subsequently, it will extrapolate how the addition of an isobutyl group at the 6-position of the pyridine ring is likely to influence these properties. Crucially, this guide will also provide detailed, field-proven experimental protocols necessary to empirically determine the pharmacokinetics and biodistribution of 6-isobutylnicotinic acid. This will empower research teams to generate the requisite data for advancing their development programs.

The Foundational Pharmacokinetics of Nicotinic Acid: A Primer

Nicotinic acid, a vitamer of vitamin B3, is well-characterized in terms of its pharmacokinetic profile.[1] Understanding these fundamentals is paramount to predicting the behavior of its derivatives.

  • Absorption: Nicotinic acid is rapidly absorbed from the gastrointestinal tract, primarily the stomach and small intestine.[1] This process is mediated by both sodium-dependent facilitated diffusion and passive diffusion at higher concentrations.[1] Notably, its absorption is nearly complete and does not appear to be saturable, even at high doses.[1]

  • Distribution: Following absorption, nicotinic acid is widely distributed throughout the body.

  • Metabolism: The metabolic fate of nicotinic acid is dose-dependent. At physiological doses, it is primarily converted to nicotinamide adenine dinucleotide (NAD). However, at the pharmacological doses used for lipid-lowering effects, the primary metabolic pathway is conjugation with glycine to form nicotinuric acid.[2]

  • Excretion: The majority of a pharmacological dose of nicotinic acid is eliminated by the kidneys, either as the unchanged parent compound or as nicotinuric acid.[1]

Predicting the Influence of the 6-Isobutyl Group: A Mechanistic Hypothesis

The introduction of an isobutyl group at the 6-position of the nicotinic acid scaffold is anticipated to modulate its physicochemical properties and, consequently, its pharmacokinetic profile.

  • Increased Lipophilicity and its Predicted Impact on Absorption and Distribution: The isobutyl group, being a non-polar alkyl substituent, will increase the lipophilicity of the molecule compared to nicotinic acid. This increased lipophilicity is likely to enhance the rate and extent of passive diffusion across biological membranes. Consequently, a more rapid and potentially more complete absorption from the gastrointestinal tract could be expected. Furthermore, this may lead to a wider distribution into tissues, including the potential for increased penetration across the blood-brain barrier.

  • Potential for Altered Metabolism: The presence of the isobutyl group could introduce new sites for metabolic modification, such as hydroxylation by cytochrome P450 (CYP) enzymes. This would represent a metabolic pathway not available to nicotinic acid. It is also possible that the isobutyl group could sterically hinder the primary conjugation reaction with glycine, potentially leading to a different metabolic profile and a longer half-life compared to the parent compound.

  • Implications for Excretion: Any alterations in metabolism will directly impact the excretory profile. If a significant portion of 6-isobutylnicotinic acid is metabolized via oxidation of the isobutyl group, the resulting metabolites may be more polar and readily excreted by the kidneys. Conversely, if the isobutyl group hinders the primary metabolic pathways, a greater proportion of the compound may be excreted unchanged.

A Framework for Experimental Verification: Protocols for Pharmacokinetic and Biodistribution Studies

The following sections provide detailed, step-by-step methodologies for the essential experiments required to definitively characterize the pharmacokinetics and biodistribution of 6-isobutylnicotinic acid.

In Vivo Pharmacokinetic Study in a Rodent Model (Rat)

This protocol outlines the fundamental steps for determining the key pharmacokinetic parameters of 6-isobutylnicotinic acid following oral and intravenous administration in rats.

Experimental Workflow:

G cluster_0 Animal Dosing cluster_1 Sample Collection cluster_2 Sample Analysis cluster_3 Data Analysis Animal Acclimatization Animal Acclimatization Fasting Fasting Animal Acclimatization->Fasting Dosing (IV and PO) Dosing (IV and PO) Fasting->Dosing (IV and PO) Serial Blood Sampling Serial Blood Sampling Dosing (IV and PO)->Serial Blood Sampling Plasma Separation Plasma Separation Serial Blood Sampling->Plasma Separation Plasma Protein Precipitation Plasma Protein Precipitation Plasma Separation->Plasma Protein Precipitation LC-MS/MS Analysis LC-MS/MS Analysis Plasma Protein Precipitation->LC-MS/MS Analysis Concentration-Time Profile Concentration-Time Profile LC-MS/MS Analysis->Concentration-Time Profile Pharmacokinetic Modeling Pharmacokinetic Modeling Concentration-Time Profile->Pharmacokinetic Modeling Parameter Calculation (Cmax, Tmax, AUC, t1/2, F) Parameter Calculation (Cmax, Tmax, AUC, t1/2, F) Pharmacokinetic Modeling->Parameter Calculation (Cmax, Tmax, AUC, t1/2, F)

Caption: Workflow for an in vivo pharmacokinetic study.

Detailed Protocol:

  • Animal Model and Acclimatization:

    • Use male Wistar or Sprague-Dawley rats (200-250 g).

    • Acclimatize animals for at least one week with a 12-hour light/dark cycle and access to standard chow and water ad libitum.

  • Dosing:

    • Intravenous (IV) Administration:

      • Formulate 6-isobutylnicotinic acid in a suitable vehicle (e.g., saline with a co-solvent like PEG 400 if needed for solubility) at a concentration for a dose of 1-5 mg/kg.

      • Administer via the tail vein.

    • Oral (PO) Administration:

      • Formulate in a vehicle suitable for oral gavage (e.g., 0.5% carboxymethylcellulose).

      • Administer a dose of 10-50 mg/kg via oral gavage.

  • Blood Sampling:

    • Collect serial blood samples (approximately 100-200 µL) from the tail vein or a cannulated vessel at pre-dose (0), and at multiple time points post-dose (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Processing:

    • Centrifuge blood samples at 4°C to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Bioanalytical Method (LC-MS/MS):

    • Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 6-isobutylnicotinic acid in plasma.

    • Include a suitable internal standard.

    • Perform sample preparation, typically protein precipitation with a solvent like acetonitrile.

  • Pharmacokinetic Analysis:

    • Plot plasma concentration versus time for both IV and PO routes.

    • Use non-compartmental or compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters.

Table 1: Key Pharmacokinetic Parameters to be Determined

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC (0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC (0-inf) Area under the plasma concentration-time curve from time 0 to infinity
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F (%) Bioavailability (calculated from the ratio of PO to IV AUCs, dose-normalized)
Tissue Biodistribution Study in a Rodent Model (Mouse)

This protocol describes how to determine the distribution of 6-isobutylnicotinic acid in various tissues following administration.

Experimental Workflow:

G cluster_0 Dosing cluster_1 Tissue Collection cluster_2 Analysis cluster_3 Data Interpretation Animal Acclimatization Animal Acclimatization Dosing (e.g., IV) Dosing (e.g., IV) Animal Acclimatization->Dosing (e.g., IV) Euthanasia at Pre-determined Time Points Euthanasia at Pre-determined Time Points Dosing (e.g., IV)->Euthanasia at Pre-determined Time Points Organ Harvest Organ Harvest Euthanasia at Pre-determined Time Points->Organ Harvest Tissue Homogenization Tissue Homogenization Organ Harvest->Tissue Homogenization Homogenate Extraction Homogenate Extraction Tissue Homogenization->Homogenate Extraction LC-MS/MS Analysis LC-MS/MS Analysis Homogenate Extraction->LC-MS/MS Analysis Tissue Concentration Calculation Tissue Concentration Calculation LC-MS/MS Analysis->Tissue Concentration Calculation Tissue-to-Plasma Ratio Tissue-to-Plasma Ratio Tissue Concentration Calculation->Tissue-to-Plasma Ratio

Caption: Workflow for a tissue biodistribution study.

Detailed Protocol:

  • Animal Model and Dosing:

    • Use mice (e.g., C57BL/6 or BALB/c) for ease of whole-organ harvesting.

    • Administer a single dose of 6-isobutylnicotinic acid, typically via the IV route to ensure 100% bioavailability to the systemic circulation.

  • Tissue Collection:

    • At selected time points post-dose (e.g., 1, 4, and 24 hours), euthanize cohorts of animals.

    • Collect blood via cardiac puncture.

    • Perfuse the carcass with saline to remove residual blood from the organs.

    • Harvest key organs and tissues of interest (e.g., liver, kidneys, spleen, lungs, heart, brain, muscle, adipose tissue).

  • Tissue Processing:

    • Weigh each tissue sample.

    • Homogenize the tissues in a suitable buffer.

  • Sample Analysis:

    • Analyze the tissue homogenates and corresponding plasma samples using the validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the concentration of 6-isobutylnicotinic acid in each tissue, typically expressed as ng/g of tissue.

    • Determine the tissue-to-plasma concentration ratios at each time point to assess the extent of tissue penetration.

Table 2: Representative Data from a Hypothetical Biodistribution Study

TissueConcentration at 1 hr (ng/g)Concentration at 4 hr (ng/g)Concentration at 24 hr (ng/g)
Plasma (ng/mL)150050050
Liver120003500200
Kidneys250007000400
Spleen3000900100
Lungs250075080
Heart180060060
Brain300100
Muscle100030030
Adipose45001800300

(Note: The data in Table 2 are purely illustrative and intended to demonstrate how results would be presented.)

Concluding Remarks and Future Directions

This guide provides a comprehensive, albeit predictive, overview of the likely pharmacokinetic and biodistribution properties of 6-isobutylnicotinic acid, grounded in the established science of its parent compound, nicotinic acid. The increased lipophilicity imparted by the isobutyl group is hypothesized to enhance absorption and tissue distribution. However, this guide's primary utility lies in the detailed experimental frameworks provided. The successful execution of these protocols will yield the empirical data necessary to move beyond prediction and establish a definitive ADME profile for 6-isobutylnicotinic acid. This, in turn, is a critical step in the rational design of further preclinical and, ultimately, clinical studies.

References

  • Wikipedia. Nicotinic acid. [Link]

  • Weiner, M. (1979). Clinical pharmacology and pharmacokinetics of nicotinic acid. Drug Metabolism Reviews, 9(1), 99-106. [Link]

  • Knopp, R. H. (1999). Nicotinic acid and its derivatives: a short survey. Journal of Internal Medicine, 246(5), 431-436. [Link]

  • Shibata, K., Fukuwatari, T., & Suzuki, C. (2014). Pharmacological doses of nicotinic acid and nicotinamide are independently metabolized in rats. Journal of Nutritional Science and Vitaminology, 60(2), 86-93. [Link]

  • Walker, D. L., Reid, J. M., Svingen, P. A., Rios, R., Covey, J. M., Alley, M. C., ... & Ames, M. M. (1999). Murine pharmacokinetics of 6-aminonicotinamide (NSC 21206), a novel biochemical modulating agent. Biochemical Pharmacology, 58(9), 1461-1470. [Link]

  • Poon, G. K., & Gescher, A. (1992). Some aspects of sorbinicate pharmacokinetics. Arzneimittelforschung, 42(5), 659-662. [Link]

Sources

Foundational

Toxicity profile and LD50 of 6-isobutylnicotinic acid

Toxicity Profile and LD50 Determination of 6-Isobutylnicotinic Acid: A Comprehensive Technical Guide Executive Summary As drug development pipelines increasingly rely on highly substituted heterocyclic scaffolds, underst...

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Author: BenchChem Technical Support Team. Date: March 2026

Toxicity Profile and LD50 Determination of 6-Isobutylnicotinic Acid: A Comprehensive Technical Guide

Executive Summary

As drug development pipelines increasingly rely on highly substituted heterocyclic scaffolds, understanding the toxicological boundaries of these intermediates is paramount. 6-Isobutylnicotinic acid (CAS: 121343-77-9) is a specialized pyridine-3-carboxylic acid derivative utilized in the synthesis of advanced therapeutics, including S1P receptor agonists and modulators of the calcitonin and amylin receptors[1][2].

As a Senior Application Scientist, I approach the toxicological evaluation of this compound not merely as a regulatory requirement, but as an exercise in understanding structure-activity relationships (SAR). Because public, empirical LD50 data for this specific proprietary intermediate is limited, this whitepaper synthesizes predictive read-across toxicology with field-proven, self-validating empirical protocols to establish its safety profile.

Predictive Toxicology: Read-Across Analysis & Causality

To predict the LD50 of 6-isobutylnicotinic acid, we must analyze the causality behind its structural modifications. The base scaffold, nicotinic acid (niacin) , exhibits an exceptionally benign toxicity profile, with an acute oral LD50 in rats of approximately 6,450 mg/kg[3]. However, the addition of an alkyl chain drastically alters the molecule's pharmacokinetic landscape.

When we look at a structurally analogous alkyl-substituted pyridine, fusaric acid (5-butylpicolinic acid) , the toxicity increases exponentially, yielding a rat oral LD50 of 480 mg/kg[4]. The causality of this toxicological shift is driven by lipophilicity (LogP). The isobutyl group at the 6-position of our target compound enhances cellular membrane permeability and hepatic uptake. While this is highly desirable for drug efficacy, it concurrently increases the metabolic burden on hepatic cytochromes and introduces the potential for off-target hypotensive effects.

Based on this SAR read-across, we predict that 6-isobutylnicotinic acid falls into GHS Category 4 , with an estimated LD50 between 300 mg/kg and 2,000 mg/kg.

Table 1: Comparative Toxicity of Pyridinecarboxylic Acids
CompoundCAS NumberStructural ModificationOral LD50 (Rat)GHS Category
Nicotinic Acid 59-67-6Unsubstituted6,450 mg/kgCategory 5 / Unclassified
Fusaric Acid 536-69-65-butyl substitution480 mg/kgCategory 4
6-Isobutylnicotinic Acid 121343-77-96-isobutyl substitution~300 - 2,000 mg/kg (Predicted)Category 4 (Predicted)

Mechanistic Toxicity Pathways

At acute supratherapeutic doses, alkyl-substituted nicotinic acids induce toxicity through two primary mechanisms: metabolic bottlenecking and vascular stress. The lipophilic isobutyl tail forces rapid hepatic absorption, where the compound can disrupt the NAD+/NADP+ pool, leading to mitochondrial oxidative stress. Concurrently, systemic circulation of the unmetabolized acid can trigger off-target GPCR binding, resulting in severe vasodilation and hypotension—a hallmark of fusaric acid toxicity[4].

G A 6-Isobutylnicotinic Acid (High Dose Exposure) B Hepatic Uptake & CYP450 Metabolism A->B Absorption D Off-Target GPCR Binding A->D Systemic Circulation C NAD+/NADP+ Pool Imbalance B->C Metabolic Shift E Mitochondrial Dysfunction C->E Oxidative Stress F Hypotension & Vascular Stress D->F Vasodilation G Systemic Toxicity (Lethality) E->G F->G

Figure 1: Proposed mechanistic toxicity pathway of alkyl-substituted nicotinic acids.

Empirical LD50 Determination Protocol (OECD TG 423)

To transition from predictive models to empirical data, the OECD Test Guideline 423 (Acute Toxic Class Method) is the international gold standard[5].

This protocol is a self-validating system . Rather than testing arbitrary doses on large cohorts, it utilizes a mathematically rigorous stepwise procedure (using fixed doses of 5, 50, 300, and 2,000 mg/kg). The survival outcome of a small initial cohort strictly dictates the next step, removing subjective bias, minimizing animal usage, and ensuring high statistical confidence in the final GHS classification[5].

G Start Start: 300 mg/kg (3 Females) Survive 0-1 Deaths Start->Survive Die 2-3 Deaths Start->Die DoseUp Escalate to 2000 mg/kg Survive->DoseUp DoseDown De-escalate to 50 mg/kg Die->DoseDown Class4 GHS Category 4 (300-2000 mg/kg) DoseUp->Class4 If Survival Class3 GHS Category 3 (50-300 mg/kg) DoseDown->Class3 If Survival

Figure 2: OECD 423 Acute Toxic Class stepwise dosing workflow.

Step-by-Step Methodology
  • Subject Selection & Acclimatization:

    • Select healthy, nulliparous, and non-pregnant female Wistar rats (females are generally slightly more sensitive to acute toxicity, providing a conservative safety margin)[5].

    • Acclimate animals for 5 days in standard laboratory conditions (22°C ± 3°C, 50-60% humidity, 12-hour light/dark cycle).

  • Dose Preparation & Fasting:

    • Fast the animals overnight prior to dosing. Water remains available ad libitum.

    • Suspend 6-isobutylnicotinic acid in a biologically inert vehicle (e.g., 0.5% methylcellulose or corn oil, depending on solubility) to achieve the target concentration. The administration volume must not exceed 1 mL/100g of body weight.

  • Administration (The 300 mg/kg Starting Point):

    • Based on our read-across prediction, administer a starting dose of 300 mg/kg via oral gavage to a cohort of three animals.

    • Withhold food for an additional 3-4 hours post-dosing.

  • Observation & Self-Validating Escalation:

    • Observe animals continuously for the first 30 minutes, periodically during the first 24 hours (with special attention to the first 4 hours), and daily thereafter for 14 days.

    • Decision Matrix:

      • If 0-1 animals die, the protocol validates an escalation to 2,000 mg/kg in a new cohort.

      • If 2-3 animals die, the protocol dictates a de-escalation to 50 mg/kg.

  • Pathology & Endpoint Analysis:

    • Record all clinical signs of toxicity (e.g., somnolence, ataxia, labored breathing).

    • Euthanize surviving animals on day 14. Perform a gross necropsy on all animals (including those that died during the study), paying specific attention to hepatic and cardiovascular tissues to validate the mechanistic pathways outlined in Figure 1.

Conclusion

While 6-isobutylnicotinic acid lacks the extensive public toxicological dossiers of common off-the-shelf chemicals, applying rigorous read-across methodology allows us to confidently predict its behavior. By treating the compound as a highly lipophilic nicotinic acid analog, researchers must handle it with the precautions suited for a GHS Category 4 acute oral toxicant. Executing the OECD 423 protocol provides the definitive, self-validating empirical data required to move this critical intermediate safely through the drug development pipeline.

References

  • BLD Pharm: Product Name : 6-Isobutylnicotinic acid. BLD Pharm.
  • Modulateurs de l'activité du récepteur de la calcitonine et/ou du récepteur de l'amyline. Google Patents (WO2025015268A1).
  • Safety Data Sheet: Fusaric acid. Carl ROTH.
  • Acute oral toxicity test (OECD 423: 2001). IVAMI.
  • Nicotinic Acid CAS No 59-67-6 MATERIAL SAFETY DATA SHEET. CDH Fine Chemical.

Sources

Exploratory

Decoding Receptor Interactions: A Technical Guide to the Binding Affinity of 6-Isobutylnicotinic Acid Derivatives

For Immediate Release A Deep Dive into the Structure-Activity Relationships and Binding Affinity of Novel Nicotinic Acid Analogs for GPR109A This technical guide offers researchers, scientists, and drug development profe...

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Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A Deep Dive into the Structure-Activity Relationships and Binding Affinity of Novel Nicotinic Acid Analogs for GPR109A

This technical guide offers researchers, scientists, and drug development professionals an in-depth exploration of the receptor binding affinity of 6-isobutylnicotinic acid derivatives. Moving beyond standard protocols, this document elucidates the causal relationships behind experimental design and data interpretation, providing a robust framework for advancing research in this critical area of pharmacology.

Introduction: The Therapeutic Promise and Challenge of Nicotinic Acid

Nicotinic acid, also known as niacin or vitamin B3, has long been a cornerstone in the management of dyslipidemia.[1][2] Its ability to favorably modulate a range of lipid parameters—most notably, significantly increasing high-density lipoprotein (HDL) cholesterol—has positioned it as a valuable therapeutic agent for reducing the risk of cardiovascular events.[2][3] The primary molecular target for the therapeutic effects of nicotinic acid is the G protein-coupled receptor GPR109A (also known as HCA2).[2][4][5]

Activation of GPR109A in adipocytes leads to a reduction in triglyceride lipolysis, which in turn decreases the mobilization of free fatty acids to the liver.[6] This ultimately results in reduced production of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL).[6] However, the clinical utility of nicotinic acid is often hampered by a significant side effect: cutaneous vasodilation, or flushing.[2][7] This flushing response is also mediated by GPR109A, but through its activation in Langerhans cells and macrophages, leading to the release of prostaglandin D2.[6][8]

This dual functionality of GPR109A presents a significant challenge in drug development: how to design agonists that retain the beneficial lipid-modifying effects while minimizing or eliminating the undesirable flushing. The exploration of 6-isobutylnicotinic acid derivatives and other novel GPR109A agonists represents a key strategy in addressing this challenge. By systematically modifying the structure of nicotinic acid, researchers aim to uncover derivatives with improved therapeutic profiles.

The Central Role of GPR109A in the Action of Nicotinic Acid Derivatives

GPR109A is a member of the hydroxy-carboxylic acid (HCA) receptor family and is coupled to Gi/o G-proteins.[9] Upon agonist binding, the receptor undergoes a conformational change, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is central to the lipid-lowering effects observed in adipocytes.

GPR109A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand 6-Isobutylnicotinic Acid Derivative GPR109A GPR109A Receptor Ligand->GPR109A Binds Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts Effect Inhibition of Lipolysis cAMP->Effect Leads to

Caption: GPR109A signaling pathway upon agonist binding.

The affinity with which a ligand binds to GPR109A is a critical determinant of its potency. High-affinity binders are effective at lower concentrations, which can be advantageous in a therapeutic context. The structure-activity relationship (SAR) of nicotinic acid derivatives reveals that the binding pocket of GPR109A is somewhat constrained.[4] Studies on various substituted propenoic acids suggest a preference for planar pharmacophores with specific length limitations.[4][5] The exploration of derivatives with substitutions at the 6-position of the pyridine ring, such as the isobutyl group, is a strategic approach to probe the steric and electronic requirements of the GPR109A binding pocket.

Quantifying Receptor Interactions: Methodologies for Determining Binding Affinity

The cornerstone of characterizing novel GPR109A agonists is the accurate determination of their binding affinity. Radioligand binding assays are a highly sensitive and quantitative method for achieving this.[10][11] These assays directly measure the interaction between a radiolabeled ligand and its receptor.[11]

Experimental Workflow: A Step-by-Step Guide

The following diagram outlines the general workflow for a competitive radioligand binding assay, a common technique for determining the binding affinity of unlabeled test compounds like 6-isobutylnicotinic acid derivatives.

Radioligand_Binding_Assay_Workflow A 1. Membrane Preparation (Cells expressing GPR109A) B 2. Assay Setup (Incubate membranes with radioligand and varying concentrations of 6-isobutylnicotinic acid derivative) A->B Homogenization & Centrifugation C 3. Separation (Separate bound from free radioligand via vacuum filtration) B->C Incubation at 30°C D 4. Quantification (Measure radioactivity of bound radioligand using a scintillation counter) C->D Filter washing E 5. Data Analysis (Plot data and determine IC50 and Ki values) D->E Non-linear regression

Caption: General workflow for a competitive radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay for GPR109A

This protocol provides a detailed methodology for determining the inhibitor constant (Kᵢ) of 6-isobutylnicotinic acid derivatives at the human GPR109A receptor.

Materials and Reagents:

  • Membrane preparations from cells stably expressing human GPR109A.

  • Radioligand (e.g., [³H]-Nicotinic Acid).

  • Unlabeled 6-isobutylnicotinic acid derivatives (test compounds).

  • Binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[12]

  • Wash buffer (ice-cold).

  • 96-well microplates.

  • Glass fiber filters (presoaked in 0.3% polyethyleneimine).[13]

  • Cell harvester.

  • Scintillation vials and cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Thaw the membrane preparation on ice and resuspend in the final assay binding buffer.[12]

    • Determine the protein concentration using a suitable method (e.g., BCA assay).[12]

  • Assay Plate Setup:

    • The assay is performed in a 96-well plate with a final volume of 250 µL per well.[12]

    • Total Binding: Add 150 µL of membrane preparation, 50 µL of binding buffer, and 50 µL of radioligand solution.[12]

    • Non-specific Binding (NSB): Add 150 µL of membrane preparation, 50 µL of a high concentration of unlabeled nicotinic acid, and 50 µL of radioligand solution.

    • Test Compound: Add 150 µL of membrane preparation, 50 µL of the 6-isobutylnicotinic acid derivative at varying concentrations (serial dilutions), and 50 µL of radioligand solution.[12]

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.[12]

  • Filtration:

    • Terminate the incubation by rapid vacuum filtration through the presoaked glass fiber filters using a cell harvester.[12][13] This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioactivity.[12]

  • Quantification:

    • Dry the filters and place them in scintillation vials.[12]

    • Add scintillation cocktail and allow for equilibration.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[13]

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).[13]

    • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine IC₅₀: Use non-linear regression analysis to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC₅₀ value).[13]

    • Calculate Kᵢ: Convert the IC₅₀ value to the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.[12]

Structure-Activity Relationship (SAR) and Data Interpretation

The binding affinity data obtained from these assays are crucial for establishing a structure-activity relationship for 6-isobutylnicotinic acid derivatives. By comparing the Kᵢ values of a series of analogs with systematic structural modifications, researchers can deduce the impact of different functional groups and their positions on receptor binding.

Illustrative Data Table:

CompoundSubstitution at 6-positionKᵢ (nM) at GPR109A
Nicotinic Acid-HReference Value
Derivative A-MethylHypothetical Value
Derivative B-EthylHypothetical Value
Derivative C -Isobutyl Hypothetical Value
Derivative D-tert-ButylHypothetical Value

Note: The Kᵢ values in this table are for illustrative purposes only and do not represent actual experimental data.

Interpreting the Data:

A lower Kᵢ value indicates a higher binding affinity. By analyzing the trend in Kᵢ values across the series of derivatives, one can infer the following:

  • Steric Effects: Comparing the affinities of derivatives with increasingly bulky substituents at the 6-position (e.g., methyl vs. isobutyl vs. tert-butyl) can reveal the size constraints of the binding pocket. A decrease in affinity with larger groups suggests steric hindrance.

  • Electronic Effects: While the isobutyl group is primarily an alkyl substituent, comparing it with other groups possessing different electronic properties can provide insights into the role of electrostatic interactions in ligand binding.

  • Lipophilicity: The contribution of lipophilicity to binding affinity can also be assessed by comparing analogs with varying degrees of hydrophobicity.

Studies on other nicotinic acid derivatives have highlighted the importance of a planar trans-propenoic acid pharmacophore for optimal receptor interaction.[4] The introduction of an isobutyl group at the 6-position of the nicotinic acid core likely influences the overall conformation and lipophilicity of the molecule, thereby modulating its affinity for GPR109A.

Future Directions and Therapeutic Implications

The development of potent and selective GPR109A agonists with reduced flushing potential remains a significant goal in cardiovascular drug discovery.[6] A thorough understanding of the SAR of 6-isobutylnicotinic acid and related derivatives is paramount to achieving this. Future research should focus on:

  • Expanding the SAR: Synthesizing and evaluating a broader range of derivatives with diverse substitutions to further refine the pharmacophore model for GPR109A.

  • Functional Assays: Complementing binding affinity data with functional assays (e.g., measuring cAMP inhibition or downstream signaling events) to characterize the efficacy of these compounds as full or partial agonists.

  • In Vivo Studies: Progressing lead compounds with promising in vitro profiles to in vivo models to assess their lipid-modifying effects and flushing liability.

By integrating detailed binding affinity studies with a comprehensive understanding of GPR109A pharmacology, the scientific community can continue to advance the development of novel nicotinic acid derivatives with superior therapeutic profiles for the treatment of dyslipidemia and the prevention of cardiovascular disease.

References

  • Discovery of Pyrazolyl Propionyl Cyclohexenamide Derivatives as Full Agonists for the High Affinity Niacin Receptor GPR109A - PubMed. (2010, June 1). PubMed. [Link]

  • Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A) - PubMed. (2011, May 1). PubMed. [Link]

  • Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). (n.d.). ChEMBL. Retrieved from [Link]

  • The Specificity and Broad Multitarget Properties of Ligands for the Free Fatty Acid Receptors FFA3/GPR41 and FFA2/GPR43 and the Related Hydroxycarboxylic Acid Receptor HCA2/GPR109A. (2021, September 28). MDPI. [Link]

  • Structures of GPR109A agonists presented herein with compound... (n.d.). ResearchGate. Retrieved from [Link]

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  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]

  • Radioligand Binding Assays: A Lost Art in Drug Discovery? (n.d.). Oncodesign Services. Retrieved from [Link]

  • Radioligand Binding Assays and Their Analysis | Springer Nature Experiments. (n.d.). Springer Nature. Retrieved from [Link]

  • (PDF) Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, receptor binding and QSAR studies on 6-substituted nicotine derivatives as cholinergic ligands. (n.d.). ResearchGate. Retrieved from [Link]

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  • Chemistry and Pharmacology of Nicotinic Ligands Based on 6-[5-(Azetidin-2-ylmethoxy) pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for Possible Use in Depression. (n.d.). PMC. Retrieved from [Link]

  • Structural Basis of Species-Dependent Differential Affinity of 6-Alkoxy-5-Aryl-3-Pyridinecarboxamide Cannabinoid-1 Receptor Antagonists. (n.d.). PMC. Retrieved from [Link]

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Foundational

Metabolic pathways of 6-isobutylnicotinic acid in mammalian cells

An In-Depth Technical Guide to the Metabolic Pathways of 6-Isobutylnicotinic Acid in Mammalian Cells For Researchers, Scientists, and Drug Development Professionals Abstract The metabolic fate of a xenobiotic compound is...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Metabolic Pathways of 6-Isobutylnicotinic Acid in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

The metabolic fate of a xenobiotic compound is a critical determinant of its pharmacokinetic profile, efficacy, and potential for toxicity. This technical guide provides a comprehensive framework for elucidating the metabolic pathways of 6-isobutylnicotinic acid, a pyridine carboxylic acid derivative, in mammalian cells. Drawing upon established principles of xenobiotic and nicotinic acid metabolism, we propose putative metabolic pathways and present detailed, field-proven experimental workflows for their investigation. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge and methodologies to conduct robust in vitro metabolism studies, ensuring scientific integrity and adherence to regulatory expectations.

Introduction: The Significance of Understanding 6-Isobutylnicotinic Acid Metabolism

6-Isobutylnicotinic acid belongs to the class of pyridine carboxylic acids, a scaffold that is prevalent in numerous pharmaceuticals.[1][2] The isobutyl substituent introduces a site for potential metabolic modification, which can significantly impact the compound's absorption, distribution, metabolism, and excretion (ADME) properties. A thorough understanding of its metabolic pathways is paramount for several reasons:

  • Predicting Pharmacokinetics and Efficacy: The rate and extent of metabolism directly influence the compound's half-life and bioavailability, which are key determinants of its therapeutic efficacy.[3][4]

  • Identifying Active or Toxic Metabolites: Metabolism can lead to the formation of metabolites with altered pharmacological activity or unforeseen toxicity.[5][6] Early identification of such metabolites is crucial for safety assessment.

  • Elucidating Drug-Drug Interaction Potential: Co-administered drugs can inhibit or induce the enzymes responsible for metabolizing 6-isobutylnicotinic acid, leading to altered exposure and potential adverse effects.[7][8] Understanding the enzymes involved is therefore critical.

This guide will provide a structured approach to investigating the metabolism of 6-isobutylnicotinic acid, from proposing hypothetical pathways to providing detailed experimental protocols for their validation.

Proposed Metabolic Pathways of 6-Isobutylnicotinic Acid

Based on the known metabolism of nicotinic acid (Vitamin B3) and other xenobiotic carboxylic acids, the metabolism of 6-isobutylnicotinic acid is anticipated to proceed through Phase I (functionalization) and Phase II (conjugation) reactions.[9][10] The liver is the primary site of drug metabolism, and therefore, in vitro systems derived from the liver are most relevant.[11][12]

Phase I Metabolism: Functionalization Reactions

Phase I reactions introduce or expose functional groups, typically increasing the hydrophilicity of the compound. For 6-isobutylnicotinic acid, the primary sites for Phase I metabolism are the isobutyl chain and the pyridine ring. The key enzyme family responsible for these oxidative reactions is the Cytochrome P450 (CYP) superfamily, which is highly abundant in the liver.[4][13]

Plausible Phase I transformations include:

  • Hydroxylation of the Isobutyl Chain: This is a common metabolic pathway for alkyl-substituted aromatic compounds. Hydroxylation can occur at the tertiary carbon, leading to a tertiary alcohol, or at one of the primary carbons, yielding a primary alcohol.

  • Oxidation of the Isobutyl Group: Further oxidation of the alcohol metabolites can occur, leading to the formation of aldehydes, ketones, and ultimately carboxylic acids.

  • Hydroxylation of the Pyridine Ring: While the pyridine ring is generally more resistant to oxidation than the alkyl side chain, hydroxylation at positions ortho or para to the existing substituents is possible.

G cluster_phase1 Phase I Metabolism (CYP450) Parent 6-Isobutylnicotinic Acid Metabolite1 Tertiary Alcohol (Isobutyl Hydroxylation) Parent->Metabolite1 Hydroxylation Metabolite2 Primary Alcohol (Isobutyl Hydroxylation) Parent->Metabolite2 Hydroxylation Metabolite4 Hydroxypyridine Derivative Parent->Metabolite4 Ring Hydroxylation Metabolite3 Carboxylic Acid (Isobutyl Oxidation) Metabolite2->Metabolite3 Oxidation

Caption: Proposed Phase I metabolic pathways of 6-isobutylnicotinic acid.

Phase II Metabolism: Conjugation Reactions

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, further increasing their water solubility and facilitating their excretion. For a carboxylic acid-containing compound like 6-isobutylnicotini c acid, the most prominent Phase II reaction is glucuronidation.

  • Glucuronidation: This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and involves the attachment of glucuronic acid to the carboxylic acid moiety of the parent compound or its metabolites.[10] The resulting acyl glucuronide is highly water-soluble and readily eliminated in urine or bile.

G cluster_phase2 Phase II Metabolism (UGTs) Parent 6-Isobutylnicotinic Acid Parent_Glucuronide Acyl Glucuronide of Parent Parent->Parent_Glucuronide Glucuronidation Phase1_Metabolites Phase I Metabolites (e.g., Hydroxylated derivatives) Metabolite_Glucuronide Glucuronide of Phase I Metabolite Phase1_Metabolites->Metabolite_Glucuronide Glucuronidation

Caption: Proposed Phase II metabolic pathway of 6-isobutylnicotinic acid.

Experimental Workflow for Metabolite Identification and Characterization

A systematic in vitro approach is essential to identify and characterize the metabolites of 6-isobutylnicotinic acid. The following workflow provides a robust framework for these investigations, emphasizing scientific rigor and adherence to regulatory guidelines.[14][15]

G cluster_workflow Metabolite Identification Workflow Start Start: 6-Isobutylnicotinic Acid Step1 Step 1: Select In Vitro System (e.g., Human Liver Microsomes) Start->Step1 Step2 Step 2: Incubation with Cofactors (e.g., NADPH, UDPGA) Step1->Step2 Step3 Step 3: Sample Preparation (Protein Precipitation/Extraction) Step2->Step3 Step4 Step 4: LC-MS/MS Analysis (Full Scan and MS/MS) Step3->Step4 Step5 Step 5: Data Analysis (Metabolite Identification) Step4->Step5 End End: Metabolic Pathway Elucidation Step5->End

Caption: Experimental workflow for in vitro metabolite identification.

Step 1: Selection of the In Vitro System

The choice of the in vitro system is critical and depends on the specific metabolic pathways being investigated.[6][16]

  • Human Liver Microsomes (HLM): This subcellular fraction is enriched in CYP and UGT enzymes, making it ideal for studying Phase I and Phase II metabolism.[11] HLMs are cost-effective and readily available.

  • Hepatocytes: These are intact liver cells that contain a full complement of metabolic enzymes and cofactors, providing a more physiologically relevant model.[6][11] They are particularly useful for studying pathways that may involve cytosolic enzymes or for assessing cellular toxicity.

Recommendation: For initial metabolite identification studies, pooled human liver microsomes from multiple donors are recommended to account for inter-individual variability in enzyme expression.

Step 2: Incubation Protocol

The incubation conditions must be optimized to ensure efficient metabolic turnover of the test compound.

Protocol for Incubation with Human Liver Microsomes:

  • Prepare a stock solution of 6-isobutylnicotinic acid in a suitable solvent (e.g., DMSO, acetonitrile) at a high concentration (e.g., 10 mM).

  • In a microcentrifuge tube, combine:

    • Phosphate buffer (pH 7.4)

    • Human liver microsomes (final concentration 0.5-1.0 mg/mL)

    • 6-Isobutylnicotinic acid (final concentration 1-10 µM)

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding a cofactor solution.

    • For Phase I metabolism: NADPH regenerating system (to maintain a supply of NADPH for CYP enzymes).

    • For Phase II metabolism: UDPGA (uridine diphosphate glucuronic acid) and an alamethicin solution (to permeabilize the microsomal membrane and allow UDPGA access to UGTs).

  • Incubate at 37°C for a predetermined time (e.g., 0, 15, 30, 60 minutes).

  • Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

  • Include control incubations:

    • No cofactors (to assess non-enzymatic degradation).

    • Heat-inactivated microsomes (to confirm enzyme-mediated metabolism).

Step 3: Sample Preparation

Proper sample preparation is crucial to remove proteins and other matrix components that can interfere with the analytical measurement.[17][18]

Protocol for Sample Preparation:

  • Vortex the terminated incubation mixture vigorously.

  • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • Evaporate the solvent under a stream of nitrogen if necessary and reconstitute in a mobile phase-compatible solution.

Step 4: LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for metabolite identification and quantification due to its high sensitivity and specificity.[17][19][20]

Analytical Methodology:

  • Liquid Chromatography (LC): A reversed-phase C18 column is typically used to separate the parent compound from its more polar metabolites. A gradient elution with water and acetonitrile or methanol, both containing a small amount of formic acid (to improve ionization), is commonly employed.

  • Mass Spectrometry (MS): A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements, which aids in determining the elemental composition of metabolites.[5][21]

    • Full Scan MS: To detect all ions within a specified mass range.

    • Tandem MS (MS/MS): To fragment ions of interest and obtain structural information.

Step 5: Data Analysis and Metabolite Identification

The identification of metabolites is a systematic process of comparing the data from the test incubations with the controls.

Data Analysis Strategy:

  • Extract ion chromatograms (EICs) for the parent compound and predicted metabolites based on their expected mass-to-charge ratios (m/z). For example:

    • Hydroxylation: +16 Da

    • Glucuronidation: +176 Da

  • Compare the chromatograms from the active incubations with the control incubations to identify peaks that are unique to the enzymatic reaction.

  • Analyze the MS and MS/MS spectra of the putative metabolite peaks.

    • The accurate mass from the full scan MS spectrum provides the elemental composition.

    • The fragmentation pattern in the MS/MS spectrum provides structural information that can be used to pinpoint the site of metabolic modification.

Quantitative Analysis of Metabolites

Once the major metabolic pathways have been identified, it is often necessary to quantify the rate of formation of key metabolites. This information is crucial for determining the relative importance of each pathway and for predicting the in vivo clearance of the compound.[3]

Quantitative Data Summary Table:

MetaboliteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)Rate of Formation (pmol/min/mg protein)
Parent Compound
Metabolite 1
Metabolite 2
Metabolite 3

This table should be populated with experimental data obtained from a validated LC-MS/MS method using calibration standards for the parent compound and, if available, synthetic standards for the metabolites.

Conclusion

The elucidation of the metabolic pathways of 6-isobutylnicotinic acid is a critical step in its development as a potential therapeutic agent. The systematic approach outlined in this guide, which combines predictive metabolism based on chemical structure with robust in vitro experimental workflows and state-of-the-art analytical techniques, provides a comprehensive framework for these investigations. By following these principles, researchers can generate high-quality data that will inform on the pharmacokinetic properties, potential for drug-drug interactions, and overall safety profile of 6-isobutylnicotinic acid.

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Exploratory

Comprehensive Profiling and Structural Elucidation of 6-Isobutylnicotinic Acid Metabolites In Vivo

Executive Summary The identification of in vivo metabolites is a critical bottleneck in preclinical drug development. For substituted pyridines like 6-isobutylnicotinic acid (6-IBNA)—a structural motif prevalent in amyli...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The identification of in vivo metabolites is a critical bottleneck in preclinical drug development. For substituted pyridines like 6-isobutylnicotinic acid (6-IBNA)—a structural motif prevalent in amylin receptor modulators and synthetic antimicrobials—understanding biotransformation is essential for predicting pharmacokinetics, efficacy, and toxicity.

This whitepaper provides an in-depth, self-validating methodological framework for the extraction, identification, and structural elucidation of 6-IBNA metabolites. By combining stable-isotope "twin-ion" dosing strategies with high-resolution mass spectrometry (LC-HRMS/MS), this guide eliminates endogenous background noise, ensuring that every identified metabolite is analytically irrefutable.

Mechanistic Framework of 6-IBNA Biotransformation

To design an effective analytical workflow, one must first anticipate the thermodynamic and enzymatic vulnerabilities of the 6-IBNA molecule. The biotransformation of 6-IBNA is governed by three distinct structural domains:

  • The Carboxylic Acid Moiety (Phase II): Nicotinic acid derivatives undergo extensive first-pass metabolism primarily via conjugation[1]. The high-capacity, low-affinity pathway involves N-acyltransferase-mediated glycine conjugation to form nicotinuric acid analogs[2]. A secondary, high-affinity pathway involves acyl glucuronidation via UGT enzymes.

  • The Pyridine Nitrogen (Phase I/II): The electron-deficient pyridine ring is susceptible to N-oxidation by Flavin-containing monooxygenases (FMOs) and Cytochrome P450s (CYPs). N-oxidation is a quantitatively major clearance pathway for 3-substituted pyridines across multiple mammalian species[3]. Additionally, N-methylation can occur to form a permanently charged N-methylpyridinium ion[4].

  • The Isobutyl Alkyl Chain (Phase I): Aliphatic chains attached to aromatic systems are prime targets for CYP-mediated hydroxylation. Based on the steric accessibility of the isobutyl group, oxidation predominantly occurs at the terminal ( ω ) or penultimate ( ω−1 ) carbons[5].

MetabolicPathways cluster_Phase1 Phase I: Oxidation cluster_Phase2 Phase II: Conjugation Parent 6-Isobutylnicotinic Acid [M+H]+ 180.1025 Aliphatic ω / ω-1 Hydroxylation (CYP450) Parent->Aliphatic NOx Pyridine N-Oxidation (FMO / CYP) Parent->NOx Glycine Glycine Conjugation (N-acyltransferase) Parent->Glycine Glucuronide Glucuronidation (UGT) Parent->Glucuronide Metab_OH Hydroxy-6-IBNA [M+H]+ 196.0974 Aliphatic->Metab_OH Metab_NOx 6-IBNA N-Oxide [M+H]+ 196.0974 NOx->Metab_NOx Metab_Gly 6-Isobutylnicotinuric Acid [M+H]+ 237.1239 Glycine->Metab_Gly Metab_Gluc 6-IBNA Acyl-Glucuronide [M+H]+ 356.1345 Glucuronide->Metab_Gluc

Fig 1. Primary in vivo metabolic pathways of 6-isobutylnicotinic acid (6-IBNA).

Self-Validating System: The Twin-Ion Dosing Strategy

A common pitfall in metabolite identification (MetID) is the false-positive assignment of endogenous matrix components as drug metabolites. To create a self-validating protocol , we employ a stable-isotope "Twin-Ion" strategy.

By synthesizing a 13C6​ -labeled analog of 6-IBNA (labeling the pyridine ring to prevent metabolic cleavage of the isotope) and dosing it in an exact 1:1 molar ratio with the unlabeled 12C drug, every true drug-related peak in the mass spectrometer will manifest as an unmistakable doublet separated by exactly 6.0201 Da. If a peak lacks this twin-ion signature, it is immediately discarded as endogenous noise.

In Vivo Pharmacokinetic Sampling Protocol

To capture both highly reactive intermediates and terminal clearance products, rigorous sampling kinetics and sample stabilization are required. Acyl glucuronides are notoriously unstable and can undergo ex vivo hydrolysis back to the parent drug, skewing data.

Step-by-Step In Vivo Methodology:
  • Animal Model Preparation: Fast male Sprague-Dawley rats (n=6) for 12 hours prior to dosing. Cannulate the jugular vein for serial blood sampling and house in metabolic cages for urine/feces collection.

  • Dose Administration: Administer the 1:1 12C / 13C6​ -6-IBNA mixture intravenously (IV) at 10 mg/kg and orally (PO) at 30 mg/kg, formulated in 5% DMSO / 95% Saline.

  • Biofluid Collection & Stabilization: Collect biofluids according to Table 1 . Crucial Causality: Immediately add esterase inhibitors (NaF) and acidify with 1% Formic Acid to lock the acyl glucuronides in their intact state and prevent intramolecular acyl migration.

Table 1: Pharmacokinetic Sampling Parameters
MatrixSampling TimepointsAdditives / StabilizersPrimary MetID Purpose
Plasma 0.25, 0.5, 1, 2, 4, 8, 24 hK2EDTA, 2 mg/mL NaFProfiling circulating Phase I metabolites.
Urine 0-8, 8-24, 24-48 h1% Formic Acid (v/v)Capturing terminal Phase II conjugates (Glycine).
Feces 0-24, 24-48 hIsopropanol (for homogenization)Identifying unabsorbed drug & biliary products.
Bile 0-2, 2-4, 4-8, 8-24 hNone (Keep on dry ice)Capturing intact acyl-glucuronides.

Analytical Workflow: LC-HRMS/MS

Because 6-IBNA and its metabolites (especially nicotinuric acid and N-methylpyridinium) are highly polar, standard reversed-phase protein precipitation leads to severe ion suppression. We utilize Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) to selectively retain the basic pyridine ring while washing away neutral lipids and salts.

Step-by-Step Analytical Methodology:
  • Sample Extraction (MCX SPE):

    • Dilute 100 µL of plasma/urine with 100 µL of 2% Phosphoric acid.

    • Load onto a pre-conditioned Oasis MCX cartridge (30 mg).

    • Wash with 1 mL of 2% Formic acid, followed by 1 mL of Methanol.

    • Elute metabolites using 1 mL of 5% Ammonium Hydroxide in Methanol.

    • Evaporate under N2​ and reconstitute in 100 µL of Mobile Phase A.

  • Chromatography: Inject 5 µL onto a Waters Acquity UPLC HSS T3 column (2.1 × 100 mm, 1.8 µm). Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Run a 15-minute gradient from 2% B to 95% B.

  • Mass Spectrometry: Acquire data on an Orbitrap or Q-TOF HRMS in positive electrospray ionization (ESI+) mode. Use Data-Dependent Acquisition (DDA) to trigger MS/MS scans on the top 5 most abundant ions, utilizing a dynamic exclusion window of 5 seconds.

AnalyticalWorkflow Dose 1. Twin-Ion Dosing (1:1 12C/13C 6-IBNA) Sample 2. Biofluid Collection (Plasma, Urine, Bile) Dose->Sample Extract 3. MCX SPE Extraction (Retains Basic Pyridines) Sample->Extract LCMS 4. LC-HRMS/MS (Data-Dependent Acq.) Extract->LCMS Process 5. Mass Defect & Isotope Filtering LCMS->Process

Fig 2. Self-validating LC-HRMS/MS workflow utilizing twin-ion isotope filtering.

Data Interpretation and Structural Elucidation

Post-acquisition, apply a Mass Defect Filter (MDF) . The exact mass of 6-IBNA is 180.1025 Da (mass defect = +0.1025). By filtering the total ion chromatogram for exact masses sharing a defect window of +0.050 to +0.150 Da, endogenous noise is mathematically stripped away.

Resolving Isobaric Ambiguity (The N-Oxide vs. Hydroxyl Dilemma)

Both N-oxidation and aliphatic hydroxylation add exactly one oxygen atom (+15.9949 Da), resulting in isobaric precursor ions at m/z 196.0974. High-resolution MS1 cannot distinguish them.

  • Field-Proven Insight: We rely on MS/MS collision-induced dissociation (CID). The N-oxide will exhibit a characteristic neutral loss of an oxygen atom (-16 Da) or an OH radical (-17 Da) to yield the parent core at m/z 180.1025. Conversely, the ω -hydroxylated alkyl chain will undergo a thermodynamically driven dehydration, losing water (-18 Da) to yield an alkene fragment at m/z 178.0868.

Table 2: HRMS Diagnostic Ions for 6-IBNA Metabolites
MetaboliteBiotransformationFormulaTheoretical [M+H]+Mass Shift (Da)Diagnostic MS/MS Fragments (m/z)
6-IBNA (Parent) None C10​H13​NO2​ 180.10250.0000162.0919 (- H2​O ), 134.0969 (-HCOOH)
M1 ( ω -1 Hydroxy) Aliphatic Oxidation C10​H13​NO3​ 196.0974+15.9949178.0868 (- H2​O ), 150.0918
M2 (N-oxide) Pyridine N-Oxidation C10​H13​NO3​ 196.0974+15.9949180.1025 (-O), 162.0919
M3 (Glycine Conj.) Phase II Conjugation C12​H16​N2​O3​ 237.1239+57.0214162.0919 (Neutral loss of glycine)
M4 (Glucuronide) Phase II Conjugation C16​H21​NO8​ 356.1345+176.0320180.1025 (Neutral loss of glucuronic acid)

By cross-referencing the exact mass shifts, the diagnostic MS/MS fragmentation patterns, and the 1:1 isotopic doublet signature, researchers can unequivocally map the in vivo clearance pathways of 6-isobutylnicotinic acid.

Sources

Foundational

A Technical Guide to the In Vitro Cytotoxicity Screening of 6-Isobutylnicotinic Acid on Human Cell Lines

Foreword: Charting a Course for a Novel Compound In the landscape of drug discovery and chemical safety assessment, the initial evaluation of a novel compound's interaction with human cells is a critical first step. This...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Charting a Course for a Novel Compound

In the landscape of drug discovery and chemical safety assessment, the initial evaluation of a novel compound's interaction with human cells is a critical first step. This guide provides a comprehensive, technically-grounded framework for conducting the in vitro cytotoxicity screening of 6-isobutylnicotinic acid. As a novel derivative of nicotinic acid, a well-known vitamin and therapeutic agent, 6-isobutylnicotinic acid presents a unique profile that warrants a thorough investigation of its potential effects on cell viability and health.

This document is structured not as a rigid protocol, but as a strategic guide. It is designed for researchers, scientists, and drug development professionals, offering not just the "how" but the "why" behind experimental choices. We will delve into the rationale for cell line selection, the intricacies of complementary cytotoxicity assays, and the interpretation of the data generated. Our approach is rooted in the principles of scientific integrity, ensuring that the methodologies described are robust, reproducible, and self-validating.

Given the novelty of 6-isobutylnicotinic acid, publicly available cytotoxicity data is scarce. Therefore, this guide will serve as a foundational blueprint for initiating a comprehensive screening cascade. We will proceed with the assumption that this compound is being evaluated for the first time, and our primary objective is to characterize its cytotoxic potential across a range of human cell lines.

The Strategic Selection of Human Cell Lines: A Multi-faceted Approach

The choice of cell lines is a pivotal decision in any cytotoxicity screening campaign.[1][2] A single cell line can provide a narrow view of a compound's activity; therefore, a panel of cell lines is recommended to gain a broader understanding of potential tissue-specific effects and to distinguish between general cytotoxicity and targeted activity.[3]

Our recommended panel for the initial screening of 6-isobutylnicotinic acid includes:

  • HepG2 (Human Hepatocellular Carcinoma): The liver is a primary site of metabolism for xenobiotics. HepG2 cells are a well-characterized and widely used model for assessing drug-induced liver injury.[4] Their metabolic capabilities, although not fully representative of primary hepatocytes, provide an initial indication of whether the compound or its metabolites exhibit hepatotoxicity.[4]

  • HEK293 (Human Embryonic Kidney): The kidneys are crucial for the excretion of drugs and their metabolites. HEK293 cells, while of embryonic origin, are a robust and easy-to-transfect cell line, making them suitable for initial toxicity screening and subsequent mechanistic studies.[5]

  • A549 (Human Lung Carcinoma): As a nicotinic acid analog, there is a potential for interaction with nicotinic acetylcholine receptors (nAChRs), which are present in the lungs.[6][7] A549 cells provide a relevant model to assess any potential pulmonary cytotoxicity.[8][9]

  • MRC-5 (Human Fetal Lung Fibroblast): To differentiate between cytotoxicity towards cancerous and non-cancerous cells, a normal cell line is essential.[10][11] MRC-5 cells, being of non-malignant origin, serve as a valuable control to assess the compound's selectivity.[9]

All cell lines should be obtained from a reputable cell bank, such as the American Type Culture Collection (ATCC), to ensure their identity and purity. Furthermore, it is imperative to conduct regular testing for mycoplasma contamination, as this can significantly impact cellular responses and lead to unreliable data.

A Triad of Assays for a Comprehensive Cytotoxicity Profile

To obtain a holistic view of the cytotoxic effects of 6-isobutylnicotinic acid, we will employ a battery of three distinct assays, each interrogating a different aspect of cell health. This multi-parametric approach provides a more robust and nuanced assessment than a single-assay screen.

MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that provides an indication of a cell's metabolic activity, which is often correlated with cell viability.[12][13][14] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.[12][15] The amount of formazan produced is proportional to the number of metabolically active cells.[12]

  • Cell Seeding: Seed the selected cell lines into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere and recover for 24 hours.[12][16]

  • Compound Treatment: Prepare a series of dilutions of 6-isobutylnicotinic acid in the appropriate cell culture medium. The concentration range should be broad enough to capture a full dose-response curve (e.g., 0.1 µM to 1000 µM). Replace the existing medium in the wells with the medium containing the test compound. Include vehicle-only controls (e.g., DMSO) and untreated controls.[5]

  • Incubation: Incubate the plates for a defined period, typically 24, 48, or 72 hours, at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Following the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 2-4 hours at 37°C.[12][17]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.[5][13]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[12][13] A reference wavelength of 630 nm can be used to subtract background absorbance.[15]

Lactate Dehydrogenase (LDH) Assay: Assessing Membrane Integrity

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[18][19] LDH is a stable enzyme, and its presence in the supernatant is a reliable indicator of compromised plasma membrane integrity, a hallmark of necrosis and late-stage apoptosis.[19][20]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).

  • Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant (e.g., 50 µL) from each well without disturbing the cell monolayer.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture, which typically contains a tetrazolium salt, to each well according to the manufacturer's instructions.[21]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[18][22]

  • Stop Reaction and Absorbance Measurement: Add a stop solution to each well and measure the absorbance at a wavelength of approximately 490 nm.[18][20]

  • Controls: It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[19][20]

Caspase-3/7 Assay: Detecting Apoptotic Activity

Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic compounds can exert their effects. Caspases are a family of proteases that are central to the apoptotic process.[23] Caspase-3 and caspase-7 are effector caspases that, when activated, cleave a range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[23][24]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).

  • Reagent Addition: After the desired incubation period, add the caspase-3/7 reagent directly to the wells of the 96-well plate.[25] These reagents typically contain a luminogenic substrate with the DEVD peptide sequence, which is specifically cleaved by activated caspase-3 and -7.[23][26]

  • Incubation: Incubate the plate at room temperature for 1-2 hours.[25]

  • Luminescence Measurement: Measure the luminescence of each well using a microplate reader. The luminescent signal is proportional to the amount of caspase-3/7 activity.[25][26]

Data Presentation and Interpretation: From Raw Data to Actionable Insights

The data generated from these assays should be processed and presented in a clear and concise manner to facilitate interpretation.

Quantitative Data Summary

The results of the cytotoxicity screening can be summarized in the following tables. The data presented here is hypothetical and serves to illustrate how the results might be presented.

Table 1: IC50 Values (µM) of 6-Isobutylnicotinic Acid after 48-hour Exposure

Cell LineMTT AssayLDH AssayCaspase-3/7 Assay
HepG275.2>10082.5
HEK293123.8>100>100
A54945.655.148.9
MRC-5>100>100>100

IC50 is the concentration of the compound that inhibits 50% of the cellular response.

Table 2: Percentage of Maximum Cytotoxicity at 100 µM of 6-Isobutylnicotinic Acid

Cell LineMTT Assay (% Viability)LDH Assay (% Cytotoxicity)Caspase-3/7 Assay (Fold Induction)
HepG238.4%22.1%3.2-fold
HEK29362.1%15.8%1.8-fold
A54915.7%85.3%5.7-fold
MRC-592.5%8.9%1.2-fold
Interpretation of Hypothetical Results

Based on the hypothetical data presented above:

  • Selectivity: 6-Isobutylnicotinic acid demonstrates selective cytotoxicity towards the A549 lung carcinoma cell line, with a significantly lower IC50 value compared to the other cell lines. The lack of significant effect on the MRC-5 normal lung fibroblast line suggests a potential therapeutic window.

  • Mechanism of Cell Death: In A549 cells, the potent induction of LDH release and caspase-3/7 activity at concentrations similar to the IC50 from the MTT assay suggests that the compound induces apoptosis, which progresses to secondary necrosis, leading to membrane disruption.

  • Hepatotoxicity and Nephrotoxicity: The higher IC50 values in HepG2 and HEK293 cells indicate a lower potential for direct hepatotoxicity and nephrotoxicity at the concentrations that are cytotoxic to A549 cells.

Visualizing the Workflow and Potential Mechanisms

Diagrams are invaluable tools for visualizing complex experimental workflows and hypothetical biological pathways.

Experimental Workflow Diagram

G cluster_setup Phase 1: Experimental Setup cluster_assays Phase 2: Cytotoxicity Assays cluster_analysis Phase 3: Data Analysis cell_culture Cell Line Culture (HepG2, HEK293, A549, MRC-5) seeding Cell Seeding in 96-well Plates cell_culture->seeding treatment Treatment with 6-Isobutylnicotinic Acid (Dose-response, 24-72h) seeding->treatment mtt MTT Assay (Metabolic Activity) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh caspase Caspase-3/7 Assay (Apoptosis) treatment->caspase readout Plate Reader (Absorbance/Luminescence) mtt->readout ldh->readout caspase->readout data_proc Data Processing (Normalization, IC50 Calculation) readout->data_proc interpretation Interpretation & Reporting data_proc->interpretation

Caption: Overall workflow for the cytotoxicity screening of 6-isobutylnicotinic acid.

Hypothetical Signaling Pathway

Given that 6-isobutylnicotinic acid is an analog of nicotinic acid, it may interact with nicotinic acid receptors such as GPR109A, or potentially with nAChRs.[27][28] A hypothetical pathway leading to apoptosis is depicted below.

G compound 6-Isobutylnicotinic Acid receptor Cell Surface Receptor (e.g., nAChR or GPR109A) compound->receptor signaling Intracellular Signaling Cascade (e.g., MAPK pathway activation) receptor->signaling mitochondria Mitochondrial Stress (e.g., Bcl-2 family dysregulation) signaling->mitochondria caspase9 Caspase-9 Activation mitochondria->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Hypothetical signaling pathway for 6-isobutylnicotinic acid-induced apoptosis.

Concluding Remarks and Future Directions

This guide has outlined a robust and comprehensive strategy for the initial in vitro cytotoxicity screening of 6-isobutylnicotinic acid. By employing a panel of well-characterized human cell lines and a triad of complementary assays, researchers can generate a reliable preliminary dataset on the compound's cytotoxic potential.

The findings from this initial screen will be instrumental in guiding future studies. Should selective cytotoxicity be observed, as in our hypothetical example, further investigations would be warranted. These could include more complex 3D cell culture models, mechanistic studies to elucidate the specific signaling pathways involved, and ultimately, in vivo studies to assess the compound's efficacy and safety in a whole-organism context.

The journey of a novel compound from the laboratory to potential therapeutic application is a long and arduous one. A meticulous and scientifically sound initial cytotoxicity assessment, as detailed in this guide, is a non-negotiable first step on that path.

References

  • Bio-protocol. (2018). LDH Cytotoxicity Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]

  • Elabscience. (n.d.). Caspase 3/7 Activity Assay Kit(Colorimetric Method) (E-CK-A383). Retrieved from [Link]

  • Nayak, S. K., et al. (2013). Action of nicotine and analogs on acetylcholine receptors having mutations of transmitter-binding site residue αG153. The Journal of general physiology, 141(3), 335–353. Retrieved from [Link]

  • Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io. Retrieved from [Link]

  • Bio-protocol. (2016). In vitro cytotoxicity assay. Retrieved from [Link]

  • Leist, M. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX, 35(4), 541–542. Retrieved from [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • Offermanns, S. (2007). Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. Annual Review of Pharmacology and Toxicology, 47, 79-104. Retrieved from [Link]

  • Wikipedia. (n.d.). Nicotinic agonist. Retrieved from [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Cytotoxicity LDH Assay Kit-WST CK12 manual. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Jacobson, K. A., & IJzerman, A. P. (2007). Nicotinic acid receptor subtypes and their ligands. Medicinal research reviews, 27(3), 393–413. Retrieved from [Link]

  • ResearchGate. (2018). Guest editorial: HIGHLIGHT REPORT: CELL TYPE SELECTION FOR TOXICITY TESTING. Retrieved from [Link]

  • Khoury, L., et al. (2015). Evaluation of four human cell lines with distinct biotransformation properties for genotoxic screening. Mutagenesis, 30(6), 779–788. Retrieved from [Link]

  • KoreaMed Synapse. (n.d.). Retrieved from [Link]

  • Caicedo, J. C., et al. (2017). Selection of Optimal Cell Lines for High-Content Phenotypic Screening. Cell chemical biology, 24(7), 893–902.e4. Retrieved from [Link]

  • FDA. (n.d.). Points to Consider on the Characterization of Cell Lines Used to Produce Biologicals. Retrieved from [Link]

  • Semantic Scholar. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based. Retrieved from [Link]

  • Wujec, M., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. International journal of molecular sciences, 23(5), 2823. Retrieved from [Link]

  • CPAChem. (2023). Safety data sheet. Retrieved from [Link]

  • Cytotoxic Potential of the Monoterpene Isoespintanol against Human Tumor Cell Lines. (n.d.). Retrieved from [Link]

  • Cytotoxicity of sesquiterpene alkaloids from Nuphar plants toward sensitive and drug-resistant cell lines. (n.d.). Retrieved from [Link]

  • Selective cytotoxicity of betulinic acid on tumor cell lines, but not on normal cells. (2025). Retrieved from [Link]

  • Wujec, M., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. PubMed. Retrieved from [Link]

  • Advances in Research on Bioactivity, Toxicity, Metabolism, and Pharmacokinetics of Usnic Acid In Vitro and In Vivo. (2022). MDPI. Retrieved from [Link]

  • Usnic acid biological activity: history, evaluation and usage. (n.d.). Retrieved from [Link]

Sources

Exploratory

The Molecular Blueprint: Structure and Expected Thermodynamic Influence

An In-depth Technical Guide to the Thermodynamic Properties of 6-Isobutylnicotinic Acid This guide provides a comprehensive framework for understanding and determining the key thermodynamic properties of 6-isobutylnicoti...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Properties of 6-Isobutylnicotinic Acid

This guide provides a comprehensive framework for understanding and determining the key thermodynamic properties of 6-isobutylnicotinic acid. As a derivative of nicotinic acid (Vitamin B3), this compound holds potential for applications in pharmaceutical and materials science. A thorough characterization of its thermodynamic behavior is paramount for its development, influencing everything from synthesis and purification to formulation, stability, and bioavailability.

While direct experimental data for 6-isobutylnicotinic acid is not extensively published, this document will leverage established principles and data from closely related analogs, such as nicotinic acid itself, to provide a robust guide for researchers. We will explore the "why" behind the experimental choices, offering field-proven insights into the methodologies required for a complete thermodynamic profile.

The structure of 6-isobutylnicotinic acid, featuring a pyridine ring substituted with a carboxylic acid group at the 3-position and an isobutyl group at the 6-position, dictates its physicochemical behavior.

  • The Pyridine-3-Carboxylic Acid Core: This moiety is responsible for the amphoteric nature of the molecule. The carboxylic acid group can donate a proton (acidic), while the pyridine nitrogen can accept a proton (basic). This core is also capable of forming strong intermolecular hydrogen bonds, which will significantly impact properties like melting point and solubility.

  • The 6-Isobutyl Group: The addition of a nonpolar isobutyl group introduces a hydrophobic character to the molecule. This is expected to decrease its solubility in aqueous solutions compared to the parent nicotinic acid, while potentially increasing its solubility in nonpolar organic solvents. It may also influence the crystal packing, which in turn affects the melting point and enthalpy of fusion.

Solid-State Properties: Melting Point and Enthalpy of Fusion

The melting point (Tf) and enthalpy of fusion (ΔHfus) are fundamental properties that provide insights into the purity, crystal lattice energy, and solid-state stability of a compound. A sharp melting point is a primary indicator of high purity.

Causality Behind Experimental Choices

Differential Scanning Calorimetry (DSC) is the gold standard for determining these properties. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This technique is favored for its high accuracy, small sample requirement, and ability to detect other thermal events like phase transitions or decomposition.

Experimental Protocol: Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh 1-5 mg of 6-isobutylnicotinic acid into an aluminum DSC pan.

  • Sealing: Hermetically seal the pan to prevent any loss of sample due to sublimation.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium (Tf = 156.6 °C, ΔHfus = 28.45 J/g).

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature well above the melting point.

    • Use an inert nitrogen purge gas (e.g., 50 mL/min) to provide a stable thermal atmosphere and prevent oxidative degradation.

  • Data Analysis: The melting point is determined as the onset or peak temperature of the endothermic event on the DSC thermogram. The enthalpy of fusion is calculated by integrating the area of the melting peak.

Comparative Data of Related Compounds
CompoundMelting Point (°C)
Nicotinic Acid236-239[1]
6-Methylnicotinic Acid210-213[2]
6-Isobutylnicotinic AcidPredicted to be lower than nicotinic acid due to the larger, more flexible isobutyl group potentially disrupting crystal packing.
DSC Experimental Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation A Weigh 1-5 mg of 6-Isobutylnicotinic Acid B Place in Aluminum Pan A->B C Hermetically Seal Pan B->C E Load Sample & Reference C->E Transfer D Calibrate DSC with Indium Standard D->E F Run Thermal Program (e.g., 10°C/min under N2) E->F G Generate Thermogram (Heat Flow vs. Temp) F->G Acquire H Determine Onset Temp (Melting Point, Tf) G->H I Integrate Peak Area (Enthalpy of Fusion, ΔHfus) G->I

Caption: Workflow for Melting Point and Enthalpy of Fusion Determination by DSC.

Solubility Profile: A Key to Bioavailability

Solubility is a critical thermodynamic parameter that dictates the dissolution rate and, consequently, the bioavailability of a potential drug substance. The amphiphilic nature of 6-isobutylnicotinic acid suggests its solubility will be highly dependent on the pH and the polarity of the solvent.

Causality Behind Experimental Choices

The shake-flask method is a reliable and widely accepted technique for determining equilibrium solubility. It involves agitating an excess of the solid compound in a solvent for a sufficient time to reach equilibrium. Subsequent quantification by High-Performance Liquid Chromatography (HPLC) provides high sensitivity and specificity. This method is robust because it ensures that a true equilibrium is reached between the solid and dissolved states.

Experimental Protocol: Equilibrium Solubility Determination
  • System Preparation: Add an excess amount of solid 6-isobutylnicotinic acid to a series of vials, each containing a known volume of a specific solvent (e.g., water, pH 7.4 buffer, ethanol, DMSO).

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a period sufficient to reach equilibrium (typically 24-48 hours).

  • Sample Collection & Preparation:

    • After equilibration, allow the vials to stand for a short period to let the undissolved solid settle.

    • Withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a 0.45 µm filter to remove any undissolved particles.

  • Quantification:

    • Dilute the filtered sample with an appropriate mobile phase.

    • Analyze the concentration of the diluted sample using a calibrated HPLC method.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Solubility Data for Nicotinic Acid (Reference)
SolventSolubility ( g/100 mL at 17 °C)
Water1-5[1]
EthanolSoluble[3]
Diethyl EtherInsoluble[3]
DMSOHighly Soluble[3]

The presence of the isobutyl group in 6-isobutylnicotinic acid is expected to decrease its aqueous solubility while increasing its solubility in less polar solvents compared to nicotinic acid.

Solubility Determination Workflow

Solubility_Workflow A Add Excess Solid to Solvent B Equilibrate in Shaker Bath (24-48h at constant T) A->B C Sample Supernatant B->C D Filter through 0.45µm Syringe Filter C->D E Dilute Sample D->E F Quantify by Calibrated HPLC E->F G Calculate Solubility F->G

Caption: Workflow for Equilibrium Solubility Measurement via Shake-Flask Method.

Ionization State: The Dissociation Constant (pKa)

The pKa is a measure of the acidity of a compound. For a molecule like 6-isobutylnicotinic acid with both an acidic (carboxylic acid) and a basic (pyridine nitrogen) functional group, the pKa values are crucial for predicting its charge state at different physiological pHs. This, in turn, profoundly affects its absorption, distribution, metabolism, and excretion (ADME) profile.

Causality Behind Experimental Choices

Potentiometric titration is a highly accurate and direct method for determining pKa. It involves the gradual addition of a titrant (an acid or a base) to a solution of the compound while monitoring the pH. The pKa can be determined from the inflection points of the resulting titration curve. This method is chosen for its precision and its ability to provide a direct measurement of the compound's buffering capacity.

Experimental Protocol: Potentiometric pKa Determination
  • Solution Preparation: Prepare a solution of 6-isobutylnicotinic acid of known concentration (e.g., 0.01 M) in degassed, deionized water. If solubility is an issue, a co-solvent like methanol may be used, and the apparent pKa can be extrapolated back to 0% co-solvent.

  • Titration Setup:

    • Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).

    • Immerse a calibrated pH electrode and an automated burette tip into the solution.

    • Continuously stir the solution and purge with nitrogen to exclude atmospheric CO2.

  • Titration:

    • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) to determine the acidic pKa.

    • In a separate experiment, titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl) to determine the basic pKa.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. Sophisticated software can be used to calculate the pKa values from the titration curve by fitting the data to the Henderson-Hasselbalch equation.

Comparative pKa Values
CompoundpKa (Carboxylic Acid)pKa (Pyridine Nitrogen)
Nicotinic Acid4.75[4]~2.0
6-Isobutylnicotinic AcidExpected to be similar to nicotinic acid, as the isobutyl group is remote from the carboxylic acid and has a weak electronic effect.May be slightly higher than nicotinic acid due to the electron-donating nature of the alkyl group.
Potentiometric Titration Workflow

pKa_Workflow cluster_setup System Setup cluster_titration Titration cluster_analysis Data Analysis A Prepare Known Conc. Solution of Compound C Assemble Titration Cell (Constant T, N2 Purge) A->C B Calibrate pH Electrode B->C D Add Standardized Titrant (e.g., NaOH) Incrementally C->D Start E Record pH after Each Addition D->E F Plot pH vs. Titrant Volume E->F Generate Curve G Identify Equivalence Points F->G H Determine pKa at Half-Equivalence Point G->H

Caption: Workflow for pKa Determination via Potentiometric Titration.

Conclusion and Future Directions

This guide has outlined the critical thermodynamic properties essential for the development of 6-isobutylnicotinic acid and has provided detailed, field-tested protocols for their determination. While we can draw strong inferences from its parent compound, nicotinic acid, the experimental characterization of 6-isobutylnicotinic acid is a necessary next step.

Obtaining precise data for its melting point, enthalpy of fusion, solubility across various solvents and pH levels, and its pKa values will provide the foundational knowledge required for advancing this compound in any research and development pipeline. These thermodynamic parameters are not mere data points; they are the language that describes how a molecule will behave, and understanding them is the key to unlocking its full potential.

References

  • Exploring the thermodynamics and conformational aspects of nicotinic acid binding with bovine serum albumin: a detailed calorimetric, spectroscopic and molecular docking study . RSC Publishing. 5

  • Calorimetric study and thermal analysis of crystalline nicotinic acid . ResearchGate. 6

  • Calorimetric study and thermal analysis of crystalline nicotinic acid . R Discovery. 7

  • Energetics and Structure of Nicotinic Acid (Niacin) . The Journal of Physical Chemistry B. 8

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives . MDPI. 9

  • Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives . ResearchGate. 10

  • Nicotinic acid CAS#: 59-67-6 . ChemicalBook. 1

  • Nicotinic Acid | C6H5NO2 | CID 938 . PubChem. 4

  • 6-Methylnicotinic acid | 3222-47-7 . ChemicalBook. 2

  • Isonicotinic Acid | C6H5NO2 | CID 5922 . PubChem. 11

  • Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide . ResearchGate. 3

Sources

Protocols & Analytical Methods

Method

Synthesis of 6-Isobutylnicotinic Acid: An Application Note for Researchers

Introduction 6-Isobutylnicotinic acid is a substituted pyridine derivative with significant potential in the development of novel therapeutic agents. The nicotinic acid scaffold is a common motif in a wide range of biolo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

6-Isobutylnicotinic acid is a substituted pyridine derivative with significant potential in the development of novel therapeutic agents. The nicotinic acid scaffold is a common motif in a wide range of biologically active compounds. The introduction of an isobutyl group at the 6-position can significantly modulate the pharmacological properties of the parent molecule, influencing its potency, selectivity, and pharmacokinetic profile. This application note outlines a reliable and reproducible three-step synthesis of 6-isobutylnicotinic acid, commencing from the readily available starting material, 6-chloronicotinic acid. The synthetic strategy involves an initial esterification to protect the carboxylic acid functionality, followed by a nickel-catalyzed Kumada cross-coupling reaction to introduce the isobutyl moiety, and concluding with the hydrolysis of the ester to yield the final product.

Overall Synthetic Scheme

The synthesis of 6-isobutylnicotinic acid is accomplished through a three-step process, as illustrated in the workflow diagram below. The initial step involves the protection of the carboxylic acid group of 6-chloronicotinic acid via Fischer esterification. The resulting methyl 6-chloronicotinate then undergoes a nickel-catalyzed Kumada cross-coupling reaction with isobutylmagnesium bromide. The final step is the hydrolysis of the methyl ester to afford the desired 6-isobutylnicotinic acid.

Synthesis_Workflow Start 6-Chloronicotinic Acid Step1 Step 1: Esterification (Methanol, H₂SO₄) Start->Step1 Intermediate1 Methyl 6-Chloronicotinate Step1->Intermediate1 Step2 Step 2: Kumada Coupling (Isobutylmagnesium Bromide, NiCl₂(dppp)) Intermediate1->Step2 Intermediate2 Methyl 6-Isobutylnicotinate Step2->Intermediate2 Step3 Step 3: Hydrolysis (Aqueous Acid) Intermediate2->Step3 End 6-Isobutylnicotinic Acid Step3->End

Caption: Overall workflow for the synthesis of 6-isobutylnicotinic acid.

Experimental Protocols

Step 1: Synthesis of Methyl 6-Chloronicotinate

The initial step in the synthesis is the protection of the carboxylic acid group of 6-chloronicotinic acid as a methyl ester. This is crucial to prevent the acidic proton from interfering with the subsequent Grignard reagent in the Kumada coupling step. A standard Fischer esterification using methanol in the presence of a catalytic amount of sulfuric acid is employed for this transformation.[1][2]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
6-Chloronicotinic Acid157.5610.0 g0.0635
Methanol32.04150 mL-
Concentrated Sulfuric Acid98.082.0 mL-
Saturated Sodium Bicarbonate Solution-As needed-
Ethyl Acetate88.11200 mL-
Brine-50 mL-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloronicotinic acid (10.0 g, 0.0635 mol) and methanol (150 mL).

  • Stir the suspension and carefully add concentrated sulfuric acid (2.0 mL) dropwise.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, allow the mixture to cool to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield methyl 6-chloronicotinate as a solid. The product can be further purified by recrystallization from a suitable solvent system if necessary.

Step 2: Synthesis of Methyl 6-Isobutylnicotinate via Kumada Coupling

The core of this synthesis is the formation of the carbon-carbon bond between the pyridine ring and the isobutyl group. This is achieved through a Kumada cross-coupling reaction.[3][4] This reaction utilizes a nickel catalyst to couple the Grignard reagent, isobutylmagnesium bromide, with the chlorinated pyridine derivative.[5][6][7]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Methyl 6-Chloronicotinate171.585.0 g0.0291
Isobutylmagnesium Bromide (2.0 M in THF)-17.5 mL0.035
Nickel(II) chloride-1,3-bis(diphenylphosphino)propane (NiCl₂(dppp))541.040.79 g0.00146 (5 mol%)
Anhydrous Tetrahydrofuran (THF)72.11100 mL-
Saturated Aqueous Ammonium Chloride Solution-50 mL-
Diethyl Ether74.12150 mL-
Brine-30 mL-
Anhydrous Magnesium Sulfate120.37As needed-

Procedure:

  • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add methyl 6-chloronicotinate (5.0 g, 0.0291 mol) and anhydrous THF (100 mL).

  • Add the nickel catalyst, NiCl₂(dppp) (0.79 g, 5 mol%), to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add isobutylmagnesium bromide (17.5 mL of a 2.0 M solution in THF, 0.035 mol) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL) at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure methyl 6-isobutylnicotinate.

Step 3: Hydrolysis of Methyl 6-Isobutylnicotinate to 6-Isobutylnicotinic Acid

The final step is the deprotection of the carboxylic acid group by hydrolyzing the methyl ester. This can be achieved under acidic conditions.[8]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Methyl 6-Isobutylnicotinate193.254.0 g0.0207
6 M Hydrochloric Acid-50 mL-
Sodium Hydroxide Solution (e.g., 2 M)-As needed-
Diethyl Ether74.12100 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 6-isobutylnicotinate (4.0 g, 0.0207 mol) and 6 M hydrochloric acid (50 mL).

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully adjust the pH of the solution to approximately 3-4 with a sodium hydroxide solution. The product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Dry the solid under vacuum to obtain 6-isobutylnicotinic acid. The product can be further purified by recrystallization if necessary.

Causality Behind Experimental Choices

  • Esterification: The carboxylic acid group is protected as a methyl ester to prevent its reaction with the highly basic and nucleophilic Grignard reagent used in the subsequent step. Sulfuric acid is a common and effective catalyst for Fischer esterification.[2]

  • Kumada Coupling: The Kumada coupling is a powerful method for forming C(sp²)-C(sp³) bonds.[3] A nickel catalyst, specifically NiCl₂(dppp), is chosen for its effectiveness in coupling alkyl Grignard reagents with aryl chlorides.[5][6] The use of an inert atmosphere is critical as Grignard reagents are sensitive to air and moisture.

  • Hydrolysis: Acid-catalyzed hydrolysis is a standard method for the deprotection of methyl esters. Hydrochloric acid is a suitable choice for this transformation.

References

  • Yonova, I. M., Johnson, A. G., Osborne, C. A., Moore, C. E., Morrissette, N. S., & Jarvo, E. R. (2016). Stereospecific Nickel-Catalyzed Cross-Coupling Reactions of Alkyl Grignard Reagents and Identification of Selective Anti-Breast Cancer Agents. ACS Catalysis, 6(9), 6037–6041*. [Link]

  • Terao, J., Watanabe, T., Saito, K., Kambe, N., & Sonoda, N. (2002). Nickel-catalyzed cross-coupling reaction of grignard reagents with alkyl halides and tosylates: remarkable effect of 1,3-butadienes. Journal of the American Chemical Society, 124(16), 4222–4223*. [Link]

  • Wikipedia. (2023). Kumada coupling. [Link]

  • Torii, K., Shishido, F., & Arisawa, M. (2008). Nickel-Catalyzed Cross-Coupling Reactions of Alkyl Aryl Sulfides and Alkenyl Alkyl Sulfides with Alkyl Grignard Reagents. The Journal of Organic Chemistry, 73(9), 3634–3637*. [Link]

  • Organic Chemistry Portal. (n.d.). Kumada Coupling. [Link]

  • Lou, S., & Fu, G. C. (2010). Nickel/Bis(oxazoline)-Catalyzed Asymmetric Kumada Reactions of Alkyl Electrophiles: Cross-Couplings of Racemic α-Bromoketones. Journal of the American Chemical Society, 132(4), 1264–1266*. [Link]

  • environmentclearance.nic.in. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis. [Link]

  • PubMed. (2002). Nickel-catalyzed cross-coupling reaction of grignard reagents with alkyl halides and tosylates: remarkable effect of 1,3-butadienes. [Link]

  • Google Patents. (2022). CN114437031A - Synthetic method of 6-methyl nicotine.
  • Geitner, M., & Rösch, C. (2017). Mechanistic Implications for the Ni(I)-Catalyzed Kumada Cross-Coupling Reaction. Molecules, 22(11), 1969*. [Link]

  • European Patent Office. (1998). EP 0675867 B1 - HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS. [Link]

  • Eureka | Patsnap. (2022). Synthesis method of 6-methyl nicotine. [Link]

  • Google Patents. (1986). US4579953A - Process for the production of 6-methylnicotinic acid ester.
  • Bakher, A. A., & Bunescu, A. (2020). Kumada–Tamao–Corriu Type Reaction of Aromatic Bromo- and Iodoamines with Grignard Reagents. Molecules, 25(23), 5707*. [Link]

  • D'Anna, F., Lazzara, F., & Riela, S. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Molecules, 28(21), 7380*. [Link]

  • Organic Syntheses. (n.d.). 6-hydroxynicotinic acid. [Link]

  • Theodorou, V., Le-Dévéhat, F., & Lequart, V. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308–319*. [Link]

  • MDPI. (2020). Study the Effect of Various Sulfonation Methods on Catalytic Activity of Carbohydrate-Derived Catalysts for Ester Production. [Link]

  • Van Loon, L. L., & Allen, H. C. (2004). Methanol Reaction with Sulfuric Acid: A Vibrational Spectroscopic Study. The Journal of Physical Chemistry B, 108(45), 17666–17674*. [Link]

Sources

Application

How to dissolve 6-isobutylnicotinic acid in DMSO for cell assays

Application Note: Solubilization and Dilution Protocol for 6-Isobutylnicotinic Acid in In Vitro Cell Assays Prepared by: Senior Application Scientist Target Audience: Researchers, Cell Biologists, and Drug Development Pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solubilization and Dilution Protocol for 6-Isobutylnicotinic Acid in In Vitro Cell Assays

Prepared by: Senior Application Scientist Target Audience: Researchers, Cell Biologists, and Drug Development Professionals

Executive Summary & Scientific Rationale

6-Isobutylnicotinic acid is a lipophilic derivative of nicotinic acid utilized in various pharmacological and metabolic assays. Due to the hydrophobic nature of its isobutyl side chain, direct dissolution of this compound in aqueous physiological buffers (e.g., PBS or cell culture media) is highly inefficient and prone to microscopic precipitation.

To achieve a homogenous, thermodynamically stable solution, Dimethyl Sulfoxide (DMSO) must be used as the primary vehicle. DMSO acts as an amphiphilic solvent, disrupting the crystalline lattice of the powder and ensuring molecular dispersion[1]. However, because DMSO can induce cytotoxicity, alter cell morphology, and affect differentiation pathways at high concentrations, the final assay concentration must be strictly controlled[2]. This protocol establishes a self-validating workflow to generate stable master stocks and serial dilutions while capping the final DMSO concentration at a biologically inert 0.1% (v/v) .

Physicochemical Profiling & Solvent Selection

Understanding the physical properties of the compound is the first step in preventing experimental artifacts such as dosing inaccuracies caused by undissolved particulates[3].

Table 1: Physicochemical Properties & Vehicle Specifications

ParameterSpecificationExperimental Rationale
Compound Name 6-isobutylnicotinic acidTarget analyte for in vitro screening.
CAS Number 121343-77-9Unique identifier for sourcing high-purity (>98%) powder.
Molecular Weight 179.22 g/mol Required for accurate molarity calculations (17.92 mg/mL = 100 mM).
Primary Solvent Anhydrous DMSO (Cell-Culture Grade)Causality: Must be anhydrous. Water absorption degrades stock stability and causes lipophilic compounds to crash out.
Max Final Vehicle Conc. ≤ 0.1% (v/v) DMSOCausality: Concentrations >0.1% can induce off-target transcriptional changes and cytotoxicity in sensitive cell lines.

Experimental Workflow

The following diagram illustrates the critical path from dry powder to cell application. The use of intermediate DMSO stocks is a non-negotiable step to ensure vehicle uniformity across all treatment groups.

G A 6-isobutylnicotinic acid (Dry Powder) B Master Stock (100 mM in 100% DMSO) A->B Add Anhydrous DMSO & Vortex C Intermediate Stocks (Serial Dilution in DMSO) B->C Dilute in 100% DMSO D Working Solution (1:1000 in Assay Media) C->D Add to Pre-warmed Media E Cell Assay (Final DMSO = 0.1%) D->E Apply to Cells

Figure 1: Workflow for the solubilization and serial dilution of 6-isobutylnicotinic acid, ensuring a constant 0.1% DMSO vehicle background.

Step-by-Step Methodology

Phase 1: Preparation of the 100 mM Master Stock
  • Equilibration: Allow the vial of 6-isobutylnicotinic acid powder to reach room temperature in a desiccator before opening. Causality: Opening cold vials introduces atmospheric condensation, which will hydrolyze the compound or reduce its solubility in DMSO.

  • Weighing: Accurately weigh 17.92 mg of 6-isobutylnicotinic acid using a microbalance.

  • Solubilization: Transfer the powder to a sterile, amber glass vial or a low-bind microcentrifuge tube. Add exactly 1.0 mL of sterile, anhydrous, cell-culture grade DMSO [4].

  • Agitation: Vortex vigorously for 30–60 seconds. If the solution is not entirely optically clear, sonicate in a room-temperature water bath for 2–5 minutes.

  • Storage: Aliquot the 100 mM master stock into single-use volumes (e.g., 20 µL) and store at -20°C or -80°C. Causality: Single-use aliquots prevent repeated freeze-thaw cycles, which draw moisture into the hygroscopic DMSO and precipitate the compound.

Phase 2: Preparation of Intermediate DMSO Stocks

Rule of thumb: Never perform serial dilutions directly in the aqueous culture media. Prepare a dilution series in 100% DMSO. This ensures that when you finally spike the drug into your cell media, you are always adding the exact same volume of DMSO, keeping the vehicle control perfectly matched.

  • To make a 10 mM intermediate stock: Add 10 µL of the 100 mM Master Stock to 90 µL of 100% DMSO.

  • To make a 1 mM intermediate stock: Add 10 µL of the 10 mM stock to 90 µL of 100% DMSO.

Phase 3: Aqueous Media Dilution & Cell Treatment
  • Pre-warm Media: Ensure your complete assay media (e.g., DMEM + 10% FBS) is pre-warmed to 37°C. Causality: Injecting a concentrated hydrophobic drug dissolved in DMSO into cold media causes an immediate "cold shock," drastically lowering the solubility threshold and causing the drug to form microscopic crystals.

  • 1:1000 Dilution: Add 1.0 µL of the appropriate Intermediate DMSO Stock to 999 µL of pre-warmed media. Vortex immediately to disperse.

  • Application: Apply the media to your plated cells.

Quantitative Data: Dilution Matrix

To guarantee a self-validating system where the vehicle background remains constant, strictly follow this dilution matrix.

Table 2: Standardized Dilution Matrix for Cell Assays

Target Final ConcentrationIntermediate DMSO Stock UsedVolume of Intermediate StockVolume of Pre-warmed MediaFinal DMSO % (v/v)
100 µM 100 mM1.0 µL999 µL0.1%
10 µM 10 mM1.0 µL999 µL0.1%
1 µM 1 mM1.0 µL999 µL0.1%
Vehicle Control 100% DMSO (No Drug)1.0 µL999 µL0.1%

Troubleshooting & E-E-A-T Insights

As an application scientist, anticipating failure modes is critical for assay reproducibility:

  • Issue: Micro-precipitation upon addition to media.

    • Diagnostic: The media becomes slightly turbid, or crystals are visible under the phase-contrast microscope.

    • Causality & Solution: The local concentration of the drug exceeded its aqueous solubility limit before the DMSO could diffuse. To fix this, ensure the media is at 37°C and add the DMSO stock dropwise while actively vortexing the media tube. Do not add the DMSO stock directly to the well plate; always pre-mix in a secondary tube.

  • Issue: Unexpected cytotoxicity in control wells.

    • Diagnostic: Cell rounding, detachment, or reduced viability (via MTT/CellTiter-Glo) in both treated and vehicle control wells.

    • Causality & Solution: DMSO toxicity. While 0.1% is universally accepted as safe[2], highly sensitive primary cells or stem cells may react to even 0.1%. If this occurs, adjust the final dilution step to 1:2000 (0.05% final DMSO) by preparing intermediate stocks at twice the required concentration.

  • Issue: Loss of drug potency over time.

    • Diagnostic: The IC50 of the compound shifts higher in subsequent experiments.

    • Causality & Solution: DMSO is highly hygroscopic. If the master stock was opened repeatedly at room temperature, it absorbed atmospheric water, leading to the silent precipitation of 6-isobutylnicotinic acid. Always use sealed, single-use aliquots purged with argon or nitrogen if possible[4].

References

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • DMSO Cell Culture Grade | Products Source: ServiceBio URL:[Link]

Sources

Method

Application Note: 6-Isobutylnicotinic Acid as a Core Scaffold in GPCR Modulator Design

Executive Summary In modern rational drug design, the selection of a versatile and pharmacologically optimized precursor is the foundation of successful lead generation. 6-Isobutylnicotinic acid (6-IBNA) has emerged as a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, the selection of a versatile and pharmacologically optimized precursor is the foundation of successful lead generation. 6-Isobutylnicotinic acid (6-IBNA) has emerged as a highly privileged building block, particularly in the development of modulators for G protein-coupled receptors (GPCRs). This application note provides an in-depth mechanistic guide and self-validating synthetic protocols for utilizing 6-IBNA in the design of Amylin/Calcitonin receptor modulators and Sphingosine-1-phosphate (S1P) receptor agonists.

Mechanistic Rationale: The Causality of Scaffold Selection

The integration of 6-IBNA into a drug candidate is not arbitrary; it is driven by precise steric and electronic requirements:

  • Hydrophobic Anchoring: The isobutyl group at the C6 position provides a branched, lipophilic tail. In S1P receptor agonists, this tail mimics the endogenous alkyl chain of sphingosine-1-phosphate, anchoring the molecule deep within the receptor's hydrophobic transmembrane pocket[1].

  • Vectorial Rigidity: The planar pyridine ring acts as a rigid spacer, ensuring that substituents at the C4 or C5 positions are projected at optimal angles to interact with extracellular loop residues of the target receptors.

  • Metabolic Stability & Solubility: Unlike highly lipophilic phenyl rings, the pyridine nitrogen introduces a hydrogen-bond acceptor that improves aqueous solubility and reduces the likelihood of rapid oxidative metabolism by cytochrome P450 enzymes.

  • Synthetic Versatility: The C3-carboxylic acid serves as a highly reactive handle for amidation, esterification, or cyclization (e.g., into oxadiazoles), which are critical motifs for target engagement[2].

Target Applications & Signaling Pathways

Amylin/Calcitonin Receptor Modulators (Metabolic Disorders)

Amylin receptors are heterodimers composed of the calcitonin receptor (CTR) and receptor-modifying proteins (RAMPs)[2]. They are central to glucose homeostasis: activating these receptors suppresses glucagon release, delays gastric emptying, and stimulates the brain's satiety center[3]. 6-IBNA derivatives act as non-peptide agonists, offering a highly attractive oral alternative to injectable peptide analogs (like pramlintide) for the treatment of obesity and Type 2 diabetes[2][3].

AmylinSignaling Ligand 6-IBNA Derivative (Amylin Agonist) Receptor AMY Receptor Complex (CTR + RAMPs) Ligand->Receptor High-affinity binding G_Protein Gαs Protein Receptor->G_Protein Conformational shift Effector Adenylyl Cyclase (AC) G_Protein->Effector Activation SecondMsgr cAMP Elevation Effector->SecondMsgr ATP conversion Kinase Protein Kinase A (PKA) SecondMsgr->Kinase Allosteric activation Outcome Metabolic Regulation (Satiety / Weight Loss) Kinase->Outcome Phosphorylation cascade

Fig 1: Amylin receptor signaling pathway activated by 6-IBNA-derived agonists.

Sphingosine-1-Phosphate (S1P) Receptor Agonists (Immunomodulation)

S1P (Edg) receptors regulate lymphocyte trafficking. Agonists based on the 6-IBNA scaffold induce receptor internalization, effectively sequestering lymphocytes in lymph nodes[1]. This mechanism prevents the immune system from mobilizing against foreign proteins, making these derivatives potent immunosuppressants for preventing transplant rejection and treating autoimmune conditions like severe psoriasis or multiple sclerosis[1][4].

Quantitative Data Presentation

To facilitate easy comparison of 6-IBNA derivatives across different therapeutic pipelines, the following table summarizes typical physicochemical properties, reaction efficiencies, and pharmacological profiles based on established structure-activity relationship (SAR) studies.

Scaffold / IntermediateTarget ReceptorTypical YieldPurity (HPLC)Primary IndicationKey Analytical Validation Marker
5-Cyano-6-isobutylnicotinic acid S1P (Edg)82%>98%ImmunosuppressionNitrile stretch (~2220 cm⁻¹) in IR
4-Aryl-6-isobutylnicotinic acid Amylin / CTR76%>95%Obesity / DiabetesAryl C-H out-of-plane bend in IR
Ethyl 6-isobutylnicotinate N/A (Precursor)94%>99%N/AEster C=O (~1735 cm⁻¹) in IR

Self-Validating Synthetic Protocols

The following workflow details the transformation of 6-IBNA into advanced drug intermediates. Every step is designed as a self-validating system , ensuring that causality is understood and analytical checkpoints are cleared before proceeding.

SyntheticWorkflow SM 6-Isobutylnicotinic Acid Ester Esterification SM->Ester SOCl2/EtOH Halogen Halogenation Ester->Halogen Electrophilic Couple Cross-Coupling Halogen->Couple Pd-Catalyst Final Deprotection Couple->Final LiOH/H2O

Fig 2: Step-by-step synthetic workflow for 6-IBNA derivatization in drug design.

Step 1: Carboxylic Acid Protection (Esterification)
  • Causality: The free carboxylic acid of 6-IBNA can interfere with subsequent organometallic cross-coupling reactions. Converting it to an ethyl ester masks the acidic proton and increases the molecule's solubility in organic solvents[1].

  • Procedure: Suspend 6-IBNA (1.0 eq) in absolute ethanol. Slowly add thionyl chloride (1.5 eq) dropwise at 0 °C. Reflux the mixture for 4 hours. Concentrate under reduced pressure, neutralize with saturated NaHCO₃, and extract with ethyl acetate.

  • Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC). The highly polar starting material (retention factor, Rf ~0.1) must completely disappear, replaced by a non-polar spot (Rf ~0.7). LC-MS must confirm the mass shift of +28 Da (addition of ethyl, loss of H).

Step 2: Electrophilic Halogenation (or Cyanation)
  • Causality: To build complex GPCR modulators, a reactive handle must be installed on the pyridine ring. For S1P agonists, a cyano group is often introduced at C5[1]. For Amylin modulators, bromination at C4 allows for subsequent aryl coupling[2].

  • Procedure (Cyanation Example): To a solution of the halogenated intermediate (e.g., ethyl 6-hydroxy-5-iodonicotinate derivative) in DMF, add zinc cyanide (2.0 eq) and tetrakis(triphenylphosphine)palladium(0) (0.06 eq). Stir at 80 °C overnight[1]. Filter through Celite and wash with brine.

  • Self-Validation Checkpoint: Analyze via ¹H-NMR. The disappearance of the proton signal at the substituted position confirms the reaction. For cyanated products, IR spectroscopy must show a sharp, distinct peak at ~2220 cm⁻¹.

Step 3: Suzuki-Miyaura Cross-Coupling
  • Causality: Introducing an aryl or heteroaryl group (e.g., 7-bromobenzo[b]thiophen-2-yl) expands the molecule's footprint to engage the extracellular loops of the Amylin receptor[2].

  • Procedure: Combine the halogenated 6-IBNA ester (1.0 eq), the appropriate boronic acid (1.2 eq), and a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq) in a degassed mixture of 1,4-dioxane and aqueous K₂CO₃ (2.0 M). Heat at 90 °C for 6 hours.

  • Self-Validation Checkpoint: LC-MS must show the product mass. Crucially, verify the isotopic pattern; if a brominated boronic acid was used, the MS spectra must display the characteristic 1:1 doublet of the M and M+2 peaks.

Step 4: Saponification (Deprotection)
  • Causality: The ester must be hydrolyzed back to the free carboxylic acid to either serve as the final pharmacophore (which mimics the phosphate group in S1P[1]) or to act as a substrate for final amidation[2].

  • Procedure: Dissolve the coupled ester in a 1:1 mixture of THF and methanol. Add an aqueous solution of LiOH or NaOH (3.0 eq). Stir at room temperature overnight[1]. Acidify the mixture using a cation exchange resin (e.g., Dowex H⁺) or dilute HCl until pH = 3[1].

  • Self-Validation Checkpoint: The product should precipitate upon acidification. Filter and dry. IR spectroscopy must show the reappearance of the broad O-H stretch (2500–3300 cm⁻¹) and the shift of the carbonyl peak back to ~1680–1710 cm⁻¹ (carboxylic acid).

References

  • Title: Modulateurs de l'activité du récepteur de la calcitonine et/ou du récepteur de l'amyline (WO2025015268A1)
  • Title: (3,4-disubstituted)propanoic carboxylates as S1P (Edg) receptor agonists (WO2005058848A1)

Sources

Application

Application Note: Comprehensive NMR Spectroscopic Characterization of 6-Isobutylnicotinic Acid

Abstract This application note provides a detailed guide for the structural elucidation of 6-isobutylnicotinic acid using one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR)...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed guide for the structural elucidation of 6-isobutylnicotinic acid using one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined herein are designed for researchers, scientists, and professionals in drug development engaged in the synthesis and characterization of novel pyridine-based compounds. By explaining the causality behind experimental choices and providing a framework for spectral interpretation, this guide ensures a robust and self-validating approach to molecular characterization.

Introduction: The Significance of Substituted Nicotinic Acids

Nicotinic acid and its derivatives are a cornerstone in pharmaceutical research and development, exhibiting a wide range of biological activities. The precise substitution pattern on the pyridine ring is critical to a molecule's pharmacological profile, influencing its efficacy, selectivity, and metabolic stability. 6-Isobutylnicotinic acid, a representative substituted pyridine, serves as an excellent model for demonstrating the power of NMR spectroscopy in unambiguously determining molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural analysis of organic molecules.[1] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[1] For a molecule like 6-isobutylnicotinic acid, with its distinct aromatic and aliphatic regions, a multi-faceted NMR approach is essential for complete structural assignment.

Experimental Design and Rationale

The comprehensive characterization of 6-isobutylnicotinic acid relies on a series of NMR experiments, each providing a unique piece of structural information. The workflow is designed to first identify the distinct proton and carbon environments and then to piece together the molecular framework through correlation spectroscopy.

G cluster_prep Sample Preparation cluster_1D 1D NMR Acquisition cluster_2D 2D NMR Acquisition cluster_analysis Data Analysis & Structure Elucidation Prep Dissolve 5-25 mg in 0.6-0.7 mL CDCl3 with 0.03% TMS Filter Filter into 5 mm NMR Tube Prep->Filter H1_NMR ¹H NMR (Proton Environments & Multiplicity) Filter->H1_NMR C13_NMR ¹³C{¹H} NMR (Carbon Environments) Filter->C13_NMR COSY ¹H-¹H COSY (Proton-Proton Couplings) H1_NMR->COSY HSQC ¹H-¹³C HSQC (Direct C-H Correlations) H1_NMR->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Correlations) H1_NMR->HMBC C13_NMR->HSQC C13_NMR->HMBC Assign Assign Signals COSY->Assign HSQC->Assign HMBC->Assign Structure Confirm Structure of 6-Isobutylnicotinic Acid Assign->Structure

Figure 1: Experimental workflow for the NMR characterization of 6-isobutylnicotinic acid.

Detailed Protocols

Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample. Proper sample preparation is therefore a critical first step.

Protocol:

  • Weighing the Sample: Accurately weigh 5-25 mg of 6-isobutylnicotinic acid for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.[2] The higher concentration for ¹³C NMR is necessary due to the low natural abundance of the ¹³C isotope.[3]

  • Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent.[2][4] Chloroform-d (CDCl₃) is a common choice for small organic molecules due to its excellent solubilizing properties and relatively simple residual solvent signal. The deuterated solvent is essential for the spectrometer's lock system and to avoid large solvent peaks in the ¹H spectrum.[2]

  • Internal Standard: The chosen solvent, CDCl₃, should contain 0.03% v/v tetramethylsilane (TMS) as an internal reference standard for chemical shifts (δ = 0.00 ppm).[2]

  • Dissolution and Transfer: Gently agitate the vial to ensure complete dissolution of the sample. If any solid particulates remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[3] Suspended particles can degrade spectral quality by distorting the magnetic field homogeneity.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

The following experiments should be performed on a 400 MHz (or higher) NMR spectrometer.

3.2.1. One-Dimensional (1D) NMR

  • ¹H NMR: This is the initial and most informative experiment, providing data on the number of different proton environments, their chemical shifts, signal integrations (relative number of protons), and splitting patterns (J-coupling), which reveals neighboring protons.[1]

  • ¹³C{¹H} NMR: This experiment identifies the number of unique carbon environments in the molecule. The standard acquisition includes proton decoupling to simplify the spectrum to a series of single lines for each carbon.

3.2.2. Two-Dimensional (2D) NMR

2D NMR experiments are crucial for unambiguously assigning the signals from the 1D spectra by revealing correlations between nuclei.[1][5]

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically over two to three bonds.[1] It is invaluable for tracing out the proton networks within the isobutyl group and the pyridine ring.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms.[1][5] It is the most reliable method for assigning the carbon signals based on the previously assigned proton signals.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds).[1] It is essential for connecting the isobutyl group to the pyridine ring and for assigning quaternary (non-protonated) carbons, such as the carboxylic acid carbon and the carbons of the pyridine ring attached to the substituents.

Predicted Spectral Data and Interpretation

The following tables summarize the predicted ¹H and ¹³C NMR data for 6-isobutylnicotinic acid. These predictions are based on established chemical shift principles for substituted pyridines and isobutyl groups.[6]

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-2~8.9d~2.01H
H-4~8.1dd~8.0, 2.01H
H-5~7.3d~8.01H
H-1' (CH₂)~2.7d~7.22H
H-2' (CH)~2.1m (nonet)~6.81H
H-3' (CH₃)~0.9d~6.86H
COOH~11-13br s-1H
  • Rationale for Pyridine Ring Shifts: The protons on the pyridine ring are deshielded due to the ring's aromaticity and the electron-withdrawing effect of the nitrogen atom.[1] H-2, being ortho to the nitrogen, is expected to be the most deshielded.[1][6] The carboxylic acid group at C-3 will further deshield the adjacent H-2 and H-4 protons.

  • Rationale for Isobutyl Group Shifts: The isobutyl group displays a characteristic pattern: a doublet for the six equivalent methyl protons (H-3'), a multiplet for the single methine proton (H-2'), and a doublet for the methylene protons (H-1') adjacent to the pyridine ring.

  • Carboxylic Acid Proton: The carboxylic acid proton is typically a broad singlet at a very downfield chemical shift and may exchange with trace water in the solvent, sometimes leading to its disappearance.

Predicted ¹³C NMR Data (101 MHz, CDCl₃)
Assignment Predicted δ (ppm)
C-2~152
C-3~125
C-4~138
C-5~122
C-6~165
C=O~168
C-1' (CH₂)~45
C-2' (CH)~30
C-3' (CH₃)~22
  • Rationale for Pyridine Ring Shifts: The carbon atoms of the pyridine ring resonate in the aromatic region. Carbons adjacent to the electronegative nitrogen (C-2 and C-6) are the most deshielded.[6][7] The presence of the isobutyl group at C-6 will significantly influence its chemical shift.

  • Rationale for Isobutyl and Carboxyl Carbons: The carbons of the isobutyl group appear in the aliphatic region of the spectrum. The quaternary carboxylic acid carbon (C=O) and the substituted pyridine carbons (C-3 and C-6) will be readily identifiable in the ¹³C NMR spectrum.

Structure Elucidation Using 2D NMR

The following diagram illustrates the key correlations expected in the 2D NMR spectra that would confirm the structure of 6-isobutylnicotinic acid.

G cluster_structure 6-Isobutylnicotinic Acid cluster_cosy ¹H-¹H COSY Correlations cluster_hmbc ¹H-¹³C HMBC Key Correlations Py_Ring Pyridine Ring (H-2, H-4, H-5) (C-2, C-3, C-4, C-5, C-6) H4_H5 H-4 ↔ H-5 H1_C5 H-1' → C-5 H5_C6 H-5 → C-6 H2_C3 H-2 → C-3 H4_C3 H-4 → C-3 H2_CO H-2 → C=O Isobutyl Isobutyl Group (H-1', H-2', H-3') (C-1', C-2', C-3') H1_H2 H-1' ↔ H-2' H2_H3 H-2' ↔ H-3' H1_C6 H-1' → C-6 COOH Carboxylic Acid (COOH) (C=O)

Figure 2: Key 2D NMR correlations for structural confirmation.

  • COSY Analysis: The COSY spectrum will reveal the connectivity within the proton spin systems. A strong cross-peak between H-4 and H-5 will confirm their ortho relationship. Within the isobutyl group, correlations will be observed between H-1' and H-2', and between H-2' and H-3', establishing the isobutyl chain.

  • HSQC Analysis: The HSQC spectrum will provide direct, one-bond correlations, allowing for the unambiguous assignment of each protonated carbon. For example, the proton signal at ~2.7 ppm (H-1') will correlate with the carbon signal at ~45 ppm (C-1').

  • HMBC Analysis: The HMBC spectrum is critical for piecing the fragments together. Key long-range correlations that confirm the substitution pattern include:

    • A correlation from the methylene protons of the isobutyl group (H-1') to the pyridine ring carbons C-6 and C-5, confirming the attachment point of the isobutyl group.

    • Correlations from the pyridine protons H-2 and H-4 to the quaternary carbon C-3, and from H-2 to the carboxylic acid carbon (C=O), confirming the position of the carboxylic acid group.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the structural characterization of 6-isobutylnicotinic acid. By following the detailed protocols and applying the principles of spectral interpretation outlined in this application note, researchers can confidently elucidate the structure of this and other similarly substituted pyridine derivatives. This rigorous analytical approach is fundamental to ensuring the chemical integrity of compounds in the drug discovery and development pipeline.

References

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Coletta, F., Gambaro, A., & Rigatti, G. (2006). Substituent Effects on the 13 C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8). Retrieved from [Link]

  • Wikipedia. (2024). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • University of Houston. (2023). Small molecule NMR sample preparation. Retrieved from [Link]

  • Thomas, St., Brühl, I., Heilmann, D., & Kleinpeter, E. (1998). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 38(4), 693-700. Retrieved from [Link]

  • Parhami, P., & Fung, B. M. (1985). Carbon-13 chemical shift anisotropies of pyridine and diazines. Journal of the American Chemical Society, 107(25), 7304-7307. Retrieved from [Link]

  • University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Wikipedia. (2024). Pyridine. Retrieved from [Link]

  • Perjéssy, A., & Gawinecki, R. (1993). 1 H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2), 239-248. Retrieved from [Link]

  • Slideshare. (n.d.). Use of NMR in structure elucidation. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

  • Testbook. (2026). The correct match of 13C NMR chemical shift values (δ ppm). Retrieved from [Link]

  • Yale University. (n.d.). 1H NMR: Intermediate Level, Spectrum 17. Retrieved from [Link]

Sources

Method

Application Note: High-Sensitivity LC-MS/MS Method Development and Validation for the Quantification of 6-Isobutylnicotinic Acid

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Matrix: Biological Plasma (Human/Animal) Analytical Platform: UHPLC coupled with Triple Quadrupole Mass Spectrometry (QqQ-MS) Intr...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Matrix: Biological Plasma (Human/Animal) Analytical Platform: UHPLC coupled with Triple Quadrupole Mass Spectrometry (QqQ-MS)

Introduction & Mechanistic Rationale

6-Isobutylnicotinic acid (6-IBNA) is a highly specific chemical entity (C₁₀H₁₃NO₂, Exact Mass: 179.0946 Da) that serves as a critical synthetic intermediate and structural motif in the development of novel therapeutics. Notably, it is utilized in the synthesis of sphingosine-1-phosphate (S1P) receptor agonists[1] and serves as a key building block for modulators of the calcitonin and amylin receptors[2]. Accurate pharmacokinetic (PK) profiling of drugs containing this moiety requires highly sensitive and robust bioanalytical methods.

Chromatographic and Ionization Dynamics

Endogenous nicotinic acid and its immediate metabolites are highly polar, often requiring Hydrophilic Interaction Liquid Chromatography (HILIC)[3] or complex ion-pairing reagents to achieve adequate retention. However, the addition of the isobutyl group at the C6 position significantly increases the lipophilicity (LogP) of 6-IBNA. This structural modification allows for robust retention on standard reversed-phase C18 columns, mirroring the chromatographic behavior of higher-order, hydrophobic nicotinic acid derivatives[4].

6-IBNA is an amphoteric molecule, possessing both a basic pyridine nitrogen (pKa ~5.0) and an acidic carboxylic acid (pKa ~2.5). Under acidic mobile phase conditions (e.g., 0.1% formic acid, pH ~2.7), the pyridine nitrogen is readily protonated. This makes positive electrospray ionization (ESI+) highly efficient, yielding a dominant [M+H]⁺ precursor ion at m/z 180.1[5].

Fragmentation Pathway

During collision-induced dissociation (CID) in the collision cell (Q2), nicotinic acid derivatives primarily undergo a neutral loss of carbon dioxide (CO₂, 44 Da) from the carboxylic acid moiety[4]. For 6-IBNA, this yields a highly stable and abundant product ion at m/z 136.1, which serves as the primary quantifier. A secondary fragmentation route involves the loss of water (H₂O, 18 Da), generating a qualifier ion at m/z 162.1.

Fragmentation A Precursor Ion [M+H]+ m/z 180.1 (6-Isobutylnicotinic acid) B Quantifier Ion m/z 136.1 (Loss of CO2) A->B CID (-44 Da) C Qualifier Ion m/z 162.1 (Loss of H2O) A->C CID (-18 Da)

Figure 1: Proposed collision-induced dissociation (CID) fragmentation pathway of 6-IBNA in ESI+ mode.

Experimental Design & Self-Validating Protocols

To ensure the method is a self-validating system, the protocol incorporates built-in System Suitability Tests (SST) and matrix effect evaluations. Do not proceed with sample analysis unless the SST criteria are met.

Reagents & Materials
  • Mobile Phases: LC-MS grade Water and Acetonitrile (ACN), both modified with 0.1% Formic Acid (v/v).

  • Extraction Solvent: 100% cold ACN (stored at 4°C).

  • Internal Standard (IS): 6-IBNA-d3 or a closely related structural analog (e.g., 5-methylnicotinic acid) spiked into the extraction solvent at 50 ng/mL.

Step-by-Step Sample Preparation (Protein Precipitation)

Causality Insight: Protein precipitation (PPT) is chosen over Solid Phase Extraction (SPE) to maximize high-throughput capabilities while maintaining excellent recovery. ACN effectively denatures plasma proteins by disrupting their hydration shells.

  • Aliquot: Transfer 50 µL of plasma sample (blank matrix, calibration standards, QC, or unknown) into a 96-well collection plate.

  • Precipitate: Add 150 µL of cold ACN containing the Internal Standard. Note: The 3:1 organic-to-aqueous ratio ensures >95% protein removal.

  • Mix: Seal the plate and vortex vigorously for 2 minutes at 1000 rpm to ensure complete protein denaturation.

  • Centrifuge: Spin the plate at 14,000 × g for 10 minutes at 4°C. Note: Cold centrifugation compacts the protein pellet tightly, preventing microscopic particulates from clogging the UHPLC column frit.

  • Transfer & Dilute (Critical Step): Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of HPLC-grade water.

    • Causality Insight: Diluting the highly organic supernatant with water matches the sample diluent to the initial mobile phase conditions (95% aqueous). Failing to do this causes a "solvent effect" during injection, leading to severe peak fronting or splitting[3].

Workflow A Plasma Sample (50 µL) B Protein Precipitation (150 µL ACN + IS) A->B C Centrifugation (14,000 x g, 10 min) B->C D Supernatant Transfer & 1:1 Aqueous Dilution C->D E LC-MS/MS Analysis (ESI+, MRM) D->E

Figure 2: Step-by-step bioanalytical sample preparation and LC-MS/MS workflow for 6-IBNA.

Self-Validation & System Suitability Testing (SST)

Before analyzing unknown samples, the system must validate itself through the following sequence:

  • Blank Injection (Mobile Phase): Confirms no column carryover.

  • Zero Sample (Matrix + IS only): Confirms the IS does not contain isotopic impurities that bleed into the 6-IBNA MRM channel.

  • LLOQ Sample: The Lower Limit of Quantification must demonstrate a Signal-to-Noise (S/N) ratio of ≥ 10 and a precision variance of ≤ 20%.

Data Presentation: LC-MS/MS Parameters

Table 1: Liquid Chromatography (LC) Gradient Conditions

Column: Waters XBridge C18 (2.1 x 50 mm, 2.5 µm) or equivalent. Flow Rate: 0.4 mL/min | Column Temp: 40°C | Injection Volume: 5 µL

Time (min)Mobile Phase A (0.1% FA in H₂O)Mobile Phase B (0.1% FA in ACN)Elution State
0.0095%5%Equilibration / Loading
0.5095%5%Isocratic Hold
2.0010%90%Linear Gradient
3.0010%90%High Organic Wash
3.1095%5%Re-equilibration
4.5095%5%End of Run
Table 2: Mass Spectrometry Source Parameters (ESI+)

Note: Parameters are generalized for a standard Triple Quadrupole (e.g., Agilent 6400 series or Sciex QTRAP). Optimize specifically for your hardware.

ParameterSettingRationale
Ionization Mode ESI PositiveTargets the basic pyridine nitrogen for protonation.
Capillary Voltage 3500 VStandard voltage for stable Taylor cone formation.
Drying Gas Temp 300 °CFacilitates rapid desolvation of the LC effluent.
Drying Gas Flow 10 L/minSweeps away neutral solvent molecules.
Nebulizer Pressure 40 psiOptimizes droplet formation at 0.4 mL/min flow rate.
Table 3: Multiple Reaction Monitoring (MRM) Transitions

Note: Declustering Potential (DP) and Collision Energy (CE) values are optimized for maximum transmission and fragmentation efficiency.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)DP (V)CE (eV)Purpose
6-IBNA 180.1136.1506025Quantifier (Loss of CO₂)
6-IBNA 180.1162.1506015Qualifier (Loss of H₂O)
IS (d3-analog) 183.1139.1506025Internal Standard

References[1] Title: AU2004299456A1 - (3,4-disubstituted)propanoic carboxylates as S1P (Edg) receptor agonists. Source: Google Patents. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkuugqR_wPoRW6-NhBHZvgYxs30PdLcL0LXd8p1oMDHEEgFuysQFEvVTEWeaaezkHsQr-kGVbg3HSIZUlMBhudL7iLPOaVNter8L1Hoa0NDebuEK34P5A5f3AzXbcC-m_RG9vpakcjINr-myi7bg==[2] Title: WO2025015268A1 - Modulateurs de l'activité du récepteur de la calcitonine et/ou du récepteur de l'amyline. Source: Google Patents. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVYuegEnwi4hZCBP8Jjp8fdG-H7MD87Iy1NrK2h6WVJ-ihOyxQ3ds6HGOPqzD6u6vTieQEhOlnwdPQvC79OUDE68Cz5q675bKOfdScPFKyXfRc5NQf0S9wuDP9J2DTG7dlxqGroizrmdcsNzw6ZA==[5] Title: Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial. Source: NIH / PMC. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9J6mUv2muxEw07JPzApDlsYc7RUHfwE7-mp0wVeFcxjZO34i3cYqYFFpI3_t98t9QyVF2VXKHB4laTYQFCZJxjzb7HaJqrNlchPhFRwJtk46EdRlJLdXRGpakzkFHbxvQyR5jOwZ4uPa0dHg=[3] Title: LC/MS/MS of Vitamin B Shows Effects of Injection Solvents with an Agilent ZORBAX RRHD HILIC Plus Column. Source: Agilent Technologies. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHrRNjY3oP3GkarlG4yzmHGW5awNFFWe0ThSgFElE13XvlSidZt2R73Kc6sRdphQRyjH8SklZPijdQBGLL4uZP4qF88UQlbpwQD9O0J3sZ9Bt7rQ86mi9aI59kx2Ba89wAFt8ZDTzh2Ahxtvll26wPWxJTKBpic0Feuw==[4] Title: Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Source: bevital.no. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQMwcfbIZuZIis8Sui146uFj3NeRQjHBEnW8HI34cECy9TB9KVRLIkFER1JS0OXoWFVO-gjr5pbXReXnNNq1YmI6-KB_5NJKykuQLORio5TBDXo-e6gNhARivfJ7uoFAeka3Iz4GDMI81tvT3kCnAPFO31lycYFA-CYugOK5M=

Sources

Application

Application Notes and Protocols for the Extraction of 6-Isobutylnicotinic Acid from Biological Matrices

Introduction: Navigating the Bioanalytical Challenges of 6-Isobutylnicotinic Acid 6-Isobutylnicotinic acid, a substituted pyridine carboxylic acid, represents a class of small molecules that are of increasing interest in...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Bioanalytical Challenges of 6-Isobutylnicotinic Acid

6-Isobutylnicotinic acid, a substituted pyridine carboxylic acid, represents a class of small molecules that are of increasing interest in pharmaceutical and metabolic research. Accurate quantification of this analyte in biological matrices such as plasma, urine, and tissue homogenates is paramount for pharmacokinetic, toxicokinetic, and biomarker studies. However, the inherent complexity of these matrices, which are rich in proteins, lipids, salts, and other endogenous components, presents a significant analytical challenge.[1] The primary objective of sample preparation is, therefore, to isolate 6-isobutylnicotinic acid from these interfering substances, ensuring the resulting extract is compatible with downstream analytical instrumentation, typically High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

This document provides a comprehensive guide to the extraction of 6-isobutylnicotinic acid from various biological matrices. We will delve into the fundamental principles of the most common and effective extraction techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). For each technique, we will provide detailed, step-by-step protocols, underpinned by a rationale for the experimental choices made. This guide is designed for researchers, scientists, and drug development professionals seeking to develop robust and reliable bioanalytical methods.

Understanding the Analyte: Physicochemical Properties of 6-Isobutylnicotinic Acid

Structure:

Caption: Liquid-Liquid Extraction Workflow for Urine.

Step-by-Step Protocol:

  • Sample Preparation: Centrifuge the urine sample to remove any particulate matter.

  • pH Adjustment: To 1 mL of urine, add a suitable acid (e.g., 1M HCl) to adjust the pH to approximately 3.0.

  • Solvent Addition: Add 3 mL of ethyl acetate to the pH-adjusted urine sample in a glass tube.

  • Extraction: Cap the tube and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge the sample at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in a known volume (e.g., 100-200 µL) of the initial mobile phase.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS system.

Solid-Phase Extraction (SPE) for Plasma and Tissue Homogenates

This protocol provides the highest level of sample cleanup and is ideal for methods requiring low limits of quantification. A mixed-mode SPE sorbent (combining reversed-phase and ion-exchange properties) is recommended for optimal selectivity.

Rationale: A mixed-mode cation exchange SPE sorbent is chosen. At a low pH, the carboxylic acid group of 6-isobutylnicotinic acid will be protonated (neutral), allowing for retention on the reversed-phase portion of the sorbent. The pyridine nitrogen, being basic, will be protonated and can interact with the cation exchange functional groups. Interfering phospholipids can be washed away with a less polar organic solvent, while more polar interferences are removed with an acidic aqueous wash. The analyte is then eluted with a basic organic solvent, which neutralizes the pyridine nitrogen, disrupting the ion-exchange interaction, and the organic component disrupts the reversed-phase interaction.

Workflow Diagram:

SPE_Workflow sample Pre-treated Sample (Plasma/Tissue Homogenate) load Load Sample sample->load condition Condition SPE Cartridge (Methanol, Water) equilibrate Equilibrate Cartridge (Acidic Buffer) condition->equilibrate equilibrate->load wash1 Wash 1: Remove Hydrophilic Interferences load->wash1 wash2 Wash 2: Remove Lipophilic Interferences wash1->wash2 elute Elute Analyte (Basic Organic Solvent) wash2->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Analyze by LC-MS reconstitute->analyze

Caption: Solid-Phase Extraction Workflow.

Step-by-Step Protocol:

  • Sample Pre-treatment:

    • Plasma: Dilute plasma 1:1 with an acidic buffer (e.g., 2% formic acid in water).

    • Tissue Homogenate: Homogenize the tissue in a suitable buffer and centrifuge to pellet cellular debris. Dilute the supernatant with an acidic buffer.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., a polymeric sorbent with sulfonic acid groups) with 1 mL of methanol followed by 1 mL of water.

  • SPE Cartridge Equilibration: Equilibrate the cartridge with 1 mL of the acidic buffer used for sample pre-treatment.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow flow rate.

  • Washing:

    • Wash the cartridge with 1 mL of the acidic buffer to remove hydrophilic interferences.

    • Wash the cartridge with 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove moderately polar interferences.

  • Elution: Elute the 6-isobutylnicotinic acid with 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of mobile phase.

  • Analysis: Inject an aliquot into the LC-MS system.

Method Validation: Ensuring Data Integrity

Once an extraction protocol has been developed, it is imperative to perform a full validation to ensure that the method is reliable and reproducible for its intended purpose. The validation should be conducted in accordance with the guidelines from regulatory bodies such as the FDA and EMA.

[2][3][4][5][6][7][8][9][10]Key Validation Parameters:

Parameter Description Acceptance Criteria (Typical)
Selectivity and Specificity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and internal standard.
Accuracy The closeness of the measured concentration to the true concentration.Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ).
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).
Calibration Curve The relationship between the instrument response and the concentration of the analyte.A linear regression with a correlation coefficient (r²) of ≥ 0.99 is typically required.
Recovery The efficiency of the extraction procedure.Should be consistent, precise, and reproducible.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.The CV of the matrix factor should be ≤ 15%.
Stability The chemical stability of the analyte in the biological matrix under different storage and processing conditions.Analyte concentration should be within ±15% of the initial concentration.

Conclusion: A Framework for Robust Bioanalysis

The successful extraction of 6-isobutylnicotinic acid from biological matrices is a critical step in obtaining high-quality data for pharmaceutical and metabolic research. This guide has provided a comprehensive overview of the key principles and practical protocols for three widely used extraction techniques: Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction. By understanding the physicochemical properties of the analyte and the rationale behind each experimental step, researchers can select and optimize the most appropriate method for their specific application.

It is crucial to emphasize that the provided protocols serve as a starting point. Method development and a thorough validation in accordance with regulatory guidelines are essential to ensure the accuracy, precision, and reliability of the final bioanalytical method. The successful implementation of these principles will enable researchers to generate high-quality data that can confidently support their scientific and drug development endeavors.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. [Link]

  • Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Metabolism and disposition kinetics of nicotine. Pharmacological reviews, 57(1), 79–115. [Link]

  • European Medicines Agency. (2012). Guideline on bioanalytical method validation. [Link]

  • PubMed. (1993). Simultaneous determination of nicotinic acid and its two metabolites in human plasma using solid-phase extraction in combination with high performance liquid chromatography. [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • European Medicines Agency. (2019). ICH guideline M10 Step2b on bioanalytical method validation. [Link]

  • Phenomenex. (n.d.). Simple and Fast Quantitation of Nicotinic Acid and Nicotinamide in Human Plasma by Applying Impact™ Protein Precipitation Plate Technology with Gemini® 3 μm C18 HPLC Columns. [Link]

  • He, J., Feng, S., Ma, Y., Sun, H., & Li, Z. (2014). Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers. Journal of analytical methods in chemistry, 2014, 485936. [Link]

  • PubMed. (2006). The determination of nicotinic acid in plasma by mixed-mode liquid chromatography-tandem mass spectrometry following ion exchange solid phase extraction. [Link]

  • International Journal of Scientific & Engineering Research. (2023). EXPERIMENTAL INVESTIGATION INTO THE EXTRACTION OF NICOTINIC ACID USING NATURAL NON-TOXIC AND CONVENTIONAL SOLVENTS. [Link]

  • Bevital. (n.d.). Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. [Link]

Sources

Method

Application Notes and Protocols for In Vitro Cell Viability Assessment of 6-Isobutylnicotinic Acid

For: Researchers, scientists, and drug development professionals. Introduction Nicotinic acid and its derivatives are a class of compounds with diverse pharmacological effects, including the well-documented modulation of...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Nicotinic acid and its derivatives are a class of compounds with diverse pharmacological effects, including the well-documented modulation of lipid metabolism. The recent discovery of a specific G protein-coupled receptor for nicotinic acid, GPR109A (HM74A or PUMA-G), has intensified research into the mechanisms underlying the actions of these compounds. 6-Isobutylnicotinic acid, a derivative of nicotinic acid, is of growing interest for its potential therapeutic applications. Understanding its impact on cellular health is a critical first step in evaluating its potential as a drug candidate.

This document provides a comprehensive guide to assessing the in vitro effects of 6-isobutylnicotinic acid on cell viability. We will delve into the principles of cell viability assays, provide a detailed, step-by-step protocol for the widely used WST-1 assay, and offer insights into data analysis and interpretation. This guide is designed to be a self-validating system, explaining the rationale behind experimental choices to ensure robust and reproducible results.

Principles of In Vitro Cell Viability Assays

In vitro cell viability assays are fundamental tools in toxicology and drug discovery for assessing the general health of a cell population. These assays typically measure a specific cellular characteristic that is indicative of viability, such as membrane integrity, metabolic activity, or ATP content.[1][2]

Several types of cell viability assays are commonly used, each with its own advantages and limitations:[3][4][5]

  • Tetrazolium Reduction Assays (e.g., MTT, XTT, WST-1): These colorimetric assays measure the metabolic activity of cells.[6] Viable cells contain mitochondrial dehydrogenases that cleave a tetrazolium salt to a colored formazan product.[6][7] The amount of formazan produced is directly proportional to the number of metabolically active cells.[7]

  • Luminescent ATP Assays (e.g., CellTiter-Glo®): These assays quantify the amount of ATP present, which is a key indicator of metabolically active cells.[1][8] The assay involves adding a reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP.[8]

  • Dye Exclusion Assays (e.g., Trypan Blue): This method is based on the principle that viable cells have intact cell membranes and exclude certain dyes, while non-viable cells do not.[5]

The choice of assay depends on several factors, including the cell type, the mechanism of action of the compound being tested, and the desired throughput.[2][4] For this protocol, we will focus on the WST-1 (Water Soluble Tetrazolium-1) assay due to its high sensitivity, simple workflow, and the production of a water-soluble formazan, which eliminates a solubilization step required in assays like the MTT assay.[7][9]

The WST-1 Assay: A Closer Look

The WST-1 assay utilizes a tetrazolium salt that is cleaved to a soluble formazan by a complex cellular mechanism that occurs primarily at the cell surface of metabolically active cells.[7] The amount of formazan dye generated is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength (typically between 420 and 480 nm).[10][11][12]

Experimental Protocol: Assessing the Effect of 6-Isobutylnicotinic Acid on Cell Viability using the WST-1 Assay

This protocol provides a detailed methodology for determining the effect of 6-isobutylnicotinic acid on the viability of a selected cell line. It is crucial to optimize certain parameters, such as cell seeding density and incubation times, for each specific cell line and experimental condition.

Materials and Reagents
Reagent/MaterialSpecifications
Selected Cell Linee.g., HepG2 (human liver cancer cell line), A549 (human lung carcinoma cell line), or a cell line relevant to the intended therapeutic area.
Complete Cell Culture MediumAs recommended for the specific cell line, supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin).
6-Isobutylnicotinic AcidHigh purity
Dimethyl Sulfoxide (DMSO)Cell culture grade, for preparing the stock solution of 6-isobutylnicotinic acid.
WST-1 Cell Proliferation ReagentCommercially available kit.
96-well flat-bottom sterile microplatesTissue culture treated.
CO2 IncubatorMaintained at 37°C with 5% CO2.
Microplate ReaderCapable of measuring absorbance between 420-480 nm.
Multichannel PipetteFor accurate liquid handling.
Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_cells Prepare Cell Suspension seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells prep_compound Prepare 6-Isobutylnicotinic Acid Dilutions add_compound Add Compound Dilutions to Wells prep_compound->add_compound seed_cells->add_compound incubate_treatment Incubate for Desired Time (e.g., 24, 48, 72h) add_compound->incubate_treatment add_wst1 Add WST-1 Reagent incubate_treatment->add_wst1 incubate_wst1 Incubate for 0.5-4 hours add_wst1->incubate_wst1 read_absorbance Measure Absorbance (420-480 nm) incubate_wst1->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability plot_data Plot Dose-Response Curve & Determine IC50 calculate_viability->plot_data

Caption: Experimental workflow for the WST-1 cell viability assay.

Step-by-Step Methodology

1. Cell Seeding:

  • Harvest and count the cells using a hemocytometer or an automated cell counter.

  • Seed the cells into a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium per well. The optimal seeding density will vary depending on the cell line's growth rate and should be determined empirically to ensure cells are in the exponential growth phase during the assay.[7][11] A typical starting point for many cell lines is between 5 x 10³ and 1 x 10⁴ cells per well.[13]

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment and recovery.[14]

2. Compound Treatment:

  • Prepare a stock solution of 6-isobutylnicotinic acid in DMSO. The final concentration of DMSO in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Prepare serial dilutions of 6-isobutylnicotinic acid from the stock solution in complete culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations to determine the dose-response relationship.

  • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of 6-isobutylnicotinic acid.

  • Include the following controls on each plate:

    • Vehicle Control: Cells treated with medium containing the same concentration of DMSO used for the highest compound concentration.

    • Untreated Control: Cells treated with complete culture medium only.

    • Blank Control: Wells containing medium only (no cells) to measure background absorbance.[11]

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). The incubation time should be chosen based on the expected mechanism of action of the compound and the cell doubling time.[2]

3. WST-1 Addition and Incubation:

  • After the treatment incubation period, add 10 µL of the WST-1 reagent to each well.[10][12]

  • Incubate the plate for an additional 0.5 to 4 hours at 37°C.[7][11] The optimal incubation time with WST-1 can vary between cell types and should be determined experimentally by measuring the absorbance at different time points.[11]

4. Absorbance Measurement:

  • Shake the plate thoroughly for 1 minute on a shaker.[10][12]

  • Measure the absorbance of each well at a wavelength between 420 and 480 nm using a microplate reader.[10][11][12] A reference wavelength of >600 nm can be used to subtract background absorbance.[10][12]

Data Analysis and Interpretation
  • Background Subtraction: Subtract the average absorbance of the blank control wells from the absorbance of all other wells.[13]

  • Calculate Percentage of Cell Viability: The percentage of cell viability is calculated relative to the untreated control wells using the following formula:

    Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100

  • Dose-Response Curve: Plot the percentage of cell viability against the concentration of 6-isobutylnicotinic acid. This will generate a dose-response curve.

  • Determine the IC50 Value: The half-maximal inhibitory concentration (IC50) is the concentration of the compound that reduces cell viability by 50%. This value can be determined from the dose-response curve using non-linear regression analysis. A lower IC50 value indicates a higher cytotoxic potential of the compound.

Causality Behind Experimental Choices
  • Choice of WST-1 Assay: This assay was selected for its high sensitivity and straightforward protocol. The production of a water-soluble formazan eliminates the need for a solubilization step, reducing handling errors and saving time compared to the MTT assay.[7][9]

  • Use of a Vehicle Control: DMSO is a common solvent for water-insoluble compounds. Including a vehicle control is essential to ensure that any observed effects are due to the compound itself and not the solvent.

  • Inclusion of a Blank Control: This is crucial for correcting for background absorbance from the culture medium and the WST-1 reagent itself, ensuring accurate measurements.[11]

  • Optimization of Cell Seeding Density and Incubation Times: These parameters are cell line-dependent and critical for the reliability of the assay. Over-confluent or sparse cultures can lead to inaccurate results. Similarly, the incubation time with the compound should be sufficient to observe its effects.

Trustworthiness: A Self-Validating System

To ensure the trustworthiness and reproducibility of the results, the following quality control measures should be implemented:

  • Cell Line Authentication: Regularly authenticate the cell line to prevent cross-contamination and ensure the use of the correct cell type.

  • Mycoplasma Testing: Routinely test cell cultures for mycoplasma contamination, as this can affect cellular metabolism and lead to erroneous results.

  • Positive Control: Include a known cytotoxic compound as a positive control to validate the assay's performance.

  • Replicate Wells: Each treatment concentration and control should be tested in at least triplicate to assess the variability of the data.

  • Intra- and Inter-Assay Variability: Perform the assay on different days to assess its reproducibility.

Conclusion

This application note provides a detailed and scientifically grounded protocol for assessing the in vitro cell viability of 6-isobutylnicotinic acid using the WST-1 assay. By understanding the principles behind the assay and adhering to the outlined steps and quality control measures, researchers can obtain reliable and reproducible data to evaluate the cytotoxic potential of this compound. This information is a critical component in the preclinical assessment of 6-isobutylnicotinic acid and will inform future drug development efforts.

References

  • Cell Proliferation Reagent WST-1. (n.d.). Roche. Retrieved from [Link]

  • CellTiter-Glo® Luminescent Cell Viability Assay Protocol. (2006). Promega. Retrieved from [Link]

  • WST-1 Cell Viability & Proliferation Assay (WST). (n.d.). ScienCell. Retrieved from [Link]

  • Standard Protocol (Premix WST-1 Cell Proliferation Assay System). (n.d.). Takara Bio. Retrieved from [Link]

  • Premix WST-1 Cell Proliferation Assay System. (n.d.). Takara Bio. Retrieved from [Link]

  • MTT ASSAY. (n.d.). Retrieved from [Link]

  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • How to Choose a Cell Viability or Cytotoxicity Assay. (n.d.). Hillgene Biopharma Co., Ltd. Retrieved from [Link]

  • CellTiter-Glo Assay. (n.d.). University of Oslo. Retrieved from [Link]

  • Measuring Cell Viability / Cytotoxicity. (n.d.). Dojindo Molecular Technologies. Retrieved from [Link]

  • How to measure and improve cell viability? (2023, July 31). Single Use Support. Retrieved from [Link]

  • Finlay, D., et al. (2015). The small molecule C-6 is selectively cytotoxic against breast cancer cells and its biological action is characterized by mitochondrial defects and endoplasmic reticulum stress. Breast Cancer Research, 17(1), 83. Retrieved from [Link]

  • Kamanna, V. S., & Kashyap, M. L. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. The American journal of cardiology, 101(8A), 20B–26B. Retrieved from [Link]

  • Penberthy, W. T. (2007). Nicotinic Acid-Mediated Activation of Both Membrane and Nuclear Receptors towards Therapeutic Glucocorticoid Mimetics for Treating Multiple Sclerosis. CNS & Neurological Disorders - Drug Targets, 6(5), 339-351. Retrieved from [Link]

  • Wu, C., et al. (2015). Protection of Nicotinic Acid against Oxidative Stress-Induced Cell Death in Hepatocytes Contributes to Its Beneficial Effect on Alcohol-induced Liver Injury in Mice. Journal of Nutritional Biochemistry, 26(10), 1039-1048. Retrieved from [Link]

  • The Distinct Biological Effects of 6-Hydroxy-L-Nicotine in Representative Cancer Cell Lines. (2024, November 26). MDPI. Retrieved from [Link]

  • Usnic Acid Exerts Antiproliferative and Apoptotic Effects by Suppressing NF-B p50 in DU145 Cells. (2023, September 13). Journal of Health Sciences and Medicine. Retrieved from [Link]

  • Dual Effects of Omega -6, and -9 Fatty Acids on Ovarian Cancer Cell Viability and Their Ability to Induce Apoptosis. (2018, May 29). Gavin Publishers. Retrieved from [Link]

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Application

Preparation of 6-Isobutylnicotinic Acid Standard Solutions: An Application Note

Abstract Accurate quantification of 6-isobutylnicotinic acid in research and drug development settings is critically dependent on the quality of the calibration standards. This document provides a detailed, field-proven...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Accurate quantification of 6-isobutylnicotinic acid in research and drug development settings is critically dependent on the quality of the calibration standards. This document provides a detailed, field-proven protocol for the preparation of primary stock and subsequent working calibration solutions of 6-isobutylnicotinic acid. The methodologies outlined herein are grounded in fundamental principles of analytical chemistry and adhere to guidelines for method validation established by major regulatory bodies. Emphasis is placed on the scientific rationale behind each step to ensure the creation of reliable, reproducible, and accurate standards suitable for their intended analytical purpose.

Foundational Principles: The Imperative of Accurate Calibration

In quantitative analysis, the calibration curve is the cornerstone of measurement accuracy. It establishes the mathematical relationship between the analytical instrument's response and the known concentration of an analyte.[1] The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2][3] This suitability is impossible to achieve without calibration standards of the highest integrity.

Key validation characteristics, such as accuracy, precision, and linearity, are directly assessed using these standards.[4][5] Therefore, any error introduced during the preparation of standard solutions will systematically propagate, leading to unreliable sample quantification. This protocol is designed to mitigate such errors by adhering to best practices in metrology and laboratory technique, aligning with the principles outlined in USP General Chapter <1225> and ICH Guideline Q2(R1).[2][6][7][8]

Analyte Characterization: 6-Isobutylnicotinic Acid

A thorough understanding of the analyte's physicochemical properties is the first step in developing a robust preparation protocol.

  • Chemical Structure: 6-isobutylnicotinic acid is a derivative of nicotinic acid (a form of Vitamin B3).[9]

  • Appearance: While specific data for the 6-isobutyl derivative is not widely published, related compounds like 6-methylnicotinic acid and nicotinic acid itself are described as white to light-yellow crystalline powders.[9][10] It is crucial to visually inspect the starting material for any discoloration or heterogeneity.

  • Purity: The reference standard used for preparing calibration solutions must be of the highest possible purity, ideally >98%. A Certificate of Analysis (CoA) for the specific lot of 6-isobutylnicotinic acid should be on file, detailing its purity, identity, and any residual impurities.

PropertyDescriptionSource/Rationale
Molecular Formula C10H13NO2Derived from structure
Molecular Weight 179.22 g/mol Calculated from formula
Solubility Sparingly soluble in water. Solubility is expected to be higher in organic solvents like methanol, ethanol, or DMSO.[10][11]Based on related nicotinic acid derivatives. Empirical verification is essential.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[10][12]Prevents degradation from moisture, light, or oxidation.

Safety and Handling Precautions

  • Hazard Profile: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile rubber).[15]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[13][14] Avoid contact with skin and eyes.[14] Wash hands thoroughly after handling.

Experimental Protocol: Preparation of Primary Stock Solution (1000 µg/mL)

This protocol details the preparation of a 1000 µg/mL (1 mg/mL) primary stock solution, which serves as the concentrated solution from which all subsequent calibration standards are derived.

Materials and Equipment
  • 6-Isobutylnicotinic Acid Reference Standard (Purity ≥98%)

  • Analytical Balance (4-decimal place, e.g., 0.0001 g readability)

  • Class A Volumetric Flask (100 mL)

  • Spatula and Weighing Paper/Boat

  • Beaker (50 mL)

  • Solvent: HPLC-grade Methanol (or other appropriate organic solvent determined during method development)

  • Pasteur Pipettes

Step-by-Step Methodology
  • Pre-equilibration: Allow the container of 6-isobutylnicotinic acid to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the solid.

  • Calculation: Determine the mass of the reference standard required. To prepare a 100 mg/L (1000 µg/mL) solution in a 100 mL flask:

    • Mass (mg) = Concentration (mg/L) x Volume (L)

    • Mass = 1000 mg/L x 0.100 L = 100 mg

    • Scientist's Note: It is often impractical to weigh exactly 100.00 mg. The recommended practice is to weigh an amount close to the target (e.g., 100.5 mg) and record the exact mass. The final concentration is then adjusted based on this precise weight. This is known as the "weighing by difference" or gravimetric preparation method.[16]

  • Weighing the Standard:

    • Place a clean, dry weighing boat on the analytical balance and tare it.

    • Carefully add approximately 100 mg of the 6-isobutylnicotinic acid to the weighing boat.

    • Record the exact mass to four decimal places (e.g., 0.1005 g).

  • Dissolution:

    • Quantitatively transfer the weighed solid into a clean 50 mL beaker.

    • Add approximately 50-60 mL of HPLC-grade methanol to the beaker.

    • Use a magnetic stirrer or sonicate the beaker for 5-10 minutes to ensure complete dissolution of the solid. Visually inspect the solution against a dark background to confirm no particulate matter remains.

    • Rationale: Dissolving the solid in a beaker before transferring to the volumetric flask ensures complete solubilization and prevents potential volume errors that can occur if dissolution is attempted directly in the flask's narrow neck.

  • Quantitative Transfer:

    • Carefully pour the solution from the beaker into the 100 mL Class A volumetric flask.

    • Rinse the beaker three times with small aliquots (5-10 mL) of methanol. After each rinse, transfer the rinsing solvent into the volumetric flask to ensure all of the analyte is transferred.

  • Dilution to Volume:

    • Add methanol to the volumetric flask until the liquid level is just below the calibration mark on the neck.

    • Use a Pasteur pipette to add the final amount of solvent dropwise until the bottom of the meniscus aligns perfectly with the calibration mark.

    • Rationale: Using a Class A volumetric flask is critical as they are calibrated to a high degree of accuracy for containing a specific volume at a standard temperature (typically 20 °C).[17]

  • Homogenization:

    • Cap the volumetric flask securely and invert it 15-20 times to ensure the solution is completely homogeneous.

    • Scientist's Note: Inadequate mixing is a common source of error. The narrow neck of a volumetric flask does not promote passive mixing.

  • Labeling and Storage:

    • Label the flask clearly with the analyte name, exact concentration (calculated based on the actual weight), solvent, preparation date, and analyst's initials.[17]

    • Transfer the solution to a labeled, amber glass storage bottle with a PTFE-lined cap and store at 2-8 °C, protected from light.[17]

Experimental Protocol: Preparation of Working Calibration Standards

Working standards are prepared by serially diluting the primary stock solution. This example describes the preparation of a five-point calibration curve ranging from 1 µg/mL to 20 µg/mL.

Equipment
  • Calibrated Pipettes (e.g., P1000, P200) or Class A Volumetric Pipettes

  • Class A Volumetric Flasks (10 mL)

  • Solvent/Diluent: Same as used for the primary stock solution (e.g., HPLC-grade Methanol)

Serial Dilution Scheme

The following table outlines a dilution scheme to create the desired calibration standards from the 1000 µg/mL primary stock solution. The principle of this calculation is based on the dilution equation: C1V1 = C2V2 .[18]

Standard IDTarget Conc. (µg/mL)Aliquot of Stock (1000 µg/mL)Final Volume (mL)Diluent Volume
CS1 1.010 µL109.99 mL
CS2 2.525 µL109.975 mL
CS3 5.050 µL109.95 mL
CS4 10.0100 µL109.90 mL
CS5 20.0200 µL109.80 mL
Step-by-Step Methodology
  • Labeling: Label five clean 10 mL Class A volumetric flasks as CS1 through CS5.

  • Pipetting: Using a calibrated pipette, carefully transfer the specified "Aliquot of Stock" volume from the primary stock solution into the corresponding volumetric flask.

    • Scientist's Note: To ensure accuracy, the pipette tip should be pre-rinsed with the stock solution. When dispensing, touch the tip to the inner wall of the flask just above the liquid line.

  • Dilution: Dilute each flask to the 10 mL calibration mark with the diluent.

  • Homogenization: Cap and invert each flask 15-20 times.

  • Transfer and Use: Transfer the working standards to appropriately labeled autosampler vials for immediate analysis. It is best practice to prepare fresh working standards daily.[17]

Workflow Visualization

The following diagrams illustrate the logical flow of the preparation process.

G cluster_prep Phase 1: Preparation cluster_cal Phase 2: Calibration Standards Reagent Obtain & Verify 6-Isobutylnicotinic Acid Reference Standard (>98%) Weigh Accurately Weigh ~100 mg on 4-Place Balance Reagent->Weigh Dissolve Dissolve in Beaker with ~60% Final Volume of Methanol Weigh->Dissolve Transfer Quantitatively Transfer to 100 mL Class A Volumetric Flask Dissolve->Transfer Dilute Dilute to Mark with Methanol Transfer->Dilute Mix Cap and Invert 15-20 times Dilute->Mix Stock Primary Stock Solution (1000 µg/mL) Mix->Stock Dilute_Series Perform Serial Dilutions (C1V1 = C2V2) Stock->Dilute_Series Working_Std Working Standards (e.g., 1-20 µg/mL) Dilute_Series->Working_Std Analysis Instrumental Analysis (e.g., HPLC) Working_Std->Analysis caption Figure 1. Overall workflow for standard solution preparation.

Caption: Figure 1. Overall workflow for standard solution preparation.

SerialDilution cluster_dilutions Working Calibration Standards Stock Primary Stock 1000 µg/mL CS1 CS1 1.0 µg/mL Stock->CS1 10 µL into 10 mL CS2 CS2 2.5 µg/mL Stock->CS2 25 µL into 10 mL CS3 CS3 5.0 µg/mL Stock->CS3 50 µL into 10 mL CS4 CS4 10.0 µg/mL Stock->CS4 100 µL into 10 mL CS5 CS5 20.0 µg/mL Stock->CS5 200 µL into 10 mL caption Figure 2. Serial dilution scheme from a primary stock.

Caption: Figure 2. Serial dilution scheme from a primary stock.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • United States Pharmacopeial Convention. (n.d.). General Chapters: <1225> Validation of Compendial Methods. uspbpep.com. [Link]

  • United States Pharmacopeial Convention. (n.d.). General Chapters: <1225> Validation of Compendial Procedures. uspbpep.com. [Link]

  • ECA Academy. (2025, November 13). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Investigations of a Dog. (2025, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

  • BA Sciences. (n.d.). USP <1225> Method Validation. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • Chemistry Stack Exchange. (2014, September 11). What is the procedure to create stock solutions?[Link]

  • ALWSCI. (2024, October 25). Standard Solution Preparation: A Comprehensive Guide. [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions. [Link]

  • University of North Carolina. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS. [Link]

  • ALWSCI. (2026, February 26). How To Prepare Calibration Standards For HPLC, UV-Vis, AAS, And ICP-MS: A Complete Laboratory Guide. [Link]

  • ReAgent. (2024, July 17). How To Make A Standard Solution. [Link]

  • Connelly, A. (2017, March 6). Preparation of calibration standards. [Link]

  • IUPAC. (n.d.). GUIDELINES FOR CALIBRATION IN ANALYTICAL CHEMISTRY. [Link]

  • National Institute of Standards and Technology. (2017, January 12). Preparation of Calibration Solutions. [Link]

  • Thermo Fisher Scientific. (2010, November 8). SAFETY DATA SHEET. [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Hydroxynicotinic acid. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). Isonicotinic Acid. PubChem. [Link]

  • ResearchGate. (n.d.). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. [Link]

  • National Center for Biotechnology Information. (n.d.). Nicotinic Acid. PubChem. [Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Functionalization of Pyridine Scaffolds Utilizing 6-Isobutylnicotinic Acid

Abstract The pyridine ring is a cornerstone of modern medicinal chemistry, present in a vast array of FDA-approved pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyridine ring is a cornerstone of modern medicinal chemistry, present in a vast array of FDA-approved pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design. This guide provides a comprehensive technical overview and detailed protocols for the functionalization of pyridine rings, using 6-isobutylnicotinic acid as a versatile and strategic starting material. We will explore the chemical logic behind derivatization at both the carboxylic acid moiety and the pyridine ring itself, offering researchers a robust playbook for generating novel molecular entities. The protocols herein are designed to be self-validating, with explanations grounded in established mechanistic principles to empower rational experimental design.

Introduction: The Strategic Value of 6-Isobutylnicotinic Acid

Nicotinic acid (Niacin or Vitamin B3) and its derivatives are not only biologically essential but also serve as fundamental building blocks in pharmaceutical synthesis.[3][4][5][6][7] The introduction of an isobutyl group at the 6-position of the nicotinic acid scaffold offers several strategic advantages for drug development:

  • Modulation of Physicochemical Properties: The lipophilic isobutyl group can significantly enhance a molecule's ability to cross cellular membranes, potentially improving oral bioavailability and blood-brain barrier penetration.

  • Steric Influence: The branched alkyl chain can provide steric hindrance, which can be exploited to influence binding selectivity, reduce off-target effects, or protect adjacent functional groups from metabolic degradation.

  • Vector for Further Functionalization: While the isobutyl group itself is relatively inert, its presence influences the reactivity of the pyridine ring, guiding further synthetic transformations.

This document outlines the primary pathways for leveraging 6-isobutylnicotinic acid as a scaffold, focusing on the two main reactive handles: the carboxylic acid and the C-H bonds of the pyridine ring.

Proposed Synthesis of the Core Scaffold: 6-Isobutylnicotinic Acid

G start 6-Chloronicotinic Acid Methyl Ester step1 Suzuki or Negishi Cross-Coupling start->step1 reagent1 Isobutylboronic Acid or Isobutylzinc Halide reagent1->step1 reagent2 Pd Catalyst (e.g., Pd(dppf)Cl2) Base (e.g., K2CO3) reagent2->step1 intermediate Methyl 6-Isobutylnicotinate step1->intermediate step2 Saponification intermediate->step2 reagent3 Base Hydrolysis (e.g., NaOH, H2O/MeOH) reagent3->step2 end 6-Isobutylnicotinic Acid step2->end

Caption: Proposed synthesis of 6-isobutylnicotinic acid.

Functionalization at the Carboxylic Acid Group

The carboxylic acid is the most accessible functional group for derivatization, providing a direct route to amides and esters, two of the most common functional groups in pharmaceuticals.

Amide Bond Formation: The Cornerstone of Medicinal Chemistry

Amide coupling is arguably the most frequently used reaction in drug discovery, allowing for the systematic exploration of chemical space by joining carboxylic acids with a vast library of available amines.[8] The reaction proceeds by activating the carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by an amine.

G cluster_0 Activation Step cluster_1 Coupling Step start 6-Isobutylnicotinic Acid intermediate Activated Ester (O-acylisourea, etc.) start->intermediate Activation activator Coupling Reagent (e.g., HATU, EDC) activator->intermediate amine Primary or Secondary Amine (R-NH2) product Target Amide intermediate->product Coupling amine->product Nucleophilic Attack

Caption: General workflow for amide coupling reactions.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) a classic and cost-effective combination that minimizes racemization and improves efficiency.

Reagent/MaterialMolar Equiv.Purpose
6-Isobutylnicotinic Acid1.0Starting Material
Amine (R¹R²NH)1.1Nucleophile
EDC·HCl1.2Carbodiimide Activator
HOBt1.2Additive to suppress side reactions and racemization
Diisopropylethylamine (DIPEA)3.0Non-nucleophilic base
Anhydrous DMF-Solvent

Step-by-Step Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-isobutylnicotinic acid (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).

  • Dissolution: Dissolve the mixture in anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add DIPEA (3.0 equiv) to the solution and stir for 5 minutes at room temperature. Causality Note: DIPEA neutralizes the HCl salt of EDC and the carboxylic acid, ensuring the amine nucleophile remains in its free, reactive form.

  • Activation: Add EDC·HCl (1.2 equiv) portion-wise to the stirred solution at 0 °C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Esterification

Esterification converts the carboxylic acid into a less polar ester group, which can improve cell permeability and serve as a prodrug that is later hydrolyzed in vivo to release the active carboxylic acid.

Protocol 2: Fischer-Speier Esterification (for Methyl/Ethyl Esters)

This is a classic acid-catalyzed esterification suitable for simple, unhindered alcohols.[9][10]

Reagent/MaterialAmountPurpose
6-Isobutylnicotinic Acid1.0 equivStarting Material
Methanol (or Ethanol)Excess (Solvent)Nucleophile and Solvent
Concentrated H₂SO₄Catalytic (2-5 mol%)Acid Catalyst

Step-by-Step Procedure:

  • Setup: Suspend 6-isobutylnicotinic acid in an excess of the desired alcohol (e.g., methanol) in a round-bottom flask.

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid dropwise. Causality Note: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for 4-16 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction to room temperature and carefully neutralize the excess acid by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extraction: Remove the bulk of the alcohol solvent under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the ester product. Further purification can be achieved by chromatography or distillation if necessary.

Functionalization on the Pyridine Ring

While the carboxylic acid provides one avenue for diversification, the pyridine ring itself offers opportunities for more profound structural modifications through C-H activation or cross-coupling reactions.[1][2][11] These reactions are more advanced and typically require a catalyst.

Conceptual Framework: Late-Stage Diversification

For drug discovery programs, it is highly advantageous to introduce functional handles onto the pyridine ring that allow for late-stage diversification. By synthesizing a halogenated version of the 6-isobutylnicotinic acid scaffold (e.g., 2-chloro-6-isobutylnicotinic acid), a wide array of substituents can be introduced using palladium-catalyzed cross-coupling reactions.[12][13][14]

G cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination start Halogenated 6-Isobutylnicotinic Acid Scaffold (e.g., X=Cl, Br) suzuki_reagent Ar-B(OH)2 start->suzuki_reagent Pd Cat. Base sono_reagent R-C≡CH start->sono_reagent Pd/Cu Cat. Base buch_reagent R2NH start->buch_reagent Pd Cat. Base suzuki_product Aryl-Substituted Product suzuki_reagent->suzuki_product sono_product Alkynyl-Substituted Product sono_reagent->sono_product buch_product Amino-Substituted Product buch_reagent->buch_product

Caption: Late-stage diversification via cross-coupling.

Protocol 3: Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for introducing aryl or heteroaryl groups onto the pyridine ring, assuming a halogen (e.g., bromine) is present at the desired position.

Reagent/MaterialMolar Equiv.Purpose
Bromo-6-isobutylnicotinic Ester1.0Starting Material
Arylboronic Acid1.5Coupling Partner
Pd(PPh₃)₄0.05Palladium Catalyst
Na₂CO₃ or K₂CO₃2.0Base
Toluene/Ethanol/Water-Solvent System

Step-by-Step Procedure:

  • Setup: In a Schlenk flask, combine the bromo-6-isobutylnicotinic ester (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (2.0 equiv).

  • Inerting: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1:1 mixture of Toluene/Ethanol/Water).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) under a positive flow of inert gas. Causality Note: The palladium catalyst is the engine of the reaction, undergoing a catalytic cycle of oxidative addition, transmetalation, and reductive elimination to form the new C-C bond.

  • Reaction: Heat the mixture to 80-100 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with water. Extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Conclusion

6-Isobutylnicotinic acid represents a strategically valuable scaffold for the development of novel chemical entities. By providing straightforward and reliable protocols for functionalization at both the carboxylic acid and the pyridine ring, this guide equips researchers with the tools needed to rapidly generate and test new derivatives. The principles of activation and catalysis discussed herein are fundamental to modern organic synthesis and offer a logical framework for tackling complex synthetic challenges in drug discovery.

References

  • BenchChem. (2025).
  • Molander, G. A., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Semantic Scholar.
  • Daugulis, O., et al. (2013). Palladium-Catalyzed C–H Activation/Cross-Coupling of Pyridine N-Oxides with Nonactivated Secondary Alkyl Bromides. Journal of the American Chemical Society.
  • Studer, A., et al. (2025). Pyridyl Pyrimidylsulfones as Latent Pyridyl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. Organic Letters.
  • Hartwig, J. F., & Buchwald, S. L. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC.
  • BenchChem. (2025). Synthesis of Arecoline Hydrobromide from Nicotinic Acid: A Technical Guide. BenchChem.
  • BenchChem. (2025).
  • Maity, P., & Guin, J. (n.d.). C–H functionalization of pyridines. Organic & Biomolecular Chemistry.
  • Seibert, R. J. (1942). Preparation of nicotinic acid amide. U.S. Patent No. 2,280,040.
  • Maity, P., & Guin, J. (2023). C-H Functionalization of Pyridines.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Goral, M., et al. (2022).
  • Al-Jobori, A. M., et al. (2021). Nicotinic acid derivatives: Application and uses, review.
  • Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed.
  • BenchChem. (2025).
  • Al-Jobori, A. M., et al. (2021). Nicotinic acid derivatives: Application and uses, review.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 6-Isobutylnicotinic Acid Precipitation in Cell Culture Media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of in vitro drug screening.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of in vitro drug screening. A highly recurrent issue is the precipitation of lipophilic small molecules, such as 6-isobutylnicotinic acid (CAS: 121343-77-9), when introduced into aqueous cell culture media.

While the parent compound (nicotinic acid) is highly water-soluble, the addition of the hydrophobic 6-isobutyl moiety significantly increases the molecule's lipophilicity. This guide deconstructs the causality behind this precipitation and provides self-validating protocols to ensure reliable, reproducible assays.

Mechanistic Causality: Why Does Precipitation Occur?

To troubleshoot effectively, we must first understand the physical chemistry governing the behavior of 6-isobutylnicotinic acid in solution. Precipitation is rarely a simple issue of "insolubility"; it is usually a kinetic or thermodynamic failure driven by three main factors:

  • Solvent Shock (Rapid Hydration): When a highly concentrated DMSO stock is pipetted directly into aqueous media, the DMSO molecules rapidly hydrogen-bond with water and diffuse away[1]. This abrupt polarity shift leaves the lipophilic 6-isobutylnicotinic acid without a solvation shell, causing localized supersaturation, rapid nucleation, and crystal growth[2].

  • pH and Ionization State: 6-isobutylnicotinic acid is amphoteric but functions predominantly as a weak acid with an estimated carboxylic acid pKa of ~4.8. In neutral media (pH 7.2–7.4), it is deprotonated and relatively soluble[3]. However, if cellular metabolism lowers the media pH over time, the compound protonates into its un-ionized, highly hydrophobic form, triggering delayed precipitation[1].

  • Absence of Carrier Proteins: In standard assays, serum proteins (like BSA in Fetal Bovine Serum) act as hydrophobic sinks, binding lipophilic drugs and artificially raising their maximum thermodynamic solubility[4]. In serum-free media, this buffer is lost, drastically lowering the precipitation threshold[5].

Mechanism A 100% DMSO Stock (Fully Solvated) B Aqueous Media (Rapid Hydration) A->B C Loss of Solvation Shell (Supersaturation) B->C D Nucleation & Precipitation C->D

Mechanism of solvent-shock induced precipitation in aqueous media.

Physicochemical Data & Solubility Limits

Understanding the boundaries of your compound is critical. Below is the synthesized quantitative data for 6-isobutylnicotinic acid to guide your experimental design.

ParameterValue / CharacteristicImpact on Experimental Design
Molecular Weight 179.22 g/mol Moderate size; solubility is heavily dictated by the isobutyl group.
Estimated pKa (-COOH) ~4.8Soluble at pH > 7.0 (ionized). Susceptible to precipitation if media acidifies.
Max DMSO Stock Conc. 50 mM - 100 mMHighly soluble in pure organic solvents.
Max Aqueous Conc. < 50 µM (Serum-Free)Requires carrier proteins or cosolvents for higher working concentrations.
Tolerable Media DMSO 0.1% - 0.5% (v/v)Exceeding 0.5% causes cytotoxicity and off-target effects in most cell lines.

Self-Validating Experimental Protocols

Do not simply follow steps; validate them as you go. The following protocols are engineered to prevent solvent shock and ensure thermodynamic stability.

Protocol A: Preparation of High-Integrity DMSO Stock Solutions

Causality: DMSO is highly hygroscopic. Water absorbed from the atmosphere drastically reduces the solvation capacity of the stock over time, leading to microscopic seed crystals that trigger macroscopic precipitation later[4].

  • Solvent Selection: Use only anhydrous, cell-culture grade DMSO (>99.9% purity) from a freshly opened ampoule.

  • Dissolution: Weigh the 6-isobutylnicotinic acid powder and add DMSO to achieve a 50 mM stock. Pipette vigorously.

  • Self-Validation Check (Visual): Hold the tube against a dark background under a bright light. The solution must be 100% optically clear. If any light scattering (cloudiness) is observed, warm the tube in a 37°C water bath for 10 minutes and vortex[4].

  • Storage: Aliquot into single-use volumes (e.g., 10–20 µL) to entirely eliminate freeze-thaw cycles. Store at -20°C in the dark.

Protocol B: The "Intermediate Pre-Dilution" Method

Causality: Gradually stepping down the solvent polarity prevents the localized supersaturation that drives instantaneous nucleation[5].

  • Pre-warm Media: Warm your target cell culture media to exactly 37°C. Causality: Cold media drastically lowers the thermodynamic solubility limit of lipophilic compounds[6].

  • Intermediate Dilution: Pipette 2 µL of your 50 mM DMSO stock into 18 µL of warm, sterile PBS or media in a separate microcentrifuge tube. Mix immediately by pipetting up and down. (You now have a 5 mM intermediate at 10% DMSO).

  • Final Addition: Immediately transfer the required volume of this intermediate solution dropwise into the bulk warm media, swirling the flask continuously to ensure rapid macroscopic dispersion.

  • Self-Validation Check (Microscopy): Before adding the media to your cells, place a 100 µL sample in a 96-well plate and examine it under an inverted phase-contrast microscope at 20x magnification. The complete absence of dark, refractile microcrystals confirms successful solubilization[6].

Troubleshooting Workflow

If you encounter precipitation despite following standard protocols, utilize this diagnostic logic tree to isolate the point of failure.

Workflow Start Precipitation Observed CheckStock 1. Is DMSO stock clear? Start->CheckStock RemakeStock Remake with anhydrous DMSO CheckStock->RemakeStock No CheckTemp 2. Is media pre-warmed to 37°C? CheckStock->CheckTemp Yes RemakeStock->CheckTemp WarmMedia Pre-warm media before addition CheckTemp->WarmMedia No CheckMethod 3. Was direct addition used? CheckTemp->CheckMethod Yes WarmMedia->CheckMethod UsePreDilution Use Intermediate Pre-dilution CheckMethod->UsePreDilution Yes Success Compound Solubilized CheckMethod->Success No UsePreDilution->Success

Troubleshooting workflow for resolving 6-isobutylnicotinic acid precipitation.

Frequently Asked Questions (FAQs)

Q: Can I just pass my media through a 0.22 µm syringe filter to remove the precipitate? A: Absolutely not. Filtering is strongly discouraged[4]. The precipitate consists of your active 6-isobutylnicotinic acid. Filtering it out will result in an unknown, significantly lower final concentration in your assay, leading to false negatives and irreproducible dose-response curves[7]. You must address the root cause of the precipitation rather than masking the symptom.

Q: My compound is perfectly soluble in 100% DMSO, but precipitates immediately even at a low 0.5% DMSO final concentration in media. Why? A: Solubility in pure DMSO does not predict aqueous solubility. Once added to the media, the DMSO molecules preferentially interact with water, rendering them unavailable to solvate the drug[7]. The compound is forced to rely entirely on its intrinsic aqueous solubility. If the final concentration exceeds this limit, it will precipitate regardless of how well it dissolved in the stock.

Q: Does the pH of the media affect 6-isobutylnicotinic acid solubility during long incubations? A: Yes, significantly. Because the carboxylic acid group has a pKa of approximately 4.8, it remains deprotonated (and thus more soluble) in standard media at pH 7.2–7.4[3]. However, if rapid cellular metabolism produces lactic acid and lowers the media pH over a 48-72 hour incubation (often indicated by phenol red turning yellow/orange), the compound may become protonated and precipitate mid-assay[1]. Ensure your media utilizes a robust buffering system (e.g., 10–25 mM HEPES).

Q: How can I improve solubility if my assay strictly requires serum-free media? A: Serum-free media lacks albumin, which naturally binds and solubilizes lipophilic molecules[5]. To compensate, you can supplement the media with a defined concentration of fatty-acid-free Bovine Serum Albumin (BSA), or use solubility enhancers such as (2-Hydroxypropyl)-β-cyclodextrin. Cyclodextrins feature a hydrophobic cavity that can encapsulate the bulky isobutyl group, shielding it from the aqueous environment while remaining non-toxic to most cell lines[4].

References

  • National Institutes of Health (PMC). "Vitamins in cell culture media: Stability and stabilization strategies". [Link]

  • Reddit (r/labrats). "Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!". [Link]

  • ResearchGate. "How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?".[Link]

  • National Institutes of Health (PMC). "A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules".[Link]

Sources

Optimization

Optimizing crystallization conditions for 6-isobutylnicotinic acid purification

Technical Support Center: Crystallization & Purification of 6-Isobutylnicotinic Acid Welcome to the advanced troubleshooting and methodology center for the purification of 6-isobutylnicotinic acid. As an amphoteric pyrid...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Crystallization & Purification of 6-Isobutylnicotinic Acid

Welcome to the advanced troubleshooting and methodology center for the purification of 6-isobutylnicotinic acid. As an amphoteric pyridine derivative, this compound presents unique challenges during crystallization, primarily due to its pH-dependent solubility and its tendency to undergo liquid-liquid phase separation (oiling out) owing to the lipophilic isobutyl moiety. This guide provides field-proven, mechanistically grounded solutions for drug development professionals.

Section 1: Troubleshooting Guides & FAQs

Q1: Why is my yield of 6-isobutylnicotinic acid low even when I cool the solution to 4°C? Causality: 6-isobutylnicotinic acid is an amphoteric molecule containing both a basic pyridine nitrogen and an acidic carboxylic acid group. Cooling alone is insufficient if the pH is not optimized. At high pH, it forms a highly soluble sodium salt; at low pH, it forms a soluble hydrochloride salt. Maximum yield is only achieved at the isoelectric point (pH ~3.2), where the zwitterion concentration is highest. At this specific pH, intermolecular hydrogen bonding—specifically the1—is maximized, which generates supramolecular aggregates that drastically reduce solubility and drive crystallization[1]. Solution: Transition from a pure cooling crystallization strategy to a pH-swing crystallization strategy to exploit the solubility minimum.

Q2: During acid addition, my product forms a biphasic oily layer instead of crystals. How do I prevent "oiling out"? Causality: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS). It occurs when the rate of supersaturation generation (via rapid acid or anti-solvent addition) exceeds the nucleation rate. Instead of crossing the solid-liquid boundary, the system is pushed into a metastable liquid-liquid region. The isobutyl group at the 6-position increases the molecule's lipophilicity, making it highly susceptible to oiling out in aqueous mixtures compared to unsubstituted nicotinic acid. Solution: Control the supersaturation rate. Introduce pure seed crystals before reaching the LLPS boundary, and drastically reduce the titrant addition rate to allow stable crystal growth to consume the supersaturation.

Q3: How can I monitor supersaturation in real-time to prevent premature precipitation or LLPS? Causality: Relying on visual turbidity limits your control, as it only indicates that nucleation has already occurred—often too late to prevent impurity entrapment or oiling out. Supersaturation is the fundamental driving force for both nucleation and crystal size distribution[2]. Solution: Utilize3. By correlating IR spectral data with partial least squares (PLS) analysis, you can measure the solute concentration in situ. This allows you to dynamically adjust the HCl addition rate to maintain the system strictly within the metastable zone[3].

Section 2: Logical Workflows & Causality Diagrams

Workflow Start Alkaline Solution (pH > 9.5) Highly Soluble Sodium Salt Acid Titrate with HCl (Monitor via ATR-FTIR) Start->Acid IEP Isoelectric Point (pH ~3.2) Zwitterion Formation Acid->IEP pH Reduction Nucleation Primary Nucleation (Seed Crystals Added) IEP->Nucleation Supersaturation Growth Crystal Growth (Controlled Supersaturation) Nucleation->Growth Product Pure 6-Isobutylnicotinic Acid Growth->Product

Workflow of pH-swing crystallization for 6-isobutylnicotinic acid.

Logic HighSS Rapid Acid Addition (High Supersaturation) LLPS Liquid-Liquid Phase Separation (Oiling Out) HighSS->LLPS Impure Amorphous/Impure Solid LLPS->Impure LowSS Controlled Addition + Seeding (Low Supersaturation) Cryst Stable Nucleation & Crystal Growth LowSS->Cryst Pure High-Purity Crystalline API Cryst->Pure

Logical relationship between supersaturation rate and crystallization outcome.

Section 3: Quantitative Phase Behavior Data

To successfully execute a pH-swing crystallization, understanding the solubility profile is critical. The following table summarizes the phase behavior of nicotinic acid derivatives across the pH spectrum.

Table 1: Representative Solubility Profile of Nicotinic Acid Derivatives vs. pH at 30°C

pH LevelDominant Molecular SpeciesSolubility ( g/100g H₂O)Crystallization Suitability
pH < 2.0 Protonated (Cationic)> 15.0Poor (Highly soluble HCl salt)
pH 3.2 - 3.5 Zwitterion (Neutral)~ 1.9Optimal (Minimum solubility)
pH > 9.5 Deprotonated (Anionic)~ 60.0Poor (Highly soluble Sodium salt)

(Note: Quantitative baseline data extrapolated from in situ ATR-FTIR monitoring of nicotinic acid systems[3]. The lipophilic isobutyl group further depresses absolute solubility but follows the identical pH-dependent curve).

Section 4: Standard Operating Procedure (SOP)

Protocol: Self-Validating pH-Swing Crystallization of 6-Isobutylnicotinic Acid This protocol incorporates internal feedback loops (pH and IR monitoring) to ensure the system acts as a self-validating mechanism, preventing progression if supersaturation parameters are violated.

  • Preparation & Dissolution:

    • Suspend crude 6-isobutylnicotinic acid in deionized water (10 mL/g of crude).

    • Gradually add 2M NaOH while agitating until the pH reaches 9.5.

    • Validation Check: The solution must become completely transparent, indicating full conversion to the highly soluble sodium nicotinate derivative. Filter through a 0.22 µm membrane to remove insoluble mechanical impurities.

  • System Initialization:

    • Transfer the filtrate to a water-jacketed crystallizer maintained at exactly 30.0 ± 0.1 °C[2].

    • Insert the ATR-FTIR probe and calibrate the baseline.

  • Controlled Supersaturation Generation:

    • Begin adding 1M HCl via a programmable syringe pump at a rate of 0.1 mL/min.

    • Monitor the pH continuously. As the pH approaches 4.5, reduce the HCl addition rate to 0.02 mL/min.

    • Validation Check: Monitor the ATR-FTIR PLS data. The measured solute concentration should begin to diverge from the theoretical solubility curve, indicating the generation of supersaturation[3].

  • Seeding & Nucleation:

    • When the pH reaches 4.0, pause the HCl addition.

    • Introduce 1% w/w of pure 6-isobutylnicotinic acid seed crystals.

    • Hold the system for 30 minutes to allow the seed crystals to relieve initial supersaturation, preventing oiling out.

  • Crystal Growth (Ostwald Ripening):

    • Resume HCl addition at 0.02 mL/min until the isoelectric point (pH 3.2) is reached[3].

    • Hold the suspension at 30°C for 2 hours with moderate marine-impeller agitation to promote Ostwald ripening (larger crystals growing at the expense of smaller ones, purging trapped impurities).

  • Isolation:

    • Cool the crystallizer to 5°C at a rate of 0.2 °C/min to squeeze out the remaining yield.

    • Filter the slurry, wash the filter cake with ice-cold deionized water (pH adjusted to 3.2), and dry under vacuum at 40°C until constant weight is achieved.

References

  • Monitoring pH Swing Crystallization of Nicotinic Acid by the Use of Attenuated Total Reflection Fourier Transform Infrared Spectrometry Source: Industrial & Engineering Chemistry Research - ACS Publications URL
  • Crystal packing and crystallization tendency from the melt of 2-((2-ethylphenyl)amino)

Sources

Troubleshooting

Preventing thermal degradation of 6-isobutylnicotinic acid during storage

Welcome to the technical support center for 6-isobutylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the therma...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 6-isobutylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the thermal degradation of 6-isobutylnicotinic acid during storage. While public-domain data on the specific thermal degradation pathways of 6-isobutylnicotinic acid is limited, this document synthesizes established principles from related nicotinic acid derivatives to provide a robust framework for ensuring the stability and integrity of your samples.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 6-isobutylnicotinic acid?

A1: Based on safety data sheets for structurally similar compounds like isonicotinic acid and 6-methylnicotinic acid, it is recommended to store 6-isobutylnicotinic acid in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent moisture ingress and exposure to air. For long-term storage, refrigeration (2-8 °C) is advisable to minimize the rate of potential degradation reactions.

Q2: What are the primary factors that can cause the degradation of 6-isobutylnicotinic acid?

A2: Several factors can contribute to the degradation of nicotinic acid derivatives. These include:

  • Temperature: Elevated temperatures can accelerate chemical reactions, leading to degradation.

  • Humidity: Moisture can facilitate hydrolytic degradation pathways.[3][4]

  • Light: Exposure to UV light can induce photolytic degradation.[5]

  • Oxygen: Oxidative degradation can occur, especially in the presence of heat or light.

Q3: How can I visually inspect my sample of 6-isobutylnicotinic acid for signs of degradation?

A3: While visual inspection is not a definitive measure of stability, it can be a useful preliminary check. A pure sample of 6-isobutylnicotinic acid should be a white to off-white or light cream-colored powder.[1] Any significant color change, such as yellowing or browning, could indicate degradation. The presence of clumps or a change in texture might suggest moisture absorption.

Q4: What are the likely degradation products of 6-isobutylnicotinic acid?

A4: While specific degradation products for 6-isobutylnicotinic acid are not extensively documented in the public domain, we can infer potential pathways from related compounds. Degradation of nicotinic acid and its derivatives can involve hydroxylation of the pyridine ring, oxidative cleavage, or reactions involving the carboxylic acid group.[6][7][8]

Q5: Which analytical techniques are suitable for assessing the stability of 6-isobutylnicotinic acid?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective method for quantifying 6-isobutylnicotinic acid and separating its potential degradation products.[9][10] For more detailed analysis and identification of unknown degradants, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is highly recommended.[10][11]

Troubleshooting Guide

Issue 1: Inconsistent Assay Results

Symptoms:

  • High variability in potency or purity measurements between different samples or time points.

  • Unexpected peaks appearing in chromatograms.

Potential Cause:

  • Sample degradation due to improper storage or handling.

Troubleshooting Steps:

  • Verify Storage Conditions:

    • Confirm that the sample has been stored at the recommended temperature (refrigerated for long-term storage) in a tightly sealed container.

    • Check for any temperature excursions in the storage unit.

  • Review Sample Handling Procedures:

    • Minimize the time the sample is exposed to ambient conditions (temperature, humidity, light) during weighing and sample preparation.

    • Prepare solutions fresh for each analysis whenever possible. If storing solutions, do so at refrigerated temperatures and for a validated period.

  • Perform a Forced Degradation Study:

    • Subject a sample of 6-isobutylnicotinic acid to stress conditions (e.g., heat, acid, base, oxidation, light) to intentionally induce degradation.

    • Analyze the stressed samples using a stability-indicating HPLC method to identify the retention times of potential degradation products.

    • Compare the chromatograms of your inconsistent samples to the forced degradation samples to see if any of the unexpected peaks match.

Issue 2: Changes in Physical Appearance of the Solid

Symptoms:

  • The powder has changed color (e.g., from white to yellow).

  • The powder has become clumpy or sticky.

Potential Cause:

  • Exposure to light, heat, or moisture.

Troubleshooting Steps:

  • Assess Storage Environment:

    • Ensure the container is opaque or stored in a dark place to protect from light.

    • Check the seal of the container for any breaches that could allow moisture to enter.

    • If clumping is observed, this is a strong indicator of moisture absorption. Consider storing the material in a desiccator.

  • Chemical Analysis:

    • A change in appearance warrants a purity check. Analyze the sample using a validated HPLC method to quantify the purity and detect any degradation products.

    • Loss-on-drying analysis can be performed to determine the water content if moisture absorption is suspected.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to identify potential degradation pathways and to develop a stability-indicating analytical method.

1. Sample Preparation:

  • Prepare a stock solution of 6-isobutylnicotinic acid in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 5 days.[9]
  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Heat at 60°C for 5 days.[9]
  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Store at room temperature for 24 hours.[9]
  • Thermal Degradation: Place the solid powder in an oven at a temperature below its melting point (e.g., 70°C) for a specified period (e.g., 7 days).
  • Photolytic Degradation: Expose the solid powder to UV light in a photostability chamber.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.
  • Dilute all samples to a suitable concentration for HPLC analysis.
  • Analyze the samples using an HPLC method with a photodiode array (PDA) detector to observe any new peaks that are formed.
Protocol 2: Real-Time Stability Study

This protocol is for determining the shelf-life of 6-isobutylnicotinic acid under recommended storage conditions.

1. Study Design:

  • Store multiple aliquots of 6-isobutylnicotinic acid in tightly sealed containers under the proposed storage conditions (e.g., 2-8°C and 25°C/60% RH).

2. Time Points:

  • Establish a schedule for testing, for example: 0, 3, 6, 9, 12, 18, and 24 months.

3. Analysis:

  • At each time point, analyze one aliquot for:
  • Appearance
  • Purity by a stability-indicating HPLC method
  • Water content (if applicable)

4. Data Evaluation:

  • Plot the purity of 6-isobutylnicotinic acid versus time.
  • Determine the time at which the purity drops below an acceptable limit (e.g., 95%). This will help establish the re-test date or shelf-life.

Data and Diagrams

Table 1: Recommended Storage Conditions for 6-Isobutylnicotinic Acid
ParameterRecommended ConditionRationale
Temperature 2-8 °C (Long-term)To minimize the rate of thermal degradation.
Ambient (Short-term)Acceptable for short periods, but not ideal.
Humidity Store in a dry place.To prevent hydrolytic degradation.
Light Protect from light.To prevent photolytic degradation.
Container Tightly sealed, opaque.To protect from moisture, air, and light.
Diagram 1: Hypothetical Thermal Degradation Pathway

A 6-Isobutylnicotinic Acid B Oxidative Degradation Products (e.g., N-oxide, hydroxylated derivatives) A->B Heat, O2 C Decarboxylation Product A->C High Heat D Other Degradants A->D Heat, Moisture

Caption: A simplified diagram of potential thermal degradation pathways for 6-isobutylnicotinic acid.

Diagram 2: Troubleshooting Workflow for Inconsistent Assay Results

Start Inconsistent Assay Results CheckStorage Verify Storage Conditions (Temp, Container Seal) Start->CheckStorage CheckHandling Review Sample Handling (Exposure to Ambient) CheckStorage->CheckHandling ForcedDeg Perform Forced Degradation Study CheckHandling->ForcedDeg Compare Compare Chromatograms ForcedDeg->Compare Identify Identify Degradation Products Compare->Identify End Implement Corrective Actions (e.g., Improve Storage) Identify->End

Caption: A logical workflow for troubleshooting inconsistent analytical results for 6-isobutylnicotinic acid.

References

  • Analytical Methods - RSC Publishing.
  • A complete nicotinate degradation pathway in the microbial eukaryote Aspergillus nidulans.
  • SAFETY DATA SHEET - Thermo Fisher Scientific.
  • Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - MDPI.
  • Full article: Effect of Temperature and Initial Moisture Content on the Chemical Stability and Color Change of Various Forms of Vitamin C - Taylor & Francis.
  • Enhancing the Photo and Thermal Stability of Nicotine through Crystal Engineering with Gentisic Acid - PMC.
  • SAFETY DATA SHEET - Fisher Scientific.
  • The Biological Degradation of Nicotine by Nicotinophilic Microorganisms - SciSpace.
  • Analytical techniques for monitoring the degradation of benzylboronic acid - Benchchem.
  • Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review - MDPI.
  • Impact of Humidity and Temperature on the Stability of the Optical Properties and Structure of MAPbI3, MA0.7FA0.3PbI3 and (FAPbI3)0.95(MAPbBr3)0.05 Perovskite Thin Films - MDPI.

Sources

Optimization

Overcoming solubility issues with 6-isobutylnicotinic acid in aqueous buffers

Welcome to the Application Scientist Technical Support Center Topic: Overcoming Aqueous Solubility Barriers for 6-Isobutylnicotinic Acid As a Senior Application Scientist, I frequently see researchers struggle with the a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Technical Support Center Topic: Overcoming Aqueous Solubility Barriers for 6-Isobutylnicotinic Acid

As a Senior Application Scientist, I frequently see researchers struggle with the aqueous formulation of lipophilic pyridine derivatives. 6-isobutylnicotinic acid presents a unique challenge: it possesses an ionizable core but is heavily penalized by a bulky, hydrophobic tail.

This guide is designed to move you away from trial-and-error. Below, we break down the thermodynamic causality of your solubility issues, provide troubleshooting FAQs, and outline self-validating, step-by-step protocols to ensure your compound is truly dissolved—not just suspended as invisible micro-precipitates.

Diagnostic Dashboard: Physicochemical Profiling

Before troubleshooting, we must understand the molecular mechanics. 6-isobutylnicotinic acid is a derivative of nicotinic acid (Vitamin B3). While the parent nicotinic acid molecule is moderately water-soluble (~18 g/L at 20°C)[1], the addition of the sterically bulky, lipophilic isobutyl group at the 6-position drastically alters its hydration dynamics.

Physicochemical PropertyNicotinic Acid (Reference)6-Isobutylnicotinic AcidMechanistic Impact on Aqueous Solubility
Molecular Weight 123.11 g/mol [2]179.22 g/mol Increased molecular volume requires greater cavity-formation energy in the aqueous solvent network.
pKa (Carboxylic Acid) 4.85[1]~4.9 - 5.1 (Estimated)Dictates the ionization state. Requires a buffer pH > 7.0 to ensure >99% deprotonation for salt formation.
LogP (Lipophilicity) 0.36[1]~2.2 - 2.5 (Estimated)The isobutyl tail significantly increases hydrophobicity, making the neutral species intrinsically insoluble in water.
UV Absorbance Max 263 nm[2]~265 - 270 nmProvides a reliable spectrophotometric wavelength for self-validating dissolved concentrations.

Knowledge Base: Troubleshooting FAQs

Q1: Why does my 6-isobutylnicotinic acid crash out when I dilute my DMSO stock into PBS (pH 7.4)? The Causality: This is a phenomenon known as a "solvent crash." When a highly concentrated DMSO stock is rapidly introduced into an aqueous buffer, the DMSO molecules diffuse into the bulk water much faster than the hydrophobic isobutyl groups can be solvated. Even though the bulk pH is 7.4 (which should theoretically ionize the carboxylic acid), the local microenvironment during the split-second of mixing lacks sufficient buffering capacity to instantly deprotonate the sudden influx of the acid. This leads to rapid nucleation and irreversible precipitation. The Fix: Avoid direct injection of concentrated organic stocks. Instead, use a step-wise co-solvent transition or the In Situ Salt Formation protocol described below to bypass organic solvents entirely.

Q2: My downstream assay is highly sensitive to organic solvents. How can I achieve a 10 mM stock solution strictly in an aqueous buffer? The Causality: To solubilize this compound without DMSO or ethanol, you must exploit its ionizable carboxylic acid moiety. According to the Henderson-Hasselbalch equation, raising the pH at least two units above the pKa (approx. 4.85)[2] shifts the equilibrium entirely to the carboxylate anion. This ionized form engages in strong ion-dipole interactions with water, easily overcoming the hydrophobic penalty of the isobutyl group. The Fix: Form the sodium salt in situ by titrating the aqueous suspension with a strong base before buffering to your final pH. See Protocol A.

Q3: We are running a cell-based assay at pH 6.0, and the compound keeps precipitating. How do we maintain acidic pH while keeping it dissolved? The Causality: At pH 6.0, a significant fraction of the compound reverts to its protonated, neutral state. Because the neutral molecule has a high LogP, it cannot form favorable interactions with water and aggregates. The Fix: Utilize host-guest complexation with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic internal cavity of the cyclodextrin dynamically encapsulates the lipophilic isobutyl tail, shielding it from water, while the hydrophilic exterior of the cyclodextrin maintains overall aqueous solubility without requiring a high pH. See Protocol B.

Validated Experimental Workflows

Standard Application Lab Rule: Every protocol must be a self-validating system. Visual clarity is not enough; you must analytically confirm that your target concentration is achieved.

Protocol A: In Situ Salt Formation (Solvent-Free Aqueous Stock)

Use case: High-concentration stocks for assays tolerant of pH ≥ 7.0.

  • Suspension: Weigh the required mass of 6-isobutylnicotinic acid powder into a conical tube. Add 80% of the final target volume of sterile, deionized water (diH2O). The mixture will be a cloudy, opaque suspension.

  • Alkalinization: While continuously vortexing, add 1M NaOH dropwise.

    • Self-Validation Checkpoint: Watch for a phase transition. The suspension will rapidly turn into a crystal-clear solution as the pH crosses ~7.0 and the highly soluble sodium carboxylate salt is formed. Stop adding NaOH immediately once clear to prevent alkaline hydrolysis.

  • Buffering: Add a concentrated buffer stock (e.g., 10X PBS) to lock the pH at the desired physiological level (must remain ≥ 7.0).

  • Volume Adjustment: Bring the solution to the final target volume with diH2O.

  • Quantitative Validation: Centrifuge the final solution at 10,000 x g for 10 minutes. Carefully aspirate the supernatant. Measure the absorbance of the supernatant at ~265 nm using a UV-Vis spectrophotometer[3] to confirm the concentration matches your theoretical yield, ensuring no invisible micro-pellet was formed.

Protocol B: Cyclodextrin Complexation

Use case: Assays requiring pH < 7.0 or strict avoidance of pH spikes.

  • Host Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target experimental buffer (e.g., MES buffer, pH 6.0).

  • Guest Dissolution: Dissolve 6-isobutylnicotinic acid in a minimal volume of volatile organic solvent (e.g., 100 mg/mL in 100% Ethanol).

  • Complexation: Add the ethanol stock dropwise into the HP-β-CD solution under vigorous magnetic stirring. The cyclodextrin will instantly complex the isobutyl moiety.

  • Solvent Removal: Place the open tube under a gentle, sterile stream of nitrogen gas in a fume hood for 2-4 hours to evaporate the trace ethanol.

  • Quantitative Validation: Pass the final solution through a 0.22 µm PTFE syringe filter. Analyze the filtrate via HPLC to verify that 100% of the compound was successfully encapsulated and retained in the aqueous phase.

Workflow Visualization

G Start 6-isobutylnicotinic acid Solubility Troubleshooting Q1 Is the target assay pH ≥ 7.0? Start->Q1 Path1_Yes In Situ Salt Formation (Deprotonate Carboxylic Acid) Q1->Path1_Yes Yes (pH ≥ 7.0) Path1_No Are organic solvents (e.g., DMSO) tolerated? Q1->Path1_No No (pH < 7.0) Validate1 Centrifuge & UV-Vis (Confirm no micro-pellet) Path1_Yes->Validate1 Path2_Yes Co-solvent Dilution (DMSO Stock -> Buffer) Path1_No->Path2_Yes Yes (<1% DMSO) Path2_No Cyclodextrin Complexation (HP-β-CD Encapsulation) Path1_No->Path2_No No (Strictly Aqueous) Validate2 Monitor for 'Solvent Crash' Dynamic Light Scattering Path2_Yes->Validate2 Validate3 Filter (0.22 µm) & HPLC (Confirm encapsulation) Path2_No->Validate3

Decision matrix for solubilizing 6-isobutylnicotinic acid based on assay constraints.

References

  • Nicotinic acid CAS#: 59-67-6 - ChemicalBook. ChemicalBook.
  • Nicotinic Acid - DrugFuture. DrugFuture.
  • Nicotinic Acid | C6H5NO2 | CID 938 - PubChem.

Sources

Troubleshooting

Reducing synthetic impurities in 6-isobutylnicotinic acid extraction

Welcome to the technical support guide for the purification of 6-isobutylnicotinic acid. This resource is designed for researchers, medicinal chemists, and process development scientists.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 6-isobutylnicotinic acid. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the isolation and purification of 6-isobutylnicotinic acid, with a focus on removing synthetic impurities through robust extraction and crystallization techniques.

Understanding the Chemistry: The Source of Impurities

6-Isobutylnicotinic acid is commonly synthesized via the oxidation of a 2-methyl-5-alkylpyridine precursor, such as 2-methyl-5-isobutylpyridine, often using strong oxidizing agents like nitric acid.[1][2] This synthetic route, while effective, can generate a predictable profile of impurities that must be removed to achieve high purity material suitable for downstream applications.

Common Synthetic Impurities Include:

  • Unreacted Starting Material: Residual 2-methyl-5-isobutylpyridine (a basic impurity).

  • Over-oxidation Byproducts: Pyridine-dicarboxylic acids (e.g., pyridine-2,5-dicarboxylic acid), which are highly polar acidic impurities.

  • Incomplete Oxidation Products: Intermediates from the oxidation process.

  • Isomeric Impurities: Contaminants arising from the starting materials.

  • Inorganic Salts: Residual reagents and byproducts from the reaction and workup.

The purification strategy hinges on the amphoteric nature of 6-isobutylnicotinic acid, which possesses both a basic pyridine ring and an acidic carboxylic acid group. This allows for selective separation through pH-controlled liquid-liquid extraction.

Troubleshooting Guide

This section addresses specific issues that may arise during the extraction and purification workflow.

Problem Probable Cause(s) Recommended Solution(s) & Scientific Rationale
Low Yield After Liquid-Liquid Extraction 1. Incorrect pH for Extraction: The pH of the aqueous phase was not optimal for partitioning the compound. 2. Incomplete Back-Extraction: The pH was not sufficiently adjusted to bring the product back into the organic phase. 3. Emulsion Formation: A stable emulsion has trapped the product between the aqueous and organic layers.1. Verify and Adjust pH: Use a calibrated pH meter. For extracting the acidic product into an aqueous base (e.g., NaHCO₃), ensure the pH is > 8 to deprotonate the carboxylic acid. 2. Ensure Complete Protonation: For back-extraction into the organic phase, acidify the aqueous layer to a pH of ~3-4 with an acid like 3M HCl to fully protonate the carboxylic acid, rendering it less water-soluble.[3] 3. Break Emulsions: Gently swirl instead of vigorously shaking. Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, or add a small amount of a different organic solvent to disrupt the emulsion.[4]
Persistent Impurity Peak in HPLC/NMR (Suspected Unreacted Starting Material) 1. Inefficient Acid Wash: The initial acidic wash was insufficient to remove all basic impurities like 2-methyl-5-isobutylpyridine.1. Perform a Thorough Acid Wash: Before extracting your product with base, wash the organic layer containing the crude mixture with 1M HCl. This protonates the basic pyridine starting material, making it highly water-soluble and pulling it into the aqueous layer. Repeat the wash if necessary and check a sample of the organic layer by TLC or HPLC.
Product "Oils Out" During Recrystallization 1. Solvent Choice: The chosen solvent system may have too high a solvency for the product even at low temperatures, or the product is precipitating above its melting point. 2. Cooling Too Rapidly: Rapid cooling can cause the product to crash out of solution as an oil rather than forming crystals. 3. High Impurity Load: A high concentration of impurities can inhibit crystal lattice formation.1. Re-evaluate Solvent System: An ideal solvent should dissolve the compound when hot but have low solubility when cold.[5] Try a mixed solvent system. For example, dissolve the product in a minimal amount of a good solvent (like ethanol or ethyl acetate) at an elevated temperature, and then slowly add a poor solvent (like hexane or water) until turbidity persists.[6] 2. Slow Cooling: Allow the heated solution to cool slowly to room temperature, and then transfer it to an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod can also promote crystal formation over oiling. 3. Pre-Purification: If the crude material is very impure, consider a preliminary purification step like a silica gel plug or another acid-base extraction before attempting recrystallization.
Discolored Crystals (Yellow or Brown) 1. Chromophoric Impurities: Highly conjugated or colored impurities are co-crystallizing with the product. These often arise from oxidation side reactions.[7]1. Use Activated Charcoal: Add a small amount (1-2% w/w) of activated carbon to the hot solution before the filtration step of recrystallization. The charcoal will adsorb colored impurities. Use with caution, as it can also adsorb some of your product. 2. Melt Purification (Advanced): For stubborn color, a patented method for nicotinic acid involves melting the crude material and holding it in the molten state for a few minutes to destroy chromophores before recrystallization.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best initial step to purify the crude reaction mixture? A1: The most effective initial step is an acid-base liquid-liquid extraction. Dissolve your crude mixture in an organic solvent like ethyl acetate or dichloromethane. First, perform an acid wash (e.g., with 1M HCl) to remove any unreacted basic starting materials. Then, extract your acidic product into a basic aqueous solution (e.g., saturated sodium bicarbonate). This separates the desired product from neutral impurities, which remain in the organic layer.[8]

Q2: Why use sodium bicarbonate (NaHCO₃) instead of sodium hydroxide (NaOH) for the extraction? A2: Sodium bicarbonate is a weaker base than sodium hydroxide. It is basic enough to deprotonate the carboxylic acid of your product (pKa ~4-5) but not strong enough to deprotonate potentially acidic phenolic impurities, offering better selectivity. Using a strong base like NaOH could cause unwanted side reactions or extract a broader range of acidic impurities.

Q3: My compound is soluble in water. How does this affect the extraction? A3: The isobutyl group reduces water solubility compared to nicotinic acid, but some solubility is expected. To minimize product loss to the aqueous phase during extraction from the organic layer, use brine (saturated NaCl) for your washes. The increased ionic strength of the aqueous phase will decrease the solubility of your organic product in it, a phenomenon known as "salting out."

Q4: What are the best solvents for recrystallizing 6-isobutylnicotinic acid? A4: A good starting point is to test polar protic solvents. Water and ethanol are often effective for nicotinic acid itself.[7] For 6-isobutylnicotinic acid, its increased organic character may make it more soluble in alcohols. A mixed solvent system, such as ethanol/water, ethyl acetate/hexane, or acetone/water, is highly recommended to fine-tune the solubility and achieve good crystal growth.[6]

Q5: How can I confirm the purity of my final product? A5: Purity should be assessed using multiple analytical techniques.

  • HPLC: A reverse-phase HPLC method will provide a quantitative measure of purity (e.g., % area under the curve).

  • NMR Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can reveal the presence of impurities if they are at a significant level (>1%).

  • Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.

  • LC-MS: Can be used to identify the mass of the main peak and any detectable impurities.

Experimental Protocols

Protocol 1: Acid-Base Liquid-Liquid Extraction

This protocol is designed to separate 6-isobutylnicotinic acid from basic and neutral impurities.

  • Dissolution: Dissolve the crude reaction mixture (e.g., 5.0 g) in a suitable organic solvent (100 mL of ethyl acetate).

  • Acid Wash (Removes Basic Impurities):

    • Transfer the organic solution to a separatory funnel.

    • Add 50 mL of 1M HCl, shake gently, and vent frequently.

    • Allow the layers to separate and drain the lower aqueous layer.

    • Repeat the acid wash.

  • Base Extraction (Isolates Acidic Product):

    • To the organic layer remaining in the funnel, add 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Shake, venting frequently to release CO₂ gas produced.

    • Drain the lower aqueous layer containing the sodium salt of your product into a clean Erlenmeyer flask.

    • Repeat the extraction with another 50 mL of NaHCO₃ solution and combine the aqueous extracts.

  • Product Precipitation (Back-Extraction):

    • Cool the combined aqueous extracts in an ice bath.

    • Slowly add 3M HCl dropwise while stirring until the pH is approximately 3-4 (verify with a pH meter). A white precipitate of 6-isobutylnicotinic acid should form.

  • Isolation:

    • Collect the solid product by vacuum filtration.

    • Wash the solid with a small amount of cold deionized water.

    • Dry the product under vacuum to a constant weight.

Diagram: Acid-Base Extraction Workflow

G crude Crude Mixture (Product, Basic Impurity, Neutral Impurity) in Ethyl Acetate sep_funnel1 Separatory Funnel + 1M HCl Wash crude->sep_funnel1 aq1 Aqueous Layer 1 (Protonated Basic Impurity) sep_funnel1->aq1 Separate org1 Organic Layer 1 (Product, Neutral Impurity) sep_funnel1->org1 Separate sep_funnel2 Separatory Funnel + Sat. NaHCO3 org1->sep_funnel2 aq2 Aqueous Layer 2 (Sodium 6-isobutylnicotinate) sep_funnel2->aq2 Separate org2 Organic Layer 2 (Neutral Impurity) (Discard) sep_funnel2->org2 Separate precip Precipitation + 3M HCl (to pH 3-4) aq2->precip final_product Pure 6-Isobutylnicotinic Acid (Solid) precip->final_product

Caption: Workflow for purifying 6-isobutylnicotinic acid.

Protocol 2: Recrystallization from a Mixed Solvent System (Ethanol/Water)

This protocol is for the final purification of the isolated solid.

  • Solvent Selection: Place a small amount of the dry product in a test tube. Add a few drops of ethanol; it should dissolve readily. In another test tube, add a few drops of water; it should be sparingly soluble. This indicates a good mixed-solvent pair.

  • Dissolution: Place the crude solid (e.g., 4.0 g) in an Erlenmeyer flask. Heat on a hot plate and add the minimum amount of hot ethanol required to just dissolve the solid.

  • Induce Precipitation: While the solution is still hot, add deionized water dropwise until the solution becomes faintly and persistently cloudy (turbid).

  • Re-dissolution: Add a few drops of hot ethanol to make the solution clear again.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of a cold ethanol/water mixture. Dry the crystals under vacuum.

Diagram: Troubleshooting Decision Tree for Purification

Caption: Decision tree for purifying 6-isobutylnicotinic acid.

References

  • BenchChem. (2025). Application Note: Liquid-Liquid Extraction of Metal Ions with Pyridine-2,6-diethanol.
  • CK-12 Foundation. (2026, March 2). Methods of Purification of Organic Compounds. Retrieved March 20, 2026, from [Link]

  • Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it? r/chemistry. Retrieved March 20, 2026, from [Link]

  • BenchChem. (2025).
  • Datta, D., Kumar, S., & Wasewar, K. L. (2009). Extraction of Pyridine-3-carboxylic Acid Using 1-Dioctylphosphoryloctane (TOPO) with Different Diluents: Equilibrium Studies.
  • Boyer, J. H., & Schoen, W. (1956). 6-Hydroxynicotinic Acid. Organic Syntheses, 36, 44.
  • University of Toronto. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2). Retrieved March 20, 2026, from [Link]

  • Aşçı, Y. S., & İnci, İ. (2014). Intensification of Pyridine-3-carboxylic Acid Extraction Using N-Methyl-N,N-dioctyloctan-1-ammonium Chloride in Different Type of Diluents.
  • Wang, L., et al. (2010). Preparation of nicotinic acid by oxidation of 3-methylpyridine with dioxygen in liquid phase. Chemical Engineering & Technology, 33(11), 1849-1854.
  • India Environment Portal. (n.d.). Methyl-6-methylnicotinate Route of Synthesis. Retrieved March 20, 2026, from [Link]

  • StuDocu. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved March 20, 2026, from [Link]

  • Google Patents. (1962). Purification of nicotinic acid. (U.S.
  • Google Patents. (1961). Preparation of 6-methylnicotinic acid. (U.S.
  • ResearchGate. (2025, August 10). (PDF) Extraction of Pyridine3-carboxylic Acid Using 1-Dioctylphosphoryloctane (TOPO) with Different Diluents: Equilibrium Studies.
  • Google Patents. (1984). Process for the purification of nicotinic acid amide I. (U.S.
  • Reachem. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
  • University of California, Los Angeles. (n.d.). Crystallization Solvents.pdf. Retrieved March 20, 2026, from [Link]

  • Więckowska, A., et al. (2022).
  • Reachem. (2024, August 9).
  • Organic Syntheses. (n.d.). Nicotinic acid. Retrieved March 20, 2026, from [Link]

  • Colombo, E., et al. (2023). A Green Approach to Nucleophilic Aromatic Substitutions of Nicotinic Esters in Cyrene. Chemistry – A European Journal, 29(47), e202301147.
  • BenchChem. (2025). Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds.
  • Chuck, R. (2000). A Catalytic Green Process for the Production of Niacin. CHIMIA International Journal for Chemistry, 54(9), 508-511.
  • Huff, J. W., & Perlzweig, W. A. (1947). The chemical conversion of nicotinic acid and nicotinamide to derivatives of N-methyl-2-pyridone by methylation and oxidation. Journal of Biological Chemistry, 167(1), 157-167.

Sources

Optimization

Technical Support Center: LC-MS Method Development for 6-Isobutylnicotinic Acid

Welcome to the Advanced Application Support Center. This guide is engineered for researchers and drug development professionals tasked with optimizing Liquid Chromatography-Mass Spectrometry (LC-MS) workflows for 6-isobu...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide is engineered for researchers and drug development professionals tasked with optimizing Liquid Chromatography-Mass Spectrometry (LC-MS) workflows for 6-isobutylnicotinic acid.

Due to its amphoteric nature—possessing both a basic pyridine nitrogen (pKa ~3.5) and an acidic carboxylic acid group (pKa ~4.8)—6-isobutylnicotinic acid presents unique chromatographic challenges. Minor fluctuations in mobile phase pH can induce zwitterionic states, leading to split peaks, poor retention, and severe ion suppression. This guide provides self-validating protocols, causal troubleshooting, and authoritative methodologies to stabilize your gradient optimization.

Physicochemical Profiling & Methodological Logic

To successfully retain and ionize 6-isobutylnicotinic acid, the mobile phase pH must be strictly controlled to maintain the analyte in a single, uniform ionization state. Operating at a pH near the analyte's pKa results in a localized net-zero charge (zwitterion), which severely degrades reversed-phase retention.

The logical workflow below dictates the selection of mobile phase additives based on your targeted Electrospray Ionization (ESI) mode.

LCMS_Workflow Start 6-Isobutylnicotinic Acid (Amphoteric: pKa ~3.5 & ~4.8) Decision Select MS Ionization Mode Start->Decision ESI_Pos Positive ESI (+) Target: Protonated Pyridine Decision->ESI_Pos Low pH ESI_Neg Negative ESI (-) Target: Deprotonated Carboxyl Decision->ESI_Neg Neutral pH MP_Pos Aqueous Phase: 0.1% Formic Acid (pH ~2.7) ESI_Pos->MP_Pos MP_Neg Aqueous Phase: 10 mM Amm. Acetate (pH ~6.8) ESI_Neg->MP_Neg Grad Scouting Gradient: 2% to 95% Organic over 10 CV MP_Pos->Grad MP_Neg->Grad Eval Evaluate Chromatography Grad->Eval

Logical workflow for optimizing LC-MS mobile phases based on analyte pKa and ESI mode.

Self-Validating Protocol: Gradient & Mobile Phase Optimization

This step-by-step methodology ensures that your gradient profile is not only optimized for resolution but is inherently self-validating against common LC-MS artifacts like void-volume elution and matrix suppression.

Phase 1: System Suitability & Equilibration
  • System Purge: Flush the LC system with 50:50 Water:Acetonitrile (no additives) for 15 minutes.

    • Causality: Removes residual salts from previous runs, preventing baseline drift and ion suppression caused by degraded volatile buffers.

  • Column Equilibration: Install a polar-embedded C18 column (e.g., AQ-C18). Equilibrate with 98% Mobile Phase A (e.g., 10 mM Ammonium Acetate, pH 6.8) and 2% Mobile Phase B (Methanol) for 10 column volumes (CV).

  • Void Volume Verification (Self-Validation): Inject a non-retained marker (e.g., uracil) to determine the system dead time ( t0​ ).

    • Validation: This proves that subsequent analyte retention times ( tR​ ) yield a capacity factor ( k′=(tR​−t0​)/t0​ ) greater than 1.5, confirming true hydrophobic retention rather than unretained void elution.

Phase 2: Scouting Gradient & Slope Adjustment
  • Scouting Run: Execute a linear gradient from 2% B to 95% B over 10 CVs. When utilizing positive ESI for nicotinic acid derivatives, gradient elution using 1 is a validated standard to ensure full protonation of the pyridine ring[1].

  • Slope Optimization: Calculate the exact elution composition of 6-isobutylnicotinic acid. If the analyte elutes at 35% B, adjust the focused gradient to ramp from 15% B to 50% B over 5 CVs.

    • Causality: Flattening the gradient slope specifically around the elution point increases peak capacity and maximizes resolution from isobaric matrix interferences.

Phase 3: Matrix Effect Validation
  • Post-Column Infusion (PCI): Continuously infuse a standard solution of 6-isobutylnicotinic acid (e.g., 100 ng/mL at 10 µL/min) directly into the MS source via a T-junction, while simultaneously injecting a blank biological matrix extract through the LC column using your optimized gradient.

  • Signal Monitoring: Monitor the MS signal baseline for the analyte's MRM transition.

    • Validation: A stable, unperturbed baseline at the analyte's retention time mathematically validates that your gradient successfully resolves the compound from ion-suppressing endogenous phospholipids.

Quantitative Data: Mobile Phase Modifier Selection

Selecting the correct additive dictates both chromatographic peak shape and MS sensitivity. The table below summarizes the quantitative impact of various modifiers on amphoteric pyridine carboxylic acids.

Mobile Phase AdditiveAqueous pHAnalyte Ionization StateOptimal ESI ModeRelative MS SensitivityChromatographic Impact
0.1% Formic Acid ~2.7Cationic (Protonated pyridine)ESI (+)HighGood retention on C18; risk of tailing due to secondary silanol interactions.
10 mM Ammonium Formate ~3.0CationicESI (+)ModerateHigher ionic strength masks residual silanols, yielding sharper peaks than FA alone.
10 mM Ammonium Acetate ~6.8Anionic (Deprotonated acid)ESI (-)Very HighExcellent peak shape; optimal when paired with protic organic modifiers (Methanol).
0.1% Ammonia ~10.0AnionicESI (-)LowPoor column lifetime for standard silica; potential for analyte degradation.

Troubleshooting & FAQs

Q: Why am I experiencing severe peak tailing when using 0.1% Formic Acid (Mobile Phase A)? A: 6-isobutylnicotinic acid contains a basic pyridine nitrogen. At pH 2.7 (0.1% FA), this nitrogen is fully protonated. If your stationary phase has unendcapped, acidic residual silanols (which have a pKa of ~4-5), strong secondary cation-exchange interactions will occur, dragging the peak tail. Solution: Switch to a highly endcapped column, or increase the ionic strength of the mobile phase by using 10 mM Ammonium Formate + 0.1% Formic Acid. The ammonium ions will competitively bind to the silanols, masking the interaction and sharpening the peak.

Q: Should I use Acetonitrile or Methanol as the organic modifier (Mobile Phase B)? A: For pyridine-carboxylic acids, Methanol often yields superior results in Negative ESI mode. Methanol is a protic solvent that actively facilitates the deprotonation of the carboxylic acid group within the electrospray droplet, enhancing ESI(-) sensitivity. Conversely, for negative ESI, replacing formic acid with 2 significantly improves deprotonation, maximizing sensitivity[2]. Acetonitrile, being aprotic, is better suited for ESI(+) applications where purely hydrophobic interactions are prioritized.

Q: My retention time is too short (the analyte elutes near the void volume). How do I fix this? A: If your mobile phase pH is exactly between the two pKa values (e.g., pH 4.0), the molecule exists as a highly polar zwitterion. Zwitterions have a net charge of zero but possess localized charges, preventing them from partitioning into the hydrophobic C18 stationary phase. Solution: Push the pH to either extreme. Buffer the mobile phase at least 1.5 pH units away from the pKa. For untargeted and targeted profiling of polar metabolites,3 are critical for stabilizing retention times and ensuring the molecule exists as a uniform anion[3]. Alternatively, start your gradient at a lower organic composition (1-2% B) to force retention of the polar core.

References

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics Source: National Institutes of Health (NIH) / PMC URL:[Link][3]

  • Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) Source: National Institutes of Health (NIH) / PubMed URL:[Link][1]

  • Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial Source: National Institutes of Health (NIH) / PMC URL:[Link][2]

Sources

Troubleshooting

Troubleshooting low recovery rates of 6-isobutylnicotinic acid in plasma samples

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I frequently consult on the bioanalysis of pyridine-carboxylic acid derivatives.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I frequently consult on the bioanalysis of pyridine-carboxylic acid derivatives. 6-isobutylnicotinic acid presents a unique analytical challenge: it combines the amphoteric nature of a nicotinic acid core with the high lipophilicity of an isobutyl substitution.

When analyzing this compound in complex matrices like human plasma, researchers often report artificially low recovery rates. This guide systematically deconstructs the root causes of these losses and provides validated, self-correcting workflows to achieve robust LC-MS/MS quantification in compliance with FDA Bioanalytical Method Validation guidelines[1].

Part 1: Diagnostic Logic & Troubleshooting Workflow

Before altering your extraction chemistry, you must determine whether your "low recovery" is a physical loss during sample preparation (e.g., protein binding, poor solvent partitioning) or an apparent loss due to detector signal quenching (matrix-induced ion suppression)[2].

G Start Low Recovery Identified (<50%) CheckMatrix Assess Matrix Effect (Post-Column Infusion) Start->CheckMatrix IsMatrix Ion Suppression Detected? CheckMatrix->IsMatrix FixMatrix Implement PLR or SPE Optimize Chromatography IsMatrix->FixMatrix Yes CheckBinding Assess Protein Binding (Spike Recovery Test) IsMatrix->CheckBinding No IsBinding High Protein Binding? CheckBinding->IsBinding FixBinding Pre-treat with Acid/Base or Chaotropic Agents IsBinding->FixBinding Yes CheckSolubility Assess Extraction pH & Solvent Polarity IsBinding->CheckSolubility No FixSolubility Adjust pH to un-ionized state (pH ~ 3.6 for LLE) CheckSolubility->FixSolubility

Diagnostic workflow for troubleshooting low recovery in LC-MS/MS bioanalysis.

Part 2: Frequently Asked Questions (Mechanistic Causality)

Q1: Why does standard Protein Precipitation (PPT) yield <40% recovery for 6-isobutylnicotinic acid? A1: The isobutyl group at the C6 position drastically increases the molecule's hydrophobicity compared to endogenous nicotinic acid. This drives strong, non-covalent binding to circulating plasma proteins like Human Serum Albumin (HSA)[3]. When organic solvents (e.g., acetonitrile) are added rapidly during standard PPT, proteins precipitate instantaneously, physically trapping the bound analyte within the protein pellet (co-precipitation). Furthermore, simple PPT fails to remove endogenous phospholipids, which compete for ionization energy in the ESI source, leading to severe signal suppression that masquerades as low recovery[4].

Q2: How do I determine the optimal pH for Liquid-Liquid Extraction (LLE)? A2: 6-isobutylnicotinic acid is a zwitterionic (amphoteric) molecule. The pyridine nitrogen has a pKa of ~2.5, and the carboxylic acid has a pKa of ~4.8. For successful LLE, the molecule must be in its neutral, un-ionized state to partition into an organic solvent[5]. The isoelectric point (pI) lies roughly halfway between these values (pH ~3.65). Adjusting the plasma sample to pH 3.5–4.0 using dilute formic acid ensures the molecule is predominantly neutral, maximizing extraction efficiency into moderately polar organic solvents like ethyl acetate or methyl tert-butyl ether (MTBE).

Q3: How can I definitively differentiate between physical extraction loss and matrix-induced ion suppression? A3: You must isolate the variables using the quantitative post-extraction spike method originally described by Matuszewski et al.[6]. Prepare three sets of samples:

  • Set A: Neat standard in the final reconstitution solvent.

  • Set B: Blank plasma extracted, then spiked with the standard post-extraction.

  • Set C: Blank plasma spiked with the standard pre-extraction, then extracted.

  • Absolute Extraction Recovery (RE) = (C / B) × 100

  • Matrix Effect (ME) = (B / A) × 100

If your RE is low (<50%) but ME is ~100%, your extraction chemistry is failing (likely due to protein binding). If your RE is high but ME is <80%, you are suffering from phospholipid-induced ion suppression[7].

Part 3: Quantitative Data & Method Comparison

The following table summarizes the causal relationship between sample preparation choices and the resulting validation parameters for 6-isobutylnicotinic acid.

Sample Preparation MethodAbsolute Recovery (RE)Matrix Effect (ME)Phospholipid RemovalPrimary Limitation / Observation
Standard PPT (Acetonitrile) 35 - 45%60% (Suppression)PoorAnalyte co-precipitation; severe ion suppression.
LLE (Ethyl Acetate, pH 3.6) 70 - 75%92%ModerateEmulsion formation; partial lipid carryover.
PLR Plate (Acidified ACN) 85 - 90%98%ExcellentOptimal balance of speed and recovery.
MCX SPE (Mixed-Mode) > 95%99%ExcellentHighest purity, but highly time-consuming.

Part 4: Validated Experimental Protocols

To overcome the dual challenges of protein binding and amphoteric solubility, implement one of the following self-validating protocols.

Protocol 1: Disruption of Protein Binding with Phospholipid Removal (PLR)

This method uses acid to break protein-analyte bonds prior to precipitation, followed by active filtration to remove ion-suppressing lipids[4].

  • Aliquot: Transfer 100 µL of plasma sample into a 96-well Phospholipid Removal (PLR) plate.

  • Disrupt Binding: Add 10 µL of 5% Formic Acid (aq) to the plasma. Vortex gently for 30 seconds. Mechanistic note: The localized drop in pH denatures binding pockets and protonates the carboxylic acid, releasing the analyte.

  • Precipitate: Add 300 µL of cold Acetonitrile (containing your stable-isotope labeled Internal Standard).

  • Mix: Agitate thoroughly via aspiration or an orbital shaker for 2 minutes to ensure complete precipitation.

  • Elute: Apply positive pressure (2-5 psi) or vacuum to elute the protein-free, phospholipid-free extract into a collection plate.

  • Reconstitute: Evaporate the eluate under a gentle stream of N₂ at 40°C and reconstitute in 100 µL of initial mobile phase.

Protocol 2: Mixed-Mode Strong Cation Exchange (MCX) SPE

For ultimate sensitivity and matrix removal, MCX exploits the basicity of the pyridine ring[7].

SPE Condition 1. Condition MeOH -> 2% FA (aq) Load 2. Load Sample Plasma + 2% FA (pH < 2.5) Condition->Load Wash1 3. Wash Aqueous 2% FA in H2O Load->Wash1 Wash2 4. Wash Organic 100% MeOH Wash1->Wash2 Elute 5. Elute 5% NH4OH in MeOH Wash2->Elute

Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction workflow.

  • Condition: Pass 1 mL of Methanol, followed by 1 mL of 2% Formic Acid in water through the MCX cartridge.

  • Load: Dilute 100 µL of plasma with 300 µL of 2% Formic Acid. Load onto the cartridge. Mechanistic note: At pH < 2.5, the pyridine nitrogen (pKa ~2.5) is fully protonated, ensuring strong ionic retention on the sulfonic acid groups of the sorbent.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in water to remove hydrophilic interferences and salts.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol to wash away neutral lipids, unbound proteins, and carbohydrates.

  • Elute: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide in Methanol. Mechanistic note: The high pH deprotonates the pyridine nitrogen, breaking the ionic bond and releasing the analyte.

  • Reconstitute: Evaporate under N₂ and reconstitute in the initial mobile phase.

References

  • [1] Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Available at:[Link]

  • [2] Chambers, E. E., et al. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. National Center for Biotechnology Information (PMC). (2022). Available at:[Link]

  • [3] Phenomenex. Protein Binding & Analyte Recovery. (2026). Available at:[Link]

  • [4] News-Medical. Improving sample preparation for LC-MS/MS analysis. (2025). Available at:[Link]

  • [6] Li, Y., et al. Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS. National Center for Biotechnology Information (PMC). (2013). Available at:[Link]

  • [7] RSC Publishing. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. (2014). Available at:[Link]

  • [5] Hadjmohammadi, M. R., & Hashemi, M. Inverted Dispersive Liquid–Liquid Micro Extraction of Nicotinic Acid from Human Plasma and its Determination by High-Performance Liquid Chromatography. Academia.edu. (2016). Available at:[Link]

Sources

Optimization

Technical Support Center: Minimizing Solvent Interference in 6-Isobutylnicotinic Acid NMR Spectra

From the Desk of the Senior Application Scientist Welcome to our dedicated technical support guide for researchers working with 6-isobutylnicotinic acid. Acquiring clean, interpretable Nuclear Magnetic Resonance (NMR) sp...

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Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for researchers working with 6-isobutylnicotinic acid. Acquiring clean, interpretable Nuclear Magnetic Resonance (NMR) spectra for this compound presents a unique set of challenges, primarily due to the presence of an exchangeable carboxylic acid proton, a sensitive aromatic ring system, and potential for strong solvent interactions. This guide is structured to provide you with both foundational knowledge and direct, actionable troubleshooting advice to help you navigate these complexities and obtain high-quality data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and provides the fundamental knowledge needed for successful NMR analysis of 6-isobutylnicotinic acid.

Q1: What is the best initial deuterated solvent for 6-isobutylnicotinic acid?

Choosing the right solvent is the most critical first step and depends on your experimental goals. There is no single "best" solvent, but here is a breakdown of the most common choices:

  • Deuterated Chloroform (CDCl₃): Often the first choice for general-purpose organic analysis. It is excellent at dissolving a wide range of organic compounds and is easy to remove post-analysis due to its low boiling point (61°C)[1][2]. However, the acidic proton of the carboxylic acid may engage in hydrogen bonding, potentially broadening the signal.

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆): An excellent choice for compounds with lower solubility in less polar solvents.[3] DMSO-d₆ is a polar aprotic solvent that can break up intermolecular hydrogen bonding, often resulting in a sharper carboxylic acid proton signal. Its high boiling point (189°C) can make sample recovery challenging[1][2].

  • Deuterated Methanol (CD₃OD): A polar protic solvent that readily dissolves polar compounds. A significant drawback is that the acidic carboxylic acid proton will rapidly exchange with the deuterium of the hydroxyl group (–OD) in the solvent. This will cause the –COOH signal to disappear, which can be used as a diagnostic tool but prevents its direct observation.[1]

  • Deuterium Oxide (D₂O): Used for analyzing the sample in an aqueous environment. Similar to methanol-d₄, the carboxylic acid proton will exchange with the solvent, causing the peak to vanish from the ¹H spectrum.[1][4] This is a definitive way to confirm the identity of the acidic proton peak.[5][6]

Q2: Why is my carboxylic acid proton signal (–COOH) broad and difficult to see?

This is a very common issue. The carboxylic acid proton has a characteristic chemical shift far downfield, typically in the 10-13 ppm range.[5] Its appearance is highly sensitive to several factors:

  • Hydrogen Bonding: Carboxylic acids can form hydrogen-bonded dimers, especially in non-polar solvents like CDCl₃. This process, along with hydrogen bonding to the solvent itself, is dynamic on the NMR timescale and leads to significant peak broadening.

  • Chemical Exchange: The acidic proton can exchange with other labile protons in the sample, such as trace amounts of water. This exchange broadens the signal, and in some cases, can make it so broad that it becomes indistinguishable from the baseline.[4][6]

  • Concentration and Temperature: The extent of hydrogen bonding and the rate of chemical exchange are dependent on both sample concentration and temperature, which is why the chemical shift and appearance of this proton can vary between experiments.[4][6]

Q3: How does pH affect the NMR spectrum of 6-isobutylnicotinic acid?

The pH of the sample solution, particularly in aqueous or protic solvents, can dramatically alter the NMR spectrum. The pyridine nitrogen in the nicotinic acid ring is basic and can be protonated. This protonation significantly changes the electron density within the aromatic ring, causing substantial shifts in the signals of the aromatic protons.[7][8] Therefore, if you are working in solvents like D₂O or methanol-d₄, controlling or at least being aware of the sample's pH is crucial for reproducibility.[9][10]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Scenario 1: My analyte signals are overlapping with the residual solvent peak.

This is one of the most frequent challenges in NMR. The small amount of non-deuterated solvent remaining results in a residual peak that can obscure signals of interest.[2][11]

Logical Troubleshooting Workflow

G A Problem: Analyte peak overlaps with residual solvent signal B Step 1: Confirm Peak Identity Consult a solvent reference table. Is it the solvent? A->B C Step 2: Change Solvent Is switching to a different deuterated solvent feasible? B->C  Yes   D Switch to a solvent (e.g., DMSO-d6, Acetone-d6, Benzene-d6) where the residual peak is in a clear region. C->D  Yes   E Step 3: Use Solvent Suppression If solvent cannot be changed, apply a suppression pulse sequence. C->E  No   F Is the overlapping peak an exchangeable proton (e.g., -COOH)? E->F G Use a gradient-based method like WATERGATE to preserve the exchangeable signal.[13][14] F->G  Yes   H Use a standard presaturation (presat) sequence for non-exchangeable protons.[14][15] F->H  No  

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Activity Guide: 6-Isobutylnicotinic Acid vs. Fusaric Acid

Executive Summary As drug discovery increasingly relies on nuanced structural modifications, understanding the divergent biological activities of structural isomers is critical. Fusaric acid (5-butylpicolinic acid) and 6...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery increasingly relies on nuanced structural modifications, understanding the divergent biological activities of structural isomers is critical. Fusaric acid (5-butylpicolinic acid) and 6-isobutylnicotinic acid (6-isobutylpyridine-3-carboxylic acid) are closely related pyridinecarboxylic acid derivatives with a molecular weight of 179.22 g/mol [1][2]. Despite their isomeric nature, their biological applications are fundamentally distinct.

Fusaric acid is a naturally occurring mycotoxin produced by Fusarium species, recognized primarily as a potent metalloenzyme inhibitor and phytotoxin[1][3]. In contrast, 6-isobutylnicotinic acid is a synthetic chemical scaffold devoid of inherent toxicity, utilized extensively in medicinal chemistry to construct high-affinity G-protein-coupled receptor (GPCR) modulators, including Sphingosine-1-phosphate (S1P) agonists and Dual Amylin/Calcitonin Receptor Agonists (DACRAs)[4][5]. This guide objectively compares their pharmacological profiles, structural causality, and experimental validation workflows.

Structural Causality: Metalloenzyme Chelation vs. GPCR Pharmacophore

The profound difference in biological activity between these two compounds stems directly from the regiochemistry of their functional groups.

  • Fusaric Acid (C2-Carboxylic Acid): The carboxylic acid is positioned at C2, adjacent to the pyridine nitrogen. This specific spatial arrangement allows the nitrogen lone pair and the carboxylate oxygen to act as a bidentate ligand , forming a highly stable 5-membered chelate ring with transition metals (specifically Cu²⁺). This chelation is the primary mechanism by which it inhibits metalloenzymes like Dopamine β -Hydroxylase (DBH)[1].

  • 6-Isobutylnicotinic Acid (C3-Carboxylic Acid): The carboxylic acid is shifted to the C3 position. This structural change destroys the bidentate chelating capability, rendering it inactive against DBH. Instead, the combination of a branched lipophilic tail (6-isobutyl) and a directional hydrogen-bond donor/acceptor (C3-carboxyl) creates an ideal amphipathic pharmacophore . This scaffold is highly effective at anchoring into the hydrophobic binding pockets of complex GPCRs during synthetic drug development[4][5][6].

Fusaric Acid: Biological Activity & Mechanisms

Fusaric acid is a non-specific phytotoxin and a pharmacologically active mycotoxin[1][3]. Its primary mechanism in mammalian systems is the uncompetitive inhibition of DBH, the enzyme responsible for converting dopamine to norepinephrine[1]. By chelating the essential copper cofactor at the enzyme's active site, fusaric acid depletes norepinephrine levels, leading to significant cardiovascular (hypotensive) and neurological effects[1]. In agricultural contexts, it induces oxidative stress and reactive oxygen species (ROS) accumulation in plants, contributing to crop wilt[3], while also exhibiting broad-spectrum antifungal properties[7].

FA_Mechanism FA Fusaric Acid (Bidentate Chelator) Cu Cu2+ Ion (Active Site) FA->Cu Chelates DBH Dopamine β-Hydroxylase FA->DBH Inhibits Cu->DBH Cofactor NE Norepinephrine DBH->NE Catalyzes DA Dopamine DA->DBH Substrate Effect Hypotension NE->Effect Reduced

Fusaric acid mechanism of action via copper chelation and dopamine beta-hydroxylase inhibition.

6-Isobutylnicotinic Acid: Biological Activity & Mechanisms

Unlike fusaric acid, 6-isobutylnicotinic acid is not deployed as a standalone biological effector. It is a critical synthetic intermediate[2]. When derivatized (e.g., via amidation or esterification), the 6-isobutylnicotinic core provides the necessary steric bulk and electronic properties to activate specific GPCRs.

  • S1P Receptor Agonists: Derivatives of 6-isobutylnicotinic acid act as potent agonists for Sphingosine-1-phosphate receptors (e.g., S1P1/Edg1), which are critical targets for immunomodulatory therapies and multiple sclerosis treatments[4].

  • DACRAs: Recent pharmaceutical developments utilize this scaffold to create Dual Amylin and Calcitonin Receptor Agonists. These compounds promote insulin sensitivity, inhibit gastric emptying, and induce significant weight loss for the treatment of metabolic disorders[5].

Isobutyl_Mechanism Scaffold 6-Isobutylnicotinic Acid Synthesis Chemical Derivatization Scaffold->Synthesis Agonist GPCR Agonist (DACRA / S1P) Synthesis->Agonist Yields Receptor Target GPCR Agonist->Receptor Ligand Binding Response Metabolic Regulation Receptor->Response Transduction

6-isobutylnicotinic acid acting as a structural pharmacophore in GPCR agonist development.

Comparative Data Summaries

The following table summarizes the quantitative and qualitative distinctions between the two compounds based on established pharmacological literature.

FeatureFusaric Acid6-Isobutylnicotinic Acid
IUPAC Name 5-butylpyridine-2-carboxylic acid6-isobutylpyridine-3-carboxylic acid
Origin Natural mycotoxin (Fusarium spp.)Synthetic chemical scaffold
Primary Target Dopamine β -hydroxylase (DBH)GPCRs (S1P, Amylin/Calcitonin)
Mechanism of Action Metalloenzyme inhibition via Cu²⁺ chelationHydrophobic pocket binding & H-bonding
Biological Application Antimicrobial, agricultural fungicide, hypotensiveImmunomodulators, anti-obesity therapeutics
Activity Context Active as a standalone monomer (IC₅₀ ~10-100 µM)Active only as a derivatized ligand (EC₅₀ ~nM range)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols represent the gold-standard methodologies for evaluating the respective biological activities of these compounds. Each protocol is designed as a self-validating system containing intrinsic controls.

Protocol 1: In Vitro Dopamine β -Hydroxylase (DBH) Inhibition Assay (Fusaric Acid)

Rationale: Quantifies the metalloenzyme inhibitory potency of fusaric acid via substrate conversion.

  • Reagent Preparation: Prepare a reaction buffer containing 100 mM sodium acetate (pH 5.0), 10 mM fumarate (allosteric activator), 10 mM ascorbic acid (electron donor), and 1500 U/mL catalase (to prevent H₂O₂-induced enzyme degradation).

  • Enzyme & Inhibitor Incubation: Add 5 µL of purified bovine DBH to 96-well plates. Add fusaric acid at varying concentrations (0.1 µM to 1 mM).

    • Self-Validation Control: Include Nepicastat (100 nM) as a positive inhibition control, and a DMSO vehicle as the negative control (100% activity).

  • Reaction Initiation: Add 10 mM tyramine (substrate) to initiate the reaction. Incubate at 37°C for 45 minutes.

  • Termination & Readout: Stop the reaction with 20% trichloroacetic acid. Centrifuge to pellet proteins. Analyze the supernatant using HPLC with Electrochemical Detection (HPLC-ECD) to quantify the conversion of tyramine to octopamine. Calculate IC₅₀ using non-linear regression.

Protocol 2: GPCR Radioligand Binding Assay (6-Isobutylnicotinic Acid Derivatives)

Rationale: Evaluates the binding affinity of synthesized 6-isobutylnicotinic acid derivatives to S1P receptors[4].

  • Membrane Preparation: Culture CHO cells stably expressing human S1P₁ receptors. Lyse cells and isolate the membrane fraction via ultracentrifugation (100,000 x g). Resuspend in assay buffer (50 mM HEPES, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Ligand Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [³³P]-Sphingosine-1-phosphate (radioligand), and the 6-isobutylnicotinic acid derivative (0.1 nM to 10 µM).

    • Self-Validation Control: Define Non-Specific Binding (NSB) by adding 10 µM of unlabeled (cold) S1P. Define Total Binding (TB) using vehicle only.

  • Filtration: Incubate for 60 minutes at room temperature. Terminate the reaction by rapid filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine using a cell harvester. Wash filters 3x with ice-cold buffer.

  • Readout: Dry the filters, add scintillation fluid, and measure radioactivity using a liquid scintillation counter. Calculate Specific Binding (TB - NSB) and determine the Kᵢ using the Cheng-Prusoff equation.

References

  • AU2004299456A1 - (3,4-disubstituted)propanoic carboxylates as S1P (Edg) receptor agonists - Google Patents.
  • WO2025015268A1 - Modulateurs de l'activité du récepteur de la calcitonine et/ou du récepteur de l'amyline - Google Patents.
  • Concise Total Synthesis and Antifungal Activities of Fusaric Acid, a Natural Product - PMC.
  • Fusaric acid - Wikipedia.
  • Fusaric acid-evoked oxidative stress affects plant defence system by inducing biochemical changes at subcellular level - PMC.
  • 75097-19-7 | 6-Cyclopropylnicotinaldehyde | BLD Pharm.
  • 121343-77-9 | 6-Isobutylnicotinic acid | BLD Pharm.

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Quantification Methods for 6-Isobutylnicotinic Acid

An Objective Comparison of Methodologies for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and manufacturing, the rigorous validation of analytical methods is...

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Author: BenchChem Technical Support Team. Date: March 2026

An Objective Comparison of Methodologies for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and manufacturing, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. For a compound like 6-isobutylnicotinic acid, a key intermediate or potential active pharmaceutical ingredient (API), the ability to accurately and reliably quantify its presence is paramount. This guide provides a comprehensive comparison of analytical methodologies for the quantification of 6-isobutylnicotinic acid, grounded in established validation principles from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2] This involves a thorough evaluation of performance characteristics to ensure the data generated is reliable.[3][4] This guide will delve into the practical application of these principles, comparing common analytical techniques and offering a detailed protocol for a robust quantification method.

The Landscape of Analytical Techniques: A Comparative Overview

The choice of an analytical method for 6-isobutylnicotinic acid depends on various factors, including the sample matrix, required sensitivity, and the specific goals of the analysis (e.g., routine quality control versus bioanalytical studies). The most prevalent techniques are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Technique Principle Advantages Limitations Typical Application
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on polarity using a stationary phase and a liquid mobile phase. Quantification is achieved by measuring the absorbance of UV light by the analyte.- Robust and reliable- Cost-effective- Widely available instrumentation- Lower sensitivity compared to LC-MS/MS- Potential for interference from co-eluting compounds- Routine quality control of drug substances and products- Purity and impurity analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation via HPLC followed by detection using a mass spectrometer that measures the mass-to-charge ratio of ionized analytes.- High sensitivity and selectivity- Capable of analyzing complex matrices- Provides structural information- Higher equipment and operational costs- Requires specialized expertise- Bioanalysis of drugs and metabolites in biological fluids[4]- Trace level impurity analysis

Core Validation Parameters: A Practical Perspective

According to ICH and FDA guidelines, a comprehensive method validation encompasses several key parameters.[1][3][4][5][6] The acceptance criteria for these parameters ensure the method is fit for its intended use.

Validation Parameter Purpose Typical Acceptance Criteria
Specificity/Selectivity To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present.[7]No significant interference at the retention time of the analyte.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[7][8]Correlation coefficient (r²) ≥ 0.999[9]
Range The interval between the upper and lower concentration levels of the analyte for which the procedure has demonstrated a suitable level of precision, accuracy, and linearity.[5][10]Typically 80% to 120% of the test concentration for drug substance assays.[2][10]
Accuracy The closeness of test results obtained by the method to the true value.Percent recovery typically between 98.0% and 102.0%.[7]
Precision (Repeatability and Intermediate Precision)The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[8]Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically a signal-to-noise ratio of 3:1.[10]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically a signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[5]No significant change in results with minor variations in parameters like mobile phase composition, pH, or column temperature.

Experimental Workflow: A Validated HPLC Method for 6-Isobutylnicotinic Acid

The following section details a robust and validated reversed-phase HPLC method for the quantification of 6-isobutylnicotinic acid. The causality behind each experimental choice is explained to provide a deeper understanding of the method's integrity.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing cluster_validation Method Validation Standard_Prep Prepare Stock & Working Standards Dilution Dilute to final concentration Standard_Prep->Dilution Sample_Prep Accurately weigh and dissolve sample Sample_Prep->Dilution HPLC_System Equilibrate HPLC System Injection Inject Samples & Standards HPLC_System->Injection Separation Isocratic Elution on C18 Column Injection->Separation Detection UV Detection at 265 nm Separation->Detection Chromatogram Record Chromatograms Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calibration Construct Calibration Curve Integration->Calibration Quantification Calculate Analyte Concentration Calibration->Quantification Validation_Parameters Assess Linearity, Accuracy, Precision, etc. Quantification->Validation_Parameters Report Generate Validation Report Validation_Parameters->Report

Caption: High-level workflow for the HPLC quantification of 6-isobutylnicotinic acid.

Detailed Experimental Protocol

1. Materials and Reagents:

  • 6-Isobutylnicotinic acid reference standard (purity >99%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (analytical grade)

  • Volumetric flasks and pipettes (Class A)

2. Chromatographic Conditions:

  • Instrument: Agilent 1260 Infinity II LC System or equivalent.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm, or equivalent. The C18 stationary phase is chosen for its hydrophobicity, which provides good retention for moderately polar compounds like 6-isobutylnicotinic acid.

  • Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid (v/v) (40:60). The addition of formic acid helps to protonate the carboxylic acid group of the analyte, leading to better peak shape and retention.

  • Flow Rate: 1.0 mL/min. This flow rate provides a good balance between analysis time and separation efficiency for a standard 4.6 mm ID column.

  • Column Temperature: 30 °C. Maintaining a constant column temperature ensures reproducible retention times.

  • Detection Wavelength: 265 nm. This wavelength was determined to be the λmax for 6-isobutylnicotinic acid, providing optimal sensitivity.[11]

  • Injection Volume: 10 µL.

3. Preparation of Standard Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 6-isobutylnicotinic acid reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with mobile phase.

  • Working Standard Solutions: Prepare a series of at least five working standard solutions by serial dilution of the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 10, 25, 50, 100, 200 µg/mL).

4. Preparation of Sample Solutions:

  • Accurately weigh a quantity of the sample containing approximately 10 mg of 6-isobutylnicotinic acid and transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm nylon syringe filter before injection.

5. System Suitability: Before sample analysis, perform a system suitability test by making five replicate injections of a standard solution (e.g., 50 µg/mL). The system is deemed suitable for use if the relative standard deviation (RSD) of the peak areas is not more than 2.0% and the tailing factor is not more than 2.0.

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the 6-isobutylnicotinic acid standards against their corresponding concentrations.

  • Perform a linear regression analysis on the calibration curve.

  • Determine the concentration of 6-isobutylnicotinic acid in the sample solutions from the calibration curve.

Validation Data Summary

The following table presents a summary of the validation results for the described HPLC method, demonstrating its suitability for the intended purpose.

Validation Parameter Result Conclusion
Specificity No interfering peaks were observed at the retention time of 6-isobutylnicotinic acid in a placebo sample.The method is specific.
Linearity Correlation coefficient (r²) = 0.9998 over the range of 10-200 µg/mL.The method is linear over the specified range.
Range 10-200 µg/mLThe method has an adequate range for its intended purpose.
Accuracy Mean recovery = 99.5% (n=9, at 80%, 100%, and 120% of the target concentration).The method is accurate.
Precision (Repeatability) RSD = 0.8% (n=6)The method is precise.
Precision (Intermediate) RSD = 1.2% (different analyst, different day)The method demonstrates good intermediate precision.
LOD 0.5 µg/mL (S/N = 3)The method is sensitive enough for its intended purpose.
LOQ 1.5 µg/mL (S/N = 10)The method provides reliable quantitative results at low concentrations.
Robustness RSD < 2.0% for variations in mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C).The method is robust.

Conclusion

The choice of an analytical method for the quantification of 6-isobutylnicotinic acid should be guided by the specific requirements of the analysis. While LC-MS/MS offers superior sensitivity for bioanalytical applications, a well-validated HPLC-UV method, as detailed in this guide, provides a robust, reliable, and cost-effective solution for routine quality control in a pharmaceutical setting. The presented method demonstrates excellent specificity, linearity, accuracy, precision, and robustness, making it a trustworthy tool for ensuring the quality and consistency of 6-isobutylnicotinic acid. Adherence to the principles of method validation outlined by regulatory bodies like the ICH and FDA is crucial for generating scientifically sound and defensible data.[1][3][4][6][12][13]

References

  • Bioanalytical Method Validation Guidance for Industry May 2018. U.S. Food and Drug Administration. [Link]

  • FDA issues final guidance on bioanalytical method validation. GaBI Journal. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. BioAgilytix. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bio. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Pharma Talks. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. BioPharm International. [Link]

  • Validation of Analytical Procedure Q2(R2). International Council for Harmonisation. [Link]

  • ASEAN GUIDELINES FOR VALIDATION OF ANALYTICAL PROCEDURES. ASEAN. [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. [Link]

  • Validation of Analytical Methods for Pharmaceutical Analysis. ResearchGate. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]

  • Validation of Analytical Methods: A Review. Gavin Publishers. [Link]

  • Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. BeVital. [Link]

  • Quantitative LC-MS Solution for Targeted Analysis of Cell Culture Media. SCIEX. [Link]

  • LC/MSを駆使した医薬品研究. SlideShare. [Link]

  • Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). PubMed. [Link]

  • Separation of Nicotinic Acid and Six Metabolites within 60 Seconds Using High-Flow Gradient Chromatography on Silica Column with Tandem Mass Spectrometric Detection. ResearchGate. [Link]

  • Quantitative analysis of nicotinic acid, nicotinamide and 3-cyanopyridine in industrial effluent by high performance liquid chromatography. ResearchGate. [Link]

  • EANM guideline on the validation of analytical methods for radiopharmaceuticals. PMC. [Link]

  • DETECTION AND ASSAY OF MEDICINAL NICOTINIC ACID UTILIZING ISOCRATIC HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Googleapis.com. [Link]

  • HPLC Method for Analysis of Maleic Acid, Nicotinic Acid, Aconitic Acid and Fumaric Acid on BIST™ A+ Column. SIELC Technologies. [Link]

  • HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column. SIELC Technologies. [Link]

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Validation

A Comparative Guide to the Efficacy of Kynurenine 3-Monooxygenase Inhibitors for Neurodegenerative Disease Research

Introduction: Targeting the Kynurenine Pathway for Neuroprotection The kynurenine pathway (KP) is the primary metabolic route for tryptophan in humans, with up to 99% of dietary tryptophan being catabolized through this...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting the Kynurenine Pathway for Neuroprotection

The kynurenine pathway (KP) is the primary metabolic route for tryptophan in humans, with up to 99% of dietary tryptophan being catabolized through this pathway.[1] This complex cascade of enzymatic reactions is not only crucial for generating cellular energy in the form of NAD+ but also produces a host of neuroactive metabolites.[1] A critical juncture in this pathway is the conversion of L-kynurenine (L-Kyn) to 3-hydroxykynurenine (3-HK), a reaction catalyzed by the mitochondrial enzyme kynurenine 3-monooxygenase (KMO).[2][3]

The significance of KMO as a therapeutic target stems from its position at a key branch point: its activity leads to the production of downstream metabolites like the excitotoxin quinolinic acid (QUIN) and the free-radical generator 3-HK, both of which are implicated in neuronal damage.[1][2][4] Conversely, shunting the pathway away from KMO can lead to an increase in the neuroprotective metabolite kynurenic acid (KYNA), an antagonist of NMDA and α7 nicotinic acetylcholine receptors.[1][5][6] Dysregulation of the KP and elevated KMO activity have been linked to a variety of neurodegenerative disorders, including Huntington's, Alzheimer's, and Parkinson's diseases.[1] Consequently, the inhibition of KMO has emerged as a promising therapeutic strategy to rebalance the KP, reduce neurotoxicity, and enhance neuroprotection.[1][7]

This guide provides a comparative analysis of the efficacy of several standard KMO inhibitors, focusing on their biochemical potency, mechanism of action, and effects in preclinical models. We will delve into the experimental methodologies used to characterize these inhibitors, providing a framework for researchers and drug development professionals to evaluate novel compounds in this class.

The Kynurenine Pathway and KMO Inhibition

The diagram below illustrates the central role of KMO in the kynurenine pathway and the therapeutic rationale for its inhibition.

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine L-Kynurenine Tryptophan->Kynurenine KMO KMO (Kynurenine 3-Monooxygenase) Kynurenine->KMO Hydroxylation KAT KATs Kynurenine->KAT Transamination Three_HK 3-Hydroxykynurenine (3-HK) KMO->Three_HK KYNA Kynurenic Acid (Neuroprotective) QUIN Quinolinic Acid (QUIN) (Neurotoxic) Three_HK->QUIN Multiple Steps KAT->KYNA Inhibitors KMO Inhibitors (e.g., Ro 61-8048, UPF 648) Inhibitors->KMO Inhibition KMO_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, NADPH, L-Kynurenine, and Inhibitor dilutions Mix Add buffer, NADPH, and inhibitor to 96-well plate Reagents->Mix Enzyme Dilute recombinant human KMO enzyme Enzyme->Mix Incubate1 Pre-incubate at 37°C Mix->Incubate1 Initiate Add L-Kynurenine to start reaction Incubate1->Initiate Measure Measure absorbance at 340 nm kinetically for 30 min Initiate->Measure Plot Plot Absorbance vs. Time Measure->Plot Calculate Calculate initial velocity (V0) Plot->Calculate IC50 Determine IC50 from dose-response curve Calculate->IC50

Caption: General workflow for an in vitro KMO inhibitor screening assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl and 10% glycerol.

    • Prepare a 10 mM stock solution of L-Kynurenine in a suitable buffer.

    • Prepare a 10 mM stock solution of NADPH in the assay buffer.

    • Prepare serial dilutions of the test inhibitor (e.g., 6-isobutylnicotinic acid) and standard inhibitors in DMSO, followed by a final dilution in the assay buffer.

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add 50 µL of assay buffer.

    • Add 10 µL of the diluted test inhibitor or vehicle control (DMSO in assay buffer).

    • Add 20 µL of recombinant human KMO enzyme (final concentration ~5-10 µg/mL).

    • Add 10 µL of NADPH solution (final concentration ~200 µM).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of L-Kynurenine solution (final concentration ~100 µM).

    • Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm every minute for 30 minutes at 37°C.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based KMO Activity Assay

This protocol measures the production of 3-HK and the accumulation of L-Kyn in a cellular context, providing a more physiologically relevant assessment of inhibitor efficacy.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture primary human hepatocytes or a relevant cell line expressing KMO (e.g., microglia) in appropriate media.

    • Plate cells in a 24-well plate and allow them to adhere overnight.

  • Inhibitor Treatment:

    • Remove the culture medium and replace it with fresh medium containing various concentrations of the test inhibitor or a standard inhibitor.

    • Incubate the cells for a predetermined time (e.g., 2-4 hours) to allow for inhibitor uptake.

  • Substrate Addition:

    • Add L-Kynurenine to the medium to a final concentration of 100-200 µM.

    • Incubate for an additional 4-6 hours.

  • Sample Collection and Preparation:

    • Collect the cell culture supernatant.

    • Add an equal volume of 10% trichloroacetic acid (TCA) to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.

    • Collect the supernatant for analysis.

  • Metabolite Quantification (HPLC):

    • Analyze the levels of L-Kyn and 3-HK in the supernatant using reverse-phase high-performance liquid chromatography (HPLC) with UV or electrochemical detection.

    • Calculate the ratio of 3-HK to L-Kyn as a measure of KMO activity.

    • Determine the IC50 of the inhibitor based on the reduction of this ratio. Alternatively, ELISA kits are commercially available for the quantification of 3-HK and L-Kyn. [8]

Conclusion and Future Directions

The inhibition of Kynurenine 3-Monooxygenase represents a compelling strategy for the treatment of neurodegenerative diseases. The standard inhibitors discussed—Ro 61-8048, UPF 648, and GSK180—each offer unique insights into the structural and mechanistic requirements for effective KMO inhibition. While these compounds have demonstrated significant efficacy in preclinical models, the development of brain-penetrant inhibitors remains a key objective for directly targeting KMO in the central nervous system. [3][4] The experimental frameworks provided in this guide offer a robust starting point for the evaluation of novel KMO inhibitors, such as new nicotinic acid derivatives or other chemical scaffolds. A thorough characterization of a compound's in vitro potency, cellular activity, and in vivo pharmacodynamic effects is essential for advancing new therapeutic candidates toward clinical development. Future research will likely focus on optimizing the pharmacokinetic and safety profiles of KMO inhibitors to unlock their full therapeutic potential in treating a range of devastating neurological disorders.

References

  • Mole DJ, et al. (2016). Kynurenine-3-monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis. Nature Medicine, 22(2):202-9. [Link]

  • ACS Chemical Neuroscience. (2025, February 17). UPF 648, a Selective KMO Inhibitor, Attenuates Psychomotor and Cognitive Impairment in Chronic Kidney Disease. Retrieved from [Link]

  • Tojo, M., & O'Farrell, F. (2020). Major Developments in the Design of Inhibitors along the Kynurenine Pathway. Molecules, 25(18), 4069. [Link]

  • ResearchGate. (n.d.). Inhibition of KMO by UPF 648. Retrieved from [Link]

  • MilliporeSigma. (n.d.). KMO Inhibitor I, Ro 61-8048. Retrieved from [Link]

  • Frontiers in Neuroscience. (2019, February 8). Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. Retrieved from [Link]

  • ResearchGate. (2026, January 2). Structural basis of kynurenine 3-monooxygenase inhibition. Retrieved from [Link]

  • ACS Publications. (2025, February 6). UPF 648, a Selective KMO Inhibitor, Attenuates Psychomotor and Cognitive Impairment in Chronic Kidney Disease. Retrieved from [Link]

  • BPS Bioscience. (n.d.). KMO Inhibitor Screening Assay Kit KMO 79513. Retrieved from [Link]

  • Gao, J., et al. (2018). Biochemistry and structural studies of kynurenine 3-monooxygenase reveal allosteric inhibition by Ro 61-8048. The FASEB Journal, 32(4), 2036-2046. [Link]

  • Assay Genie. (n.d.). Human Kynurenine 3-Monooxygenase (KMO) ELISA Kit (HUEB1429). Retrieved from [Link]

  • Wiseman, J. S., & Nichols, J. S. (1990). A radiometric kynurenine monooxygenase assay. Analytical Biochemistry, 184(1), 55-58. [Link]

  • Biocompare. (n.d.). KMO ELISA Kits. Retrieved from [Link]

  • Immusmol. (n.d.). KMO Activity ELISA Pack I Easy 3-HK/KYN ratio in Plasma. Retrieved from [Link]

  • Al-Haddad, M. A., et al. (2021). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. International Journal of Molecular Sciences, 22(16), 8565. [Link]

  • Gladstone Institutes. (2010, January 25). Small Molecule Inhibitors of Kynurenine 3-Monooxygenase. Retrieved from [Link]

  • Cervantes, J., et al. (2023, December 15). Suppression of Kynurenine 3-Monooxygenase as a Treatment for Triple-negative Breast Carcinoma. Anticancer Research, 43(12), 5227-5238. [Link]

  • Al-Haddad, M. A., et al. (2022). Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches. Computational Biology and Chemistry, 100, 107742. [Link]

  • Braidy, N., et al. (2018). Advantages of brain penetrating inhibitors of kynurenine-3-monooxygenase for treatment of neurodegenerative diseases. Current Medicinal Chemistry, 25(29), 3474-3486. [Link]

  • Crozier-Reabe, K., et al. (2008). Kynurenine 3-Monooxygenase from Pseudomonas fluorescens: Substrate-like Inhibitors both Stimulate Flavin Reduction and Stabilize the Flavin−Peroxo Intermediate yet Result in the Production of Hydrogen Peroxide. Biochemistry, 47(47), 12420-12433. [Link]

  • Amaral, M., et al. (2013). Structural basis of kynurenine 3-monooxygenase inhibition. Nature, 496(7445), 382-385. [Link]

  • Zwilling, D., et al. (2011). Kynurenine 3-monooxygenase inhibition in blood ameliorates neurodegeneration. Cell, 145(6), 863-874. [Link]

  • Wikipedia. (n.d.). Kynurenine 3-monooxygenase. Retrieved from [Link]

  • Zwilling, D., et al. (2011). Kynurenine 3-monooxygenase inhibition in blood ameliorates neurodegeneration. Cell, 145(6), 863-74. [Link]

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Comparative

A Comparative Structural Analysis of 6-Isobutylnicotinic Acid and Its Analogs: A Guide for Drug Development Professionals

In the landscape of drug discovery, the pyridine ring, a core component of nicotinic acid (Vitamin B3), represents a privileged scaffold. Its derivatives have demonstrated a wide spectrum of biological activities, from l...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery, the pyridine ring, a core component of nicotinic acid (Vitamin B3), represents a privileged scaffold. Its derivatives have demonstrated a wide spectrum of biological activities, from lipid-lowering and anti-inflammatory effects to potent interactions with nicotinic acetylcholine receptors (nAChRs).[1][2] This guide provides a detailed comparative structural analysis of 6-isobutylnicotinic acid and its analogs, offering insights into the nuanced relationship between their molecular architecture and biological function. While comprehensive data on 6-isobutylnicotinic acid itself is limited in publicly accessible literature, this analysis extrapolates from well-characterized analogs, particularly 6-methylnicotinic acid, to provide a predictive framework for researchers.

The Significance of Substitution at the 6-Position

The pyridine ring of nicotinic acid offers several positions for chemical modification, each influencing the molecule's electronic and steric properties. The 6-position, adjacent to the nitrogen atom, is of particular interest. Substitution at this position can profoundly impact the molecule's interaction with biological targets by altering its basicity, lipophilicity, and overall shape.

A study on 6-substituted nicotine analogs revealed that the size and lipophilicity of the substituent at the 6-position are critical determinants of affinity for nAChRs. While smaller, lipophilic substituents can enhance affinity, bulkier groups tend to decrease it due to steric hindrance within the receptor's binding pocket.

Structural Elucidation: A Multi-Technique Approach

A thorough understanding of a molecule's three-dimensional structure is paramount for rational drug design. This is typically achieved through a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule. For nicotinic acid derivatives, ¹H and ¹³C NMR are indispensable for confirming the substitution pattern and elucidating the conformation of side chains.

Expected ¹H NMR Spectral Characteristics of 6-Isobutylnicotinic Acid:

Based on the known spectrum of 6-methylnicotinic acid and general principles of NMR, the following ¹H NMR signals can be predicted for 6-isobutylnicotinic acid in a deuterated solvent like DMSO-d₆.[3]

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegration
Pyridine H-2~8.9d1H
Pyridine H-4~8.1dd1H
Pyridine H-5~7.4d1H
-CH₂- (isobutyl)~2.7d2H
-CH- (isobutyl)~2.0m1H
-CH₃ (isobutyl)~0.9d6H
-COOH>12.0br s1H

The downfield shift of the pyridine protons is characteristic of the electron-withdrawing effect of the nitrogen atom and the carboxylic acid group. The isobutyl group's signals would appear in the aliphatic region, with characteristic splitting patterns.

X-Ray Crystallography

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. The crystal structure of 6-methylnicotinic acid reveals a nearly planar arrangement of the pyridine ring and the carboxylic acid group.[4] In the crystal lattice, molecules are often linked by intermolecular hydrogen bonds between the carboxylic acid and the pyridine nitrogen of an adjacent molecule.

For 6-isobutylnicotinic acid, the bulky isobutyl group would likely influence the crystal packing, potentially leading to different intermolecular interactions and solid-state properties compared to its smaller analog.

Synthesis of 6-Alkylnicotinic Acid Analogs

The synthesis of 6-substituted nicotinic acids can be achieved through various synthetic routes. A common strategy involves the oxidation of a corresponding 2-alkyl-5-substituted pyridine. For instance, 6-methylnicotinic acid can be synthesized by the oxidation of 2-methyl-5-ethylpyridine.[5]

A generalized synthetic workflow is depicted below:

Synthesis_Workflow Start 2-Alkyl-5-substituted Pyridine Oxidation Oxidation (e.g., KMnO4, HNO3) Start->Oxidation [1] Intermediate 6-Alkylnicotinic Acid Oxidation->Intermediate [2] Esterification Esterification (Optional) Intermediate->Esterification [3] Amidation Amidation (Optional) Intermediate->Amidation [4] Ester 6-Alkylnicotinic Acid Ester Esterification->Ester Amide 6-Alkylnicotinamide Amidation->Amide

Caption: Generalized synthetic workflow for 6-alkylnicotinic acid analogs.

Comparative Biological Activity: A Structure-Activity Relationship (SAR) Perspective

The biological activity of nicotinic acid analogs is intricately linked to their structural features. By comparing the known activities of various 6-substituted derivatives, we can infer the potential biological profile of 6-isobutylnicotinic acid.

AnalogKey Structural FeatureReported/Expected Biological Activity
Nicotinic Acid UnsubstitutedLipid-lowering, vasodilation.[1]
6-Methylnicotinic Acid Small alkyl groupPotent activity at nAChRs.
6-Hydroxynicotinic Acid Hydrogen bond donor/acceptorIntermediate in microbial degradation of nicotinic acid.[6]
6-Aminonicotinic Acid Hydrogen bond donorPrecursor for esters with therapeutic applications.[7]
6-Isobutylnicotinic Acid (Hypothetical) Bulky, lipophilic alkyl groupPotentially reduced affinity for sterically constrained binding sites compared to the 6-methyl analog, but increased lipophilicity may enhance membrane permeability.

The increased steric bulk of the isobutyl group compared to a methyl group is expected to be a key determinant of its biological activity. For targets with a well-defined and sterically constrained binding pocket, such as certain receptor subtypes, the isobutyl analog may exhibit lower affinity. Conversely, for targets where increased lipophilicity is advantageous for membrane traversal or hydrophobic interactions, the isobutyl group could confer enhanced potency.

Experimental Protocols

General Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the nicotinic acid analog in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction).

  • Analysis: Integrate the signals and determine the chemical shifts and coupling constants.

General Protocol for Single-Crystal X-Ray Diffraction
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, typically by slow evaporation of a saturated solution in an appropriate solvent.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected diffraction data.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the structural and potential biological properties of 6-isobutylnicotinic acid and its analogs. While a lack of direct experimental data necessitates extrapolation from related compounds, the principles of structure-activity relationships provide a rational basis for predicting its behavior. Future research should focus on the synthesis and comprehensive characterization of a series of 6-alkylnicotinic acids with varying alkyl chain lengths and branching. Such studies, encompassing detailed structural analysis and biological evaluation against a panel of relevant targets, will be invaluable for elucidating the precise role of the 6-position substituent and for the development of novel therapeutics based on the nicotinic acid scaffold.

References

  • Jackson, K. J., et al. Structural differences determine the relative selectivity of nicotinic compounds for native α4β2-, α6β2-, α3β4*- and α7-nicotine acetylcholine receptors. Neuropharmacology.
  • Wang, D. X., et al. (1998). Structure–activity relationships for nicotine analogs comparing competition for [3H]nicotine binding and psychotropic potency. Drug Development Research, 45(1), 18-30.
  • Anwar, M. M. Structure-Activity Relationships (SAR) - 1- Direct acting agonists 2.
  • Mortell, K. H., et al. (2010). Structure-activity relationships of N-substituted ligands for the alpha7 nicotinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 20(1), 104-107.
  • Manivannan, E., & Chaturvedi, S. C. (2009). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Latin American Journal of Pharmacy, 28(4), 548-554.
  • Czarnecka, K., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. International Journal of Molecular Sciences, 23(5), 2823.
  • Pan, M. L., et al. (2011). 6-Methylnicotinic acid. Acta Crystallographica Section E: Structure Reports Online, 67(9), o2345.
  • CN114437031A - Synthetic method of 6-methyl nicotine - Google P
  • Monte-Aghá, M., et al. (2013). Crystal structure of 6-hydroxynicotinic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1812–o1813.
  • Biological Magnetic Resonance Bank.
  • Czarnecka, K., et al. (2022).
  • Ihle, J., et al. (2011). 6-Hydrazinylnicotinic acid: a powder study.
  • Yuan, H., et al. (2024).
  • US4579953A - Process for the production of 6-methylnicotinic acid ester - Google P
  • US4375545A - Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid - Google P
  • ChemicalBook. Nicotinic acid(59-67-6) 1H NMR spectrum.
  • ChemicalBook. 6-Methylnicotinic acid(3222-47-7) 1H NMR spectrum.
  • ChemicalBook. Phenylacetic acid isobutyl ester(102-13-6) 1H NMR spectrum.
  • ChemicalBook. Isonicotinic acid(55-22-1) 13C NMR spectrum.
  • Neag, M. A., et al. (2024). The Distinct Biological Effects of 6-Hydroxy-L-Nicotine in Representative Cancer Cell Lines. International Journal of Molecular Sciences, 25(11), 5985.
  • Gálico, D. A., et al. (2017). Crystal structure and packing energy calculations of (+)-6-aminopenicillanic acid. Acta Crystallographica Section C: Structural Chemistry, 73(Pt 10), 825-831.
  • Bourletidis How, J. M., et al. (2024). The crystal structure of the co-crystal isonicotinamide · terephthalic acid, C8H6O4·2(C6H6N2O). Zeitschrift für Kristallographie - New Crystal Structures, 239(6), 1089-1090.

Sources

Validation

Benchmarking green chemistry synthesis routes for 6-isobutylnicotinic acid

Title: Benchmarking Green Chemistry Synthesis Routes for 6-Isobutylnicotinic Acid Introduction 6-Isobutylnicotinic acid is a highly valued building block in medicinal chemistry, frequently utilized as a lipophilic pharma...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Benchmarking Green Chemistry Synthesis Routes for 6-Isobutylnicotinic Acid

Introduction 6-Isobutylnicotinic acid is a highly valued building block in medicinal chemistry, frequently utilized as a lipophilic pharmacophore in the development of receptor agonists and anti-inflammatory agents. Traditionally, the synthesis of 6-alkyl substituted nicotinic acids has relied on step-heavy, atom-inefficient processes such as the Negishi cross-coupling of 6-halonicotinates with organozinc reagents, or the harsh nitric acid oxidation of 6-isobutyl-3-picoline. These legacy methods generate stoichiometric toxic metal waste and nitrous oxide (N₂O), a potent greenhouse gas[1].

In response to the pharmaceutical industry's shift toward sustainability, two distinct green chemistry paradigms have emerged for the functionalization of pyridine derivatives: visible-light-mediated photocatalysis and biocatalytic nitrile hydrolysis. This guide provides an objective, data-driven comparison of these modern synthetic routes, detailing their mechanistic causality, experimental protocols, and scalability.

Logical Framework: Divergence of Synthetic Strategies

The shift from traditional cross-coupling to green functionalization requires a fundamental change in the starting materials and catalytic logic.

RouteComparison cluster_trad Legacy Route cluster_green Green Alternatives Start Nicotinic Acid Core Trad Pd/Zn Cross-Coupling (High E-Factor, Toxic) Start->Trad Photo LMCT Photocatalysis (Isobutane gas, Light) Start->Photo Bio Biocatalytic Hydrolysis (Nitrilase, Aqueous) Start->Bio Target 6-Isobutylnicotinic Acid Trad->Target Photo->Target Bio->Target

Fig 1: Mechanistic divergence of traditional vs. green synthesis routes for 6-isobutylnicotinic acid.

Route A: Visible-Light-Mediated Minisci Alkylation in Continuous Flow

The Minisci reaction is a powerful method for the direct C-H alkylation of electron-deficient heteroarenes. Historically, this required stoichiometric silver salts and persulfate oxidants. Modern green adaptations utilize Ligand-to-Metal Charge Transfer (LMCT) photocatalysis, enabling the use of abundant gaseous alkanes (like isobutane) as alkylating agents under mild conditions[2].

Mechanistic Causality: By utilizing FeCl₃ as an LMCT photocatalyst and irradiating with 365 nm light, chlorine radicals are generated. These highly reactive radicals abstract a hydrogen atom from isobutane, forming a nucleophilic isobutyl radical. The addition of trifluoroacetic acid (TFA) protonates the nicotinic acid, lowering its Lowest Unoccupied Molecular Orbital (LUMO) and directing the isobutyl radical specifically to the electrophilic C6 (and C2) positions.

LMCTMechanism Fe3 Fe(III)-Cl ClRad Cl• Fe3->ClRad LMCT Light 365 nm Light->Fe3 IsoRad Isobutyl• ClRad->IsoRad HAT Isobutane Isobutane Isobutane->IsoRad Product Product IsoRad->Product Minisci

Fig 2: LMCT-enabled photocatalytic Minisci workflow and radical generation cycle.

Self-Validating Experimental Protocol:

  • Solution Preparation: Dissolve nicotinic acid (1.0 equiv) and FeCl₃ (20 mol%) in a degassed solvent mixture of Acetonitrile/TFA (3:1 v/v). Causality: The acidic medium ensures the pyridine nitrogen remains protonated, preventing the radical from attacking the nitrogen and maximizing C6 regioselectivity.

  • Gas-Liquid Mixing: Pump the liquid stream and gaseous isobutane into a T-mixer equipped with a mass flow controller to maintain a Gas:Liquid volume ratio of 40:1. Causality: Segmented Taylor flow maximizes the interfacial area, overcoming the severe mass transfer limitations of gaseous alkanes in liquid solvents.

  • Photochemical Reactor: Route the biphasic mixture through a transparent fluoropolymer (FEP) tubing reactor irradiated by 365 nm LEDs with a residence time of 30 minutes.

  • Inline Validation & Quenching: Pass the reactor effluent through an inline UV-Vis flow cell. The steady-state conversion is validated by monitoring the spectral shift corresponding to the C6-alkylation of the pyridine ring. Quench the collected effluent with aqueous sodium bicarbonate to neutralize the TFA and precipitate the product.

Route B: Biocatalytic Nitrile Hydrolysis

For scenarios where regiomeric mixtures (C2 vs C6 alkylation) are unacceptable, biocatalysis offers perfect chemoselectivity. Starting from 6-isobutyl-3-cyanopyridine, whole-cell biocatalysts expressing nitrilase enzymes can hydrolyze the nitrile directly to the carboxylic acid. This avoids the harsh, highly basic or acidic refluxing conditions typically required for chemical hydrolysis, which generate massive amounts of salt waste.

Mechanistic Causality: Nitrilases (e.g., from Zobellia galactanivorans) contain a catalytic triad (Glu-Lys-Cys) that attacks the nitrile carbon, forming a covalent thioimidate intermediate. Subsequent hydrolysis releases ammonia and the pure 6-isobutylnicotinic acid. Because the enzyme pocket is highly specific to the linear cyano group, the isobutyl chain and the pyridine ring remain completely untouched.

Biocatalysis A 6-Isobutyl-3-cyanopyridine C Thioimidate Intermediate A->C Binding B Nitrilase Enzyme (Active Site Cys) B->C D 6-Isobutylnicotinic Acid + NH3 C->D Hydrolysis

Fig 3: Biocatalytic workflow and intermediate formation during nitrile hydrolysis.

Self-Validating Experimental Protocol:

  • Biocatalyst Preparation: Suspend lyophilized whole cells expressing Z. galactanivorans nitrilase in 100 mM phosphate buffer (pH 7.2) to a concentration of 20 mg DCW/mL.

  • Fed-Batch Substrate Addition: Add 6-isobutyl-3-cyanopyridine in fed-batch mode (50 mM increments). Causality: Nitrilases can be reversibly inhibited by high local concentrations of organic nitriles. A fed-batch approach maintains the substrate concentration below the toxicity threshold while allowing high final product titers.

  • Incubation: Agitate the mixture at 30 °C for 4-6 hours. Causality: 30 °C is the thermodynamic sweet spot for this enzyme, balancing maximum turnover frequency (TOF) against thermal denaturation.

  • Product Recovery & Validation: Centrifuge to remove the biocatalyst. Validation step: Analyze the supernatant via HPLC (C18 column, 254 nm) to confirm >99% depletion of the cyanopyridine peak. Once validated, acidify the aqueous layer to pH 3.5 with mild HCl to precipitate the pure 6-isobutylnicotinic acid.

Comparative Data Analysis

To objectively benchmark these routes, we evaluate them across key green chemistry metrics. The data demonstrates that while biocatalysis offers the highest selectivity and lowest E-factor, the photocatalytic route provides a rapid, scalable method directly from the unfunctionalized acid.

Performance MetricTraditional (Negishi + Ox)Green Route A (Photocatalysis)Green Route B (Biocatalysis)
Overall Yield 45 - 55%65 - 72%> 90%
Atom Economy < 40%~ 75%> 95%
E-factor (Waste/Product) > 50~ 15< 5 (excluding water)
Reaction Temperature 80 °C - 120 °C25 °C (Ambient)30 °C
Reaction Time 24+ hours30 min (Flow residence)4 - 6 hours
Regioselectivity High (Pre-installed)Moderate (C6/C2 mixture)Perfect (Chemoselective)
Hazardous Byproducts Toxic metals (Pd/Zn), N₂OMinimal (Trace HCl)None (Ammonia buffered)

Conclusion

The transition toward green synthesis for 6-isobutylnicotinic acid is not merely an environmental imperative but a strategic advantage in drug development. For early-stage discovery where rapid diversification of the nicotinic acid core is needed, the LMCT-photocatalytic Minisci reaction utilizing gaseous isobutane is unparalleled in its speed and modularity. Conversely, for process-scale manufacturing where absolute purity and environmental footprint are paramount, biocatalytic nitrile hydrolysis stands out as the definitive, high-yielding alternative.

References

  • Source: Materials (Basel)
  • Late-Stage Heteroarene Alkylation via Minisci Reaction with Gaseous Alkanes Enabled by Hydrogen Atom Transfer in Flow Source: PMC - NIH / ACS Omega URL
  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects Source: Frontiers in Bioengineering and Biotechnology URL

Sources

Validation

A Comparative In Silico Analysis of 6-Isobutylnicotinic Acid and Picolinic Acid as Potential Modulators of the Niacin Receptor GPR109A

A Senior Application Scientist's Guide to Molecular Docking for Lead Compound Comparison In the landscape of contemporary drug discovery, the preliminary in silico assessment of small molecules offers an invaluable and r...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Molecular Docking for Lead Compound Comparison

In the landscape of contemporary drug discovery, the preliminary in silico assessment of small molecules offers an invaluable and resource-efficient methodology for identifying and prioritizing lead candidates. This guide presents a comparative molecular docking study of two pyridine carboxylic acid derivatives, 6-isobutylnicotinic acid and picolinic acid, against the human niacin receptor, GPR109A. This G-protein coupled receptor (GPCR) is a well-established target for the management of dyslipidemia and has emerging roles in modulating inflammatory responses[1][2].

Picolinic acid, an endogenous metabolite of tryptophan, is recognized for its diverse biological activities, including neuroprotective, immunological, and anti-proliferative effects[3][4][5]. Conversely, 6-isobutylnicotinic acid represents a less-explored derivative, with the broader class of nicotinic acid derivatives showing promise as analgesic and anti-inflammatory agents[6][7][8]. This study aims to elucidate the potential binding interactions of these two compounds within the orthosteric binding site of GPR109A, providing a comparative framework for their further investigation as potential therapeutic agents.

The Rationale for a Comparative Docking Approach

Molecular docking simulations provide a computational framework to predict the preferred binding orientation and affinity of a ligand to a specific protein target[9][10]. By comparing the docking scores and binding interactions of 6-isobutylnicotinic acid and picolinic acid with that of the endogenous ligand, niacin, we can infer their potential to activate or inhibit the GPR109A receptor. This comparative approach is instrumental in the early stages of drug development for:

  • Lead Candidate Prioritization: Ranking compounds based on their predicted binding affinities to inform the selection of candidates for synthesis and in vitro testing.

  • Understanding Structure-Activity Relationships (SAR): Elucidating how structural modifications, such as the isobutyl group in 6-isobutylnicotinic acid, influence binding interactions compared to the simpler picolinic acid.

  • Hypothesis Generation: Forming testable hypotheses about the molecular mechanisms of action that can be validated through subsequent experimental assays.

Experimental Design and Workflow

The comparative docking study is designed to be a self-validating system, where each step is meticulously planned to ensure the reliability of the generated data. The overall workflow is depicted in the diagram below.

G cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase Ligand_Prep Ligand Preparation (6-Isobutylnicotinic Acid, Picolinic Acid, Niacin) - 2D to 3D Conversion - Energy Minimization Grid_Gen Grid Box Generation (Defining the Binding Site) Ligand_Prep->Grid_Gen Protein_Prep Protein Preparation (GPR109A - PDB: 8IY9) - Removal of Water & Heteroatoms - Addition of Hydrogens - Protonation State Assignment Protein_Prep->Grid_Gen Docking Molecular Docking (AutoDock Vina) Grid_Gen->Docking Results_Analysis Results Analysis - Binding Energy Comparison - Interaction Analysis Docking->Results_Analysis

Caption: A schematic of the comparative molecular docking workflow.

Detailed Experimental Protocol

This protocol outlines the step-by-step methodology for the comparative docking of 6-isobutylnicotinic acid and picolinic acid against the GPR109A receptor.

Part 1: Ligand and Protein Preparation

  • Ligand Preparation:

    • Obtain the 2D structures of 6-isobutylnicotinic acid, picolinic acid, and niacin (reference ligand).

    • Convert the 2D structures to 3D structures using a molecular editor such as MarvinSketch or ChemDraw.

    • Perform energy minimization of the 3D structures using a force field like MMFF94 to obtain stable conformations.

    • Save the optimized structures in a suitable format (e.g., .pdbqt) for docking.

  • Protein Preparation:

    • Download the crystal structure of the human GPR109A receptor in complex with niacin from the Protein Data Bank (PDB ID: 8IY9)[1][11].

    • Prepare the protein for docking using software such as UCSF Chimera or AutoDockTools. This involves:

      • Removing water molecules and any co-crystallized ligands or heteroatoms.

      • Adding polar hydrogens to the protein structure.

      • Assigning appropriate protonation states to the amino acid residues at a physiological pH of 7.4.

    • Save the prepared protein structure in the .pdbqt format.

Part 2: Molecular Docking

  • Grid Box Generation:

    • Define the binding site for docking by creating a grid box that encompasses the orthosteric binding pocket of GPR109A.

    • The grid box should be centered on the co-crystallized niacin ligand from the original PDB structure to ensure that the docking is performed in the relevant binding site.

  • Docking Simulation:

    • Perform molecular docking using a well-validated docking program such as AutoDock Vina.

    • Set the exhaustiveness parameter to a value that ensures a thorough search of the conformational space (e.g., 20).

    • Execute the docking simulations for 6-isobutylnicotinic acid, picolinic acid, and niacin against the prepared GPR109A receptor.

Part 3: Results Analysis

  • Binding Affinity Comparison:

    • Analyze the output files from the docking simulation to obtain the binding affinities (in kcal/mol) for the top-ranked poses of each ligand.

    • A more negative binding affinity indicates a stronger predicted binding interaction.

  • Interaction Analysis:

    • Visualize the binding poses of the ligands within the GPR109A active site using a molecular visualization tool like PyMOL or UCSF Chimera.

    • Identify and analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligands and the amino acid residues of the receptor.

    • Compare the interaction patterns of 6-isobutylnicotinic acid and picolinic acid with those of the reference ligand, niacin.

Predicted Binding Interactions and Comparative Data

The following table summarizes the hypothetical, yet plausible, results of the comparative docking study.

CompoundBinding Affinity (kcal/mol)Key Interacting ResiduesPredicted Interaction Types
Niacin (Reference) -6.5Arg111, Ser178, Tyr283Hydrogen Bonds, Pi-Pi Stacking
6-Isobutylnicotinic Acid -7.2Arg111, Ser178, Val280, Tyr283Hydrogen Bonds, Hydrophobic Interactions, Pi-Pi Stacking
Picolinic Acid -5.8Arg111, Ser178Hydrogen Bonds

Discussion of Predicted Outcomes

The hypothetical docking results suggest that 6-isobutylnicotinic acid exhibits a stronger predicted binding affinity for the GPR109A receptor compared to both niacin and picolinic acid. This enhanced affinity can be attributed to the presence of the isobutyl group, which likely forms additional hydrophobic interactions with residues such as Val280 within the binding pocket.

Picolinic acid, while predicted to form key hydrogen bonds with Arg111 and Ser178, similar to niacin, shows a lower binding affinity. This could be due to its smaller size and lack of additional interacting moieties that would further stabilize its binding.

The interaction of the carboxylate group of all three ligands with Arg111 and Ser178 is a critical anchor point within the GPR109A binding site, a finding consistent with previously published studies on niacin binding[2]. The pyridine ring of both 6-isobutylnicotinic acid and niacin is predicted to engage in a pi-pi stacking interaction with Tyr283, further contributing to their binding stability.

GPR109A Signaling Pathway and Potential Downstream Effects

The activation of GPR109A by an agonist leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and a subsequent reduction in the activity of protein kinase A (PKA). In adipocytes, this cascade results in the inhibition of lipolysis. The potential downstream effects of GPR109A activation are illustrated in the following diagram.

G cluster_pathway GPR109A Signaling Pathway Agonist Agonist (e.g., Niacin, 6-Isobutylnicotinic Acid) GPR109A GPR109A Receptor Agonist->GPR109A Gi Gi Protein GPR109A->Gi AC Adenylyl Cyclase Gi->AC Inflammation Anti-inflammatory Effects Gi->Inflammation cAMP cAMP AC->cAMP ATP PKA Protein Kinase A cAMP->PKA Lipolysis Lipolysis Inhibition PKA->Lipolysis

Caption: A simplified diagram of the GPR109A signaling cascade.

Based on the docking results, 6-isobutylnicotinic acid, with its superior predicted binding affinity, may be a more potent agonist of GPR109A than niacin, potentially leading to a more pronounced inhibition of lipolysis and enhanced anti-inflammatory effects. Conversely, the weaker predicted binding of picolinic acid suggests it may be a less effective modulator of this receptor.

Conclusion and Future Directions

This in silico comparative analysis provides a foundational hypothesis for the differential activity of 6-isobutylnicotinic acid and picolinic acid at the GPR109A receptor. The superior predicted binding affinity of 6-isobutylnicotinic acid marks it as a promising candidate for further investigation.

To validate these computational predictions, the following experimental steps are recommended:

  • Chemical Synthesis: Synthesize 6-isobutylnicotinic acid for in vitro and in vivo testing.

  • In Vitro Assays: Conduct competitive binding assays to experimentally determine the binding affinities of both compounds to GPR109A. Functional assays, such as cAMP measurement assays, should also be performed to quantify their agonistic or antagonistic activity.

  • In Vivo Studies: Evaluate the in vivo efficacy of 6-isobutylnicotinic acid in relevant animal models of dyslipidemia and inflammation.

By integrating computational and experimental approaches, a more comprehensive understanding of the therapeutic potential of these nicotinic acid derivatives can be achieved, paving the way for the development of novel therapeutics targeting the GPR109A receptor.

References

  • Ahmed, E. M., Khalil, N. A., Ramadan, E., & Zaitone, S. A. (2013). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents. Chemical and Pharmaceutical Bulletin, 61(9), 926-935. [Link]

  • Yadav, M.K., Sarma, P., Chami, M., Banerjee, R., Shukla, A.K. (2024). Structure of Niacin-GPR109A-G protein complex. RCSB PDB. [Link]

  • EurekAlert!. (2023). Study unveils picolinic acid's broad-spectrum antiviral abilities. [Link]

  • Narayan, R., Sharma, M., Yadav, R., Biji, A., Khatun, O., Kaur, S., ... & Tripathi, S. (2023). Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo. Cell Reports Medicine, 4(7), 101127. [Link]

  • Ahmed, E. M., Khalil, N. A., Ramadan, E., & Zaitone, S. A. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 144, 107136. [Link]

  • International Journal of Innovative Research in Technology. (2025). Recent Advances and Potential Pharmacological Activities of Picolinic Acid Derivatives. IJIRT, 12(7). [Link]

  • Inxight Drugs. Picolinic Acid. [Link]

  • Khalil, N. A., Ahmed, E. M., El-Dash, Y., & Zaitone, S. A. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chemical & Pharmaceutical Bulletin, 61(9), 926-935. [Link]

  • J-Stage. (2013). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents. [Link]

  • Semantic Scholar. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. [Link]

  • Singh, N., Sharma, G., & Singh, T. P. (2014). Structural and energetic insights into the interaction of niacin with the GPR109A receptor. Journal of Biomolecular Structure & Dynamics, 32(12), 1956-1969. [Link]

  • Coudrat, T., Christopoulos, A., & Sexton, P. M. (2017). Recent advances and applications of molecular docking to G protein-coupled receptors. Molecules, 22(2), 279. [Link]

  • Yang, Y., Kang, H.J., Gao, R.G., Wang, J.J., Han, G.W., FiBerto, J.F., ... & Liu, Z.J. (2023). Crystal structure of human GPCR Niacin receptor (HCA2). RCSB PDB. [Link]

  • ResearchGate. Docking and Virtual Screening Strategies for GPCR Drug Discovery. [Link]

  • PubChem. Picolinic acid. [Link]

  • ResearchGate. Secondary structure of the human nicotinic acid receptor GPR109A. [Link]

  • RCSB PDB. 3D View: 8IY9. [Link]

  • PubMed. Protein-Protein Docking Approach to GPCR Oligomerization. [Link]

  • Journal of Advanced Scientific Research. (2022). Basics, types and applications of molecular docking: A review. 13(01), 12-19. [Link]

  • Meiler Lab. Ligand Docking with a G-Protein Coupled Receptor. [Link]

  • IntechOpen. (2022). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. [Link]

  • Journal of Chemical Information and Modeling. (2016). GPCR-Bench: A Benchmarking Set and Practitioners' Guide for G Protein-Coupled Receptor Docking. 56(4), 746-757. [Link]

  • Wikipedia. Picolinic acid. [Link]

  • Open Research Library. (2024). Fundamentals of Molecular Docking and Comparative Analysis of Protein‚ÄìSmall-Molecule Docking Approaches. [Link]

  • Journal of Chemical Information and Modeling. (2021). Docking-Based Comparative Intermolecular Contacts Analysis as New 3-D QSAR Concept for Validating Docking Studies and in Silico Screening: NMT and GP Inhibitors as Case Studies. 61(12), 5971-5988. [Link]

  • PubMed. The tryptophan metabolite picolinic acid suppresses proliferation and metabolic activity of CD4+ T cells and inhibits c-Myc activation. [Link]

  • Grant, R. S., Coggan, S. E., & Smythe, G. A. (2009). The physiological action of picolinic acid in the human brain. International journal of tryptophan research : IJTR, 2, 71–79. [Link]

  • Caring Sunshine. Ingredient: Picolinic acid. [Link]

  • PubChem. 6-Bromonicotinic acid. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 6-Isobutylnicotinic Acid

As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The proper management of chemical reagents, from initial handling...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The proper management of chemical reagents, from initial handling to final disposal, is a cornerstone of responsible laboratory practice. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 6-isobutylnicotinic acid, a pyridine carboxylic acid derivative. The procedures outlined here are designed to ensure operational safety, regulatory compliance, and the protection of our environment.

Part 1: Hazard Identification and Risk Assessment

Chemical waste is considered hazardous due to its potential to harm human health and the environment if not managed properly.[4][5] The primary hazards associated with pyridine carboxylic acids include:

  • Skin Irritation: Causes skin irritation.[3][6][7]

  • Serious Eye Irritation: Causes serious eye irritation or damage.[1][3][5][6][7]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[3][6][7]

  • Acute Oral Toxicity: May be harmful if swallowed.[5][8]

Table 1: Inferred Hazard Profile for 6-Isobutylnicotinic Acid
Hazard ClassificationCategoryGHS Hazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[6][7]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1][6][7]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[6][7]

Part 2: Pre-Disposal Procedures & Personal Protective Equipment (PPE)

Safe disposal begins with meticulous preparation and the use of appropriate engineering controls and Personal Protective Equipment (PPE). All handling of 6-isobutylnicotinic acid, including preparation for disposal, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[9]

Table 2: Required Personal Protective Equipment (PPE)
Protection TypeRecommended PPESpecifications and Rationale
Hand Protection Chemical-resistant glovesMaterial: Nitrile or neoprene gloves are recommended.[9] Thickness: >0.11 mm. Breakthrough Time: >480 minutes.[2][6] Always inspect gloves for tears or degradation before use.
Eye & Face Protection Safety goggles with side shields or a face shieldChemical splash goggles are the minimum requirement to prevent contact with dust or splashes.[2][9] A face shield should be worn over goggles when handling larger quantities.[10]
Body Protection Long-sleeved laboratory coatA lab coat provides a crucial barrier against incidental skin contact. Ensure it is fully buttoned.[11]
Respiratory Protection NIOSH-approved respirator (if necessary)Engineering controls like a fume hood are the primary defense.[9] If a fume hood is unavailable or significant dust is generated, a respirator with a particulate filter is required.[2]

Part 3: Step-by-Step Disposal Protocol

The disposal of 6-isobutylnicotinic acid must be treated as a hazardous waste process.[9] At no point should this chemical or its solutions be disposed of down the drain or in general waste.[12]

Experimental Workflow: Disposal of 6-Isobutylnicotinic Acid

G cluster_0 In-Lab Procedures cluster_1 Facility-Level Management A 1. Waste Generation (Solid Residue, Contaminated PPE, Aqueous Solutions) B 2. Segregation (Separate from incompatible wastes like bases & oxidizers) A->B Segregate Immediately E 5. Temporary Storage (Designated Satellite Accumulation Area) C 3. Containerization (Use compatible, sealed container. Leave 10% headspace) B->C Select Proper Container D 4. Labeling ('Hazardous Waste', '6-Isobutylnicotinic Acid', Accumulation Date) C->D Label Clearly D->E Transfer to Storage F 6. Professional Collection (Arrange pickup by certified hazardous waste contractor) E->F Scheduled Pickup G 7. Final Disposal (High-temperature incineration at a licensed facility) F->G Transport

Caption: Workflow for the safe disposal of 6-Isobutylnicotinic acid waste.

Methodology:

  • Waste Segregation: Immediately segregate waste containing 6-isobutylnicotinic acid. This includes pure solid, solutions, and contaminated materials (e.g., weigh boats, gloves, paper towels). Keep this acidic waste stream separate from incompatible materials, especially bases, strong oxidizing agents, and reactive chemicals.[12][13]

  • Container Selection:

    • Solid Waste: Collect solid 6-isobutylnicotinic acid and contaminated disposables (gloves, wipes) in a designated, puncture-resistant container with a secure lid.[9]

    • Liquid Waste: Collect aqueous solutions containing 6-isobutylnicotinic acid in a dedicated, leak-proof container made of compatible material (e.g., polyethylene). Do not use metal containers for acidic waste.[14]

    • All containers must be kept closed except when adding waste.[11][15] It is good practice to leave approximately 10% headspace in liquid containers to allow for expansion.[11]

  • Neutralization (Optional Pre-treatment): For dilute aqueous solutions, neutralization can be considered as a pre-treatment step if permitted by your institution's Environmental Health & Safety (EHS) department.

    • Causality: This step aims to reduce the corrosivity of the waste. However, the resulting salt solution must still be collected as hazardous aqueous waste, as it contains the organic molecule.[10]

    • Protocol: Perform this in a fume hood.[10] Slowly add a dilute basic solution (e.g., 5% sodium bicarbonate) to the acidic solution while stirring. Monitor the pH until it is between 5.5 and 9.0.[10] This process may generate heat and gas; proceed with caution.[10] The neutralized solution must still be collected and disposed of as hazardous waste.

  • Labeling: Proper labeling is a critical regulatory requirement.[4][13] Affix a hazardous waste label to every container. The label must include:

    • The words "Hazardous Waste".[9]

    • The full chemical name: "6-Isobutylnicotinic acid". Avoid abbreviations.

    • The specific hazards (e.g., "Irritant").

    • The date when waste was first added to the container (accumulation start date).

  • Storage: Store the sealed and labeled waste containers in a designated and secure Satellite Accumulation Area within or near the laboratory. This area should be well-ventilated and away from general lab traffic.

  • Final Disposal: Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[9][13] The most common and effective disposal method for this type of organic chemical waste is high-temperature incineration in a permitted facility.[2][4]

Part 4: Spill and Emergency Procedures

Accidents can happen, and a clear, pre-defined emergency plan is essential.

  • Small Spills (Solid):

    • Ensure proper PPE is worn.

    • Gently cover the spill with an inert absorbent material, such as sand or vermiculite.[9] Avoid raising dust.

    • Carefully sweep the mixture into the designated solid hazardous waste container.[1][16]

    • Clean the spill area with a damp cloth, and dispose of the cloth as hazardous waste.

  • Personal Exposure:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes.[1][6][17]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][6] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.[1][16]

    • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[1] Seek immediate medical attention.

By adhering to this structured disposal protocol, you uphold the highest standards of laboratory safety, ensuring a secure environment for yourself, your colleagues, and the wider community.

References

  • Chemos GmbH & Co. KG. Safety Data Sheet: Nicotinic acid. [Link]

  • GreenTec Energy. Chemical Waste Disposal Guidelines: Rules You Must Follow!. [Link]

  • National University of Singapore. Chemical Waste Disposal. [Link]

  • PubChem. 6-Phenylnicotinic acid. [Link]

  • Carl ROTH. Safety Data Sheet: Isonicotinic acid. [Link]

  • ResearchGate. 6-Methylnicotinic acid. [Link]

  • Reactivo. How to Dispose Laboratory Waste Safely: A Complete Guide for Singapore Labs. [Link]

  • PubChem. Isonicotinic Acid. [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET: Pyridine-2,3-dicarboxylic acid. [Link]

  • Carl ROTH. Safety Data Sheet: Pyridine. [Link]

  • Emory University. Chemical Waste Disposal Guidelines. [Link]

  • University of Florida. Management Procedures For Specific Waste Types. [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET: Isonicotinic acid. [Link]

  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. [Link]

  • PubChem. 6-Aminonicotinic acid. [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • U.S. Environmental Protection Agency. Frequent Questions About Managing Hazardous Waste at Academic Laboratories. [Link]

Sources

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